molecular formula C8H8FN3O B2762962 5-Fluoro-4-methoxy-1H-indazol-3-amine CAS No. 1240518-48-2

5-Fluoro-4-methoxy-1H-indazol-3-amine

Cat. No.: B2762962
CAS No.: 1240518-48-2
M. Wt: 181.17
InChI Key: LNSXSZVFDHGGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-methoxy-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H8FN3O and its molecular weight is 181.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-methoxy-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c1-13-7-4(9)2-3-5-6(7)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSXSZVFDHGGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C(=NN2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Fluoro-4-methoxy-1H-indazol-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-4-methoxy-1H-indazol-3-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Authored by a Senior Application Scientist

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of this compound. We will delve into its chemical properties, propose a robust synthetic route, and outline standard experimental protocols for evaluating its potential as a therapeutic agent, particularly within the domain of oncology.

The 1H-indazole-3-amine core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid bicyclic structure and strategically positioned hydrogen bond donors and acceptors allow it to bind effectively within the ATP-binding pocket of numerous protein kinases.[1] The 3-amino group, in particular, is crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a common anchoring point for many type I and type II inhibitors.[1] Modifications to the indazole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, incorporates two key substitutions intended to enhance its drug-like properties, making it a valuable building block for novel inhibitor design.

Physicochemical Properties and Structural Features

The fundamental molecular characteristics of this compound are summarized below. The strategic placement of the fluorine and methoxy substituents is critical to its design. The 5-fluoro group can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability by blocking a potential site of oxidation. The adjacent 4-methoxy group can modulate solubility and provides an additional vector for interaction within a binding pocket.

PropertyValueSource
Molecular Formula C₈H₈FN₃O[2]
Molecular Weight 181.17 g/mol [2]
CAS Number 1240518-48-2[2]

Proposed Synthetic Pathway

The proposed multi-step synthesis begins with a commercially available starting material, 2,5-difluoro-6-nitrobenzonitrile.

Synthetic_Pathway A 2,5-Difluoro-6-nitrobenzonitrile C 2-Fluoro-5-methoxy-6-nitrobenzonitrile A->C Nucleophilic Aromatic Substitution B Sodium Methoxide (NaOMe) Methanol (MeOH) E 5-Methoxy-4-nitro-1H-indazol-3-amine C->E Cyclization D Hydrazine Hydrate (N2H4·H2O) Ethanol (EtOH), Reflux G This compound E->G Nitro Group Reduction F Palladium on Carbon (Pd/C) Hydrogen (H2), MeOH

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Nucleophilic Aromatic Substitution - Synthesis of 2-Fluoro-5-methoxy-6-nitrobenzonitrile

  • To a solution of 2,5-difluoro-6-nitrobenzonitrile (1.0 eq) in anhydrous methanol (MeOH) at 0°C, add sodium methoxide (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the methoxy-substituted intermediate.

Step 2: Indazole Ring Formation - Synthesis of 5-Methoxy-4-nitro-1H-indazol-3-amine

  • Dissolve the intermediate from Step 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0-5.0 eq) and heat the mixture to reflux for 8-12 hours. The causality here is that the heat provides the activation energy for both the initial nucleophilic attack by hydrazine and the subsequent intramolecular cyclization, which expels a fluoride ion.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the nitro-indazole product.

Step 3: Nitro Group Reduction - Synthesis of this compound

  • Suspend the nitro-indazole from Step 2 (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The Pd/C catalyst is essential for the heterogeneous catalytic hydrogenation of the nitro group to an amine, a clean and high-yielding transformation.

  • Monitor the reaction by TLC or LC-MS. Once the starting material is consumed (typically 4-16 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification via recrystallization or column chromatography may be performed if necessary.

Potential Biological Applications & Target Classes

The indazole scaffold is a cornerstone of modern kinase inhibitor design.[4] Derivatives have been developed against a wide array of cancer-relevant kinases. The structural motifs present in this compound make it a prime candidate for evaluation against several important kinase families.

  • Aurora and Polo-Like Kinases (PLK): These are serine/threonine kinases crucial for mitotic progression. Inhibitors of Aurora kinases and PLK4, such as CFI-400945, often feature an indazole core.[5][6]

  • Receptor Tyrosine Kinases (RTKs): This family includes FGFR, VEGFR, and others that are often dysregulated in cancer. The indazole-based drug Axitinib is a potent VEGFR inhibitor, and numerous other indazole derivatives show potent FGFR inhibition.[6][7]

  • Non-Receptor Tyrosine Kinases: This class includes BCR-ABL, the target for chronic myeloid leukemia (CML). The 3-aminoindazole structure has been successfully employed to develop potent pan-BCR-ABL inhibitors, including those active against the T315I gatekeeper mutation.[8][9]

The rationale for testing this compound against these targets is based on the established ability of the 3-aminoindazole core to mimic the adenine portion of ATP and form critical hydrogen bonds in the kinase hinge region.

Experimental_Workflow cluster_0 Chemical Synthesis & QC cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Synth Synthesis of 5-Fluoro-4-methoxy- 1H-indazol-3-amine QC Purity & Identity Check (NMR, LC-MS, HRMS) Synth->QC Biochem Biochemical Kinase Assay (IC50 Determination) QC->Biochem Test Compound Cellular Cellular Proliferation Assay (e.g., MTT Assay) Biochem->Cellular Confirm Cellular Activity Apoptosis Apoptosis Assay (Annexin V / PI Staining) Cellular->Apoptosis Investigate Cell Fate Pathway Western Blot (Target Phosphorylation) Apoptosis->Pathway Confirm On-Target Effect Data Data Analysis & Lead Optimization Pathway->Data

Caption: Overall workflow from synthesis to biological characterization.

Standard Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of standardized in vitro assays should be performed.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare ATP and substrate solutions at 2x the final desired concentration in kinase buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in DMSO, then dilute further in kinase buffer.

  • Assay Plate Setup: To a 96- or 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Add the kinase and substrate solution to each well. Allow to pre-incubate for 10-15 minutes. Initiate the reaction by adding the ATP solution. The final ATP concentration should be near its Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and measure kinase activity. This is typically done using a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Anti-Proliferative (MTT) Assay

This protocol measures the compound's ability to inhibit the growth of cancer cell lines.[1]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, K562 leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][10]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan. This step is a direct measure of metabolic activity, which correlates with cell viability.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log concentration and calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound represents a promising and strategically designed chemical scaffold for the development of novel kinase inhibitors. Its physicochemical properties are favorable for a drug discovery starting point. The proposed synthesis is robust and relies on well-understood chemical transformations. Following synthesis and characterization, the outlined biological evaluation workflow provides a clear path to identify its primary kinase targets and assess its anti-cancer potential. Positive results from these in vitro studies would warrant further investigation into its mechanism of action, selectivity profiling across a broader kinase panel, and eventual progression to in vivo efficacy and safety studies in preclinical models of cancer.

References

Structure and characterization of 5-Fluoro-4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Characterization of 5-Fluoro-4-methoxy-1H-indazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed analytical characterization of this compound. This compound is a significant heterocyclic building block in medicinal chemistry, primarily utilized in the development of novel therapeutic agents. This document details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, for its structural elucidation and purity confirmation. Detailed, field-proven experimental protocols are provided to guide researchers in obtaining and interpreting high-quality analytical data. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important indazole derivative.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a bicyclic heteroaromatic compound that serves as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of modern pharmaceuticals.[2][3] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][4]

The 1H-indazol-3-amine moiety, in particular, is recognized as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors by interacting with the ATP-binding site of the enzyme.[4] The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The subject of this guide, this compound, incorporates two key substituents:

  • A Fluoro Group (5-position): The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[5][6]

  • A Methoxy Group (4-position): This group can act as a hydrogen bond acceptor and influences the electronic distribution within the aromatic system, thereby affecting target engagement and molecular conformation.

Understanding the precise structure and characteristics of this molecule is therefore paramount for its effective application in drug discovery and development programs.

Molecular Structure and Physicochemical Properties

The unambiguous identification of this compound begins with its fundamental molecular structure and properties.

Caption: Molecular Structure of this compound

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1240518-48-2[7]
Molecular Formula C₈H₈FN₃O[7]
Molecular Weight 181.17 g/mol [7][8]
Appearance Typically an off-white to yellow solidN/A
Storage 2-8°C, protected from light, under inert gas[8]

Workflow for Structural Characterization

A multi-technique approach is essential for the definitive characterization of a novel or synthesized molecule. Each technique provides complementary information, and together they form a self-validating system to confirm the structure, identity, and purity of the compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Final Validation synthesis Crude Product (Post-Synthesis) purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Confirms Molecular Weight - Provides Molecular Formula purification->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Elucidates C-H Framework - Confirms Connectivity & Substitution purification->nmr ir Infrared (IR) Spectroscopy - Identifies Key Functional Groups (N-H, C=N, C-O, C-F) purification->ir hplc HPLC Analysis - Determines Purity - Quantifies Impurities purification->hplc data_analysis Comprehensive Data Analysis & Interpretation ms->data_analysis nmr->data_analysis ir->data_analysis hplc->data_analysis final_structure Confirmed Structure & Purity of This compound data_analysis->final_structure

Caption: General workflow for the analytical characterization of a synthesized compound.

Spectroscopic and Chromatographic Characterization

The combination of NMR, MS, and IR spectroscopy provides a detailed picture of the molecule's atomic connectivity and functional groups. HPLC is then used to assess its overall purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are informative.

  • ¹H NMR (Proton NMR): The proton spectrum will confirm the presence of aromatic protons, the amine (NH₂) protons, the methoxy (OCH₃) protons, and the indazole N-H proton. The aromatic region is particularly diagnostic. The fluorine at C5 and the methoxy at C4 will influence the chemical shifts and coupling constants of the two remaining aromatic protons at C6 and C7.

    • Expected Signals:

      • Aromatic Protons (H-6, H-7): Expected in the δ 6.5-7.5 ppm range. These will likely appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.

      • Amine (NH₂): A broad singlet, typically in the δ 4.0-5.5 ppm range, whose position can vary with solvent and concentration.

      • Methoxy (OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

      • Indazole (N-H): A broad singlet, often at a higher chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

    • Expected Signals: Eight distinct signals are expected. The carbons directly bonded to fluorine (C-5) and oxygen (C-4) will show characteristic shifts and C-F coupling. Aromatic carbons typically appear between δ 100-160 ppm, while the methoxy carbon will be around δ 55-60 ppm.

  • ¹⁹F NMR (Fluorine NMR): This experiment provides a single signal for the fluorine atom, confirming its presence. The coupling observed in the ¹H and ¹³C spectra can be correlated with this signal to definitively place the fluorine at the C-5 position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, which provides direct confirmation of its elemental composition.

  • Technique: Electrospray Ionization (ESI) is a common technique for this type of molecule.

  • Expected Result: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 182.17. High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₈H₈FN₃O by providing a highly accurate mass measurement (e.g., calculated m/z for [M+H]⁺: 182.0724, found: 182.0721).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[9]

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H Stretching (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3100N-H StretchingIndazole N-H
1650 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)
1620 - 1550C=N and C=C StretchingAromatic/Indazole Rings
1275 - 1200C-O Stretching (Aryl ether)Methoxy Group (-OCH₃)
1100 - 1000C-F StretchingAryl Fluoride

The presence of these distinct bands provides strong, corroborating evidence for the proposed structure.

Experimental Protocol: ¹H NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum. This protocol is designed to be a self-validating system, ensuring data integrity.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound to confirm its structural integrity.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz)[10]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample into a clean, dry vial.

    • Add ~0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and, importantly, allows for the clear observation of exchangeable protons like N-H and NH₂.

    • Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

    • Transfer the solution into a clean NMR tube using a pipette.

  • Spectrometer Setup and Shimming:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. This step is essential for maintaining a stable magnetic field during acquisition.

    • Initiate the automatic or manual shimming procedure. The goal is to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp peaks and high resolution. A well-shimmed sample will show a sharp, symmetrical solvent peak.

  • Data Acquisition:

    • Load a standard 1D proton experiment parameter set.

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).

    • Use a standard 30-45° pulse angle to avoid saturation of the signals.

    • Set a relaxation delay of 2-5 seconds. This allows the protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an excellent signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum manually to ensure all peaks are in a pure absorption mode (positive and upright).

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all the peaks. The relative integrals should correspond to the number of protons giving rise to each signal (e.g., 3H for OCH₃, 2H for NH₂, 1H for each aromatic proton).

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign each signal to the corresponding protons in the molecular structure.

Applications in Drug Discovery

This compound is not an end-product drug but rather a valuable intermediate and building block. Its structure is tailored for use in synthesizing more complex molecules, particularly kinase inhibitors for oncology.

  • Scaffold for Kinase Inhibitors: The 1H-indazol-3-amine core is a proven pharmacophore for targeting the hinge region of various protein kinases.[4] By reacting the 3-amino group with other chemical moieties, medicinal chemists can build potent and selective inhibitors.

  • Fragment-Based Drug Design (FBDD): This molecule can be used as a starting fragment in FBDD campaigns. Its interaction with a target protein can be identified and then optimized by growing the molecule to occupy adjacent binding pockets.

  • Lead Optimization: The fluorine and methoxy groups provide vectors for further chemical modification. They influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, allowing for the optimization of a lead compound's drug-like characteristics. For instance, compounds containing the indazole scaffold have been investigated as inhibitors of PI3Kδ and FGFR1.[3]

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential in modern drug discovery. Its structure has been definitively established through a synergistic application of modern analytical techniques. NMR spectroscopy elucidates the detailed atomic connectivity, mass spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy verifies the presence of key functional groups. The detailed protocols and data presented in this guide serve as a robust reference for scientists, ensuring the quality and integrity of this compound in research and development settings and facilitating its use in the synthesis of next-generation therapeutic agents.

References

Navigating the Spectroscopic Landscape of 5-Fluoro-4-methoxy-1H-indazol-3-amine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Hyderabad, India – January 6, 2026 – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with substituted indazoles, a class of compounds with significant therapeutic potential, a thorough understanding of their spectroscopic characteristics is fundamental. This in-depth technical guide focuses on 5-Fluoro-4-methoxy-1H-indazol-3-amine, a molecule of interest in medicinal chemistry.

While a comprehensive, publicly available, and fully assigned experimental NMR dataset for this specific compound is not currently available in the peer-reviewed literature, this guide will provide a robust predictive analysis of its ¹H and ¹³C NMR spectra. By leveraging established principles of nuclear magnetic resonance spectroscopy and drawing upon data from structurally analogous compounds, we offer a detailed roadmap for researchers seeking to characterize this molecule. This document is designed to serve as a valuable resource for interpreting forthcoming experimental data and for understanding the key structural nuances that influence its spectroscopic signature.

The Structural and Spectroscopic Context of this compound

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. The specific substitutions on the indazole ring, in this case, a fluorine atom at the 5-position, a methoxy group at the 4-position, and an amine group at the 3-position, profoundly influence the molecule's electronic environment and, consequently, its NMR spectra.

The presence of a fluorine atom is particularly noteworthy. The ¹⁹F nucleus is NMR active, and its coupling to neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides invaluable structural information. The methoxy group introduces a characteristic singlet in the ¹H NMR spectrum and a distinct resonance in the ¹³C NMR spectrum. The amine group's protons are often broad and may be exchangeable with deuterium, a feature that can be exploited for peak assignment.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ is expected to exhibit signals corresponding to the aromatic protons, the amine protons, the methoxy protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-66.8 - 7.2Doublet of doublets (dd)³J(H-H) ≈ 8-10, ⁴J(H-F) ≈ 2-4Ortho to H-7 and meta to the fluorine at C-5.
H-77.2 - 7.6Doublet of doublets (dd)³J(H-H) ≈ 8-10, ⁵J(H-F) ≈ 1-2Ortho to H-6.
NH₂4.5 - 5.5Broad singlet (br s)-Exchangeable protons on the amine group.
OCH₃3.8 - 4.2Singlet (s)-Protons of the methoxy group.
N-H10.0 - 12.0Broad singlet (br s)-Exchangeable proton on the indazole nitrogen.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring will be significantly affected by the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling to ¹⁹F (J, Hz)Rationale
C-3145 - 155-Carbon bearing the amine group.
C-3a115 - 125-Bridgehead carbon.
C-4140 - 150-Carbon attached to the methoxy group.
C-5150 - 160¹J(C-F) ≈ 230-250Carbon directly bonded to fluorine.
C-6100 - 110²J(C-F) ≈ 20-30Carbon ortho to the fluorine.
C-7110 - 120³J(C-F) ≈ 5-10Carbon meta to the fluorine.
C-7a135 - 145-Bridgehead carbon.
OCH₃55 - 65-Methoxy carbon.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR data for this compound, a standardized experimental approach is crucial.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is a common choice for nitrogen-containing heterocyclic compounds due to its high solubilizing power.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 14 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • To confirm the identity of exchangeable protons (NH and NH₂), a D₂O exchange experiment can be performed.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

    • A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) should be performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments for Structural Elucidation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

cluster_workflow 2D NMR Workflow for Structural Elucidation COSY COSY (Correlation Spectroscopy) HSQC HSQC (Heteronuclear Single Quantum Coherence) COSY->HSQC Identifies ¹H-¹H spin systems HMBC HMBC (Heteronuclear Multiple Bond Correlation) HSQC->HMBC Correlates protons to directly attached carbons

Caption: A typical 2D NMR workflow for structural assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing the connectivity of the proton network (e.g., the relationship between H-6 and H-7).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the signal of the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the methoxy protons to C-4 would confirm the position of the methoxy group.

Conclusion and Forward Outlook

This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of this compound. The provided tables of predicted chemical shifts and coupling constants, along with the detailed experimental protocols, are intended to empower researchers in their efforts to synthesize and characterize this and related molecules. The principles and methodologies outlined herein are grounded in the fundamental tenets of NMR spectroscopy and are informed by extensive data from analogous chemical structures.

As a Senior Application Scientist, it is my firm belief that a predictive framework, when transparently presented, serves as a powerful tool in the absence of definitive experimental data. It is our hope that this guide will stimulate further research and the eventual publication of a complete, experimentally verified NMR dataset for this promising compound.

The 1H-Indazole-3-Amine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole-3-amine core is a cornerstone scaffold in contemporary medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its rigid, bicyclic structure, coupled with the strategic placement of a hydrogen-bond-donating amino group, renders it an exceptional pharmacophore for engaging the ATP-binding sites of various kinases. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 1H-indazole-3-amine derivatives. We will delve into their prominent role in oncology as potent kinase inhibitors, and explore their expanding applications in the treatment of inflammatory disorders, bacterial infections, and neurological conditions. Detailed synthetic protocols, quantitative biological data, and visual representations of key signaling pathways are presented to equip researchers with the foundational knowledge and practical insights required for the rational design of novel therapeutics based on this privileged scaffold.

The Ascendancy of the 1H-Indazole-3-Amine Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, has long been recognized for its broad pharmacological potential.[1] Among its various isomers and substituted analogues, the 1H-indazole-3-amine moiety has emerged as a particularly fruitful scaffold in drug discovery. Its significance lies in its ability to act as an effective "hinge-binding" fragment, a critical interaction for the inhibition of many protein kinases.[2][3] This interaction is facilitated by the formation of key hydrogen bonds between the indazole nitrogen atoms and the backbone of the kinase hinge region, a conserved feature across the kinome. The 3-amino group provides a crucial vector for further synthetic elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will navigate the multifaceted medicinal chemistry of 1H-indazole-3-amine derivatives, commencing with their synthesis and then traversing their diverse therapeutic landscapes.

Synthesis of the 1H-Indazole-3-Amine Core

A robust and efficient synthesis of the core scaffold is paramount for any medicinal chemistry program. The most prevalent and scalable method for the preparation of 1H-indazole-3-amines involves the cyclization of ortho-halobenzonitriles with hydrazine.[4][5] The following protocol details a common procedure starting from 2-fluorobenzonitrile.

Experimental Protocol: Synthesis of 1H-Indazol-3-amine

Materials:

  • 2-Fluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol

Procedure:

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-5 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. Collect the solid by filtration.

  • Wash the collected solid with a cold solvent such as diethyl ether or hexane to remove any non-polar impurities.

  • Dry the product under vacuum to yield 1H-indazol-3-amine as a solid.

This method is advantageous due to its operational simplicity, high yields, and the ready availability of starting materials.[4] Further diversification of the scaffold can be achieved through various synthetic transformations, such as Suzuki coupling on a halogenated indazole core to introduce aryl or heteroaryl moieties.[2]

Therapeutic Applications of 1H-Indazole-3-Amine Derivatives

The true power of the 1H-indazole-3-amine scaffold is revealed in its broad applicability across multiple disease areas. The following sections will explore its utility in oncology, inflammation, infectious diseases, and neuroscience.

Oncology: A Kinase Inhibitor Powerhouse

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. 1H-indazole-3-amine derivatives have proven to be exceptional kinase inhibitors, with several compounds entering clinical trials and reaching the market.[5][6]

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[7] Aberrant FGFR signaling is implicated in various cancers. 1H-indazole-3-amine derivatives have been developed as potent FGFR inhibitors.[7]

A key structure-activity relationship (SAR) finding is that substitution at the 6-position of the indazole ring with a substituted phenyl group can lead to potent FGFR1 inhibitors. For instance, the introduction of a 2,6-difluoro-3-methoxyphenyl group at this position resulted in a compound with an IC50 value of less than 4.1 nM for FGFR1.[7]

FGFR_Signaling_Pathway

FGFR Signaling Pathway Inhibition

The fusion protein Bcr-Abl is the causative agent of CML, a myeloproliferative disorder.[8] The 1H-indazole-3-amine scaffold has been successfully employed to develop inhibitors of the Bcr-Abl kinase, including those active against the T315I "gatekeeper" mutation that confers resistance to first-generation inhibitors like imatinib.[7] Docking studies have shown that these inhibitors bind to the ATP-binding site of Bcr-Abl, with the 3-aminoindazole group forming crucial hydrogen bonds with the hinge region.[7]

Bcr_Abl_Signaling_Pathway

Bcr-Abl Signaling Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.[9] A series of 3-amino-1H-indazole derivatives have been synthesized and shown to inhibit this pathway, with some compounds exhibiting broad-spectrum antiproliferative activity against various cancer cell lines.[10] For example, compound W24 demonstrated IC50 values ranging from 0.43 to 3.88 µM against HT-29, MCF-7, A-549, and HepG2 cells.[10]

Table 1: Anticancer Activity of Representative 1H-Indazole-3-amine Derivatives

CompoundTargetCell LineIC50 (µM)Reference
Compound 89 Bcr-Abl WTK5626.50[7]
Compound 89 Bcr-Abl T315I-0.45[7]
Compound 98 FGFR1-0.015[7]
Compound 6o -K5625.15[2][11][12]
Compound 5k -Hep-G23.32[2]
Entrectinib ALK-0.012[7]
Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 1H-indazole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) benzydamine.[5] More recently, derivatives of 1H-indazole-3-amine have been investigated as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation. Computational docking studies have shown that these derivatives can bind effectively to the active site of COX-2.[13][14][15]

Antibacterial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. 1H-indazole-3-amine derivatives have shown promise as inhibitors of bacterial DNA gyrase (GyrB), a clinically validated target.[16] Structure-based drug design has led to the development of indazole derivatives with excellent enzymatic and antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[16]

Table 2: Antibacterial Activity of a Representative 1H-Indazole-3-amine Derivative

CompoundTargetOrganismMIC (µg/mL)Reference
Indazole GyrB Inhibitor DNA Gyrase BS. aureus (MRSA)0.25[16]
Neurological Disorders

The therapeutic potential of 1H-indazole-3-amine derivatives extends to the central nervous system (CNS). Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of several neurological and psychiatric disorders, including Alzheimer's disease and bipolar disorder.[17][18] 1H-indazole-3-carboxamides, derived from the 3-aminoindazole core, have been identified as a novel class of GSK-3 inhibitors.[17][19] Optimization of these compounds has focused on enhancing GSK-3 inhibitory potency while mitigating off-target effects, such as inhibition of the hERG channel.[19]

Table 3: GSK-3 Inhibitory Activity of a Representative 1H-Indazole-3-carboxamide

CompoundTargetIC50 (nM)Reference
Compound 14 GSK-3β13[19]

Structure-Activity Relationship (SAR) Insights

The extensive research into 1H-indazole-3-amine derivatives has yielded valuable SAR insights that can guide the design of future drug candidates.

  • Hinge-Binding Moiety: The 1H-indazole core is a critical hinge-binding element. The N1 and N2 atoms form essential hydrogen bonds with the kinase hinge region.

  • 3-Amino Group: This group serves as a key attachment point for various side chains that can modulate potency, selectivity, and physicochemical properties. For instance, in GSK-3 inhibitors, a carboxamide linkage at this position is crucial for activity.[19]

  • Substitution on the Indazole Ring: Modifications to the benzene portion of the indazole ring can significantly impact activity. As seen with FGFR inhibitors, substitution at the 6-position can enhance potency.[7] Halogenation, particularly with fluorine, can also influence binding and metabolic stability.

  • Physicochemical Properties: For CNS-active compounds, such as GSK-3 inhibitors, balancing lipophilicity and basicity is crucial to achieve brain penetration and avoid off-target effects like hERG inhibition.[19]

SAR_Workflow

Drug Discovery Workflow

Future Perspectives

The 1H-indazole-3-amine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on several key areas:

  • Expansion to New Targets: While kinase inhibition is a major focus, the exploration of this scaffold against other target classes is a promising avenue.

  • Targeting Drug Resistance: The development of derivatives that can overcome acquired drug resistance, as demonstrated with Bcr-Abl inhibitors, will remain a critical area of research.

  • Novel Drug Modalities: The incorporation of the 1H-indazole-3-amine motif into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs), could lead to new therapeutic strategies.

  • Refinement of ADME Properties: Continued optimization of the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives will be essential for translating potent inhibitors into effective and safe medicines.

Conclusion

The 1H-indazole-3-amine scaffold has firmly established itself as a privileged motif in medicinal chemistry. Its synthetic tractability, coupled with its ability to effectively interact with a diverse range of biological targets, has led to the discovery of numerous potent and selective modulators of disease-relevant pathways. From kinase inhibitors for cancer to novel antibacterial and neuroprotective agents, the versatility of this scaffold is undeniable. As our understanding of the molecular basis of disease deepens, the rational design of new 1H-indazole-3-amine derivatives will undoubtedly continue to yield innovative therapeutics for a wide array of human ailments.

References

Biological activity of substituted 3-aminoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted 3-Aminoindazoles

Executive Summary

The 3-aminoindazole scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its rigid, bicyclic framework, combined with the hydrogen-bonding capabilities of the 3-amino group, provides an ideal template for designing potent and selective modulators of a wide array of biological targets. This guide offers a comprehensive exploration of the diverse biological activities exhibited by substituted 3-aminoindazoles, moving beyond a simple catalog of effects to provide a deep, mechanistic understanding for researchers, scientists, and drug development professionals. We will dissect the critical role of this scaffold in kinase inhibition, its emergence in antimicrobial and anti-inflammatory applications, and its potential in other therapeutic areas. The narrative emphasizes the causality behind experimental design and provides field-proven protocols to empower researchers in their own discovery efforts.

Part 1: The 3-Aminoindazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Introduction to the Indazole Ring System

Nitrogen-containing heterocycles are fundamental components of countless natural products and pharmaceuticals.[1] Among these, the indazole core, a fusion of benzene and pyrazole rings, has garnered significant attention. Its unique electronic properties and conformational rigidity make it an attractive starting point for drug design. Recently, 3-aminoindazoles have emerged as exceptionally versatile building blocks in a variety of chemical transformations, enabling the efficient synthesis of complex nitrogen heterocycles.[2]

The Unique Role of the 3-Amino Substituent

The strategic placement of the amino group at the C3 position is central to the broad biological activity of this compound class. This exocyclic amine and the adjacent endocyclic nitrogen (N2) act as a potent hydrogen-bond donor-acceptor pair. This arrangement is particularly effective at interacting with the "hinge region" of protein kinases, a conserved backbone segment that connects the N- and C-lobes of the kinase domain, making it a cornerstone for kinase inhibitor design.[3]

Synthetic Strategies for Accessing Substituted 3-Aminoindazoles

The accessibility of the 3-aminoindazole core is crucial for its widespread use. Modern synthetic organic chemistry offers several robust methods for its construction. A particularly powerful technique is the Palladium-catalyzed Buchwald-Hartwig amination, which efficiently forms the key carbon-nitrogen bond from 3-haloindazole precursors.[4] Other established routes include the Ullmann condensation and multi-step syntheses starting from readily available 2-halobenzonitriles.[4] The ability to readily modify the scaffold at various positions allows for fine-tuning of physicochemical properties and biological activity.

Part 2: Kinase Inhibition: The Dominant Therapeutic Application

The inhibition of protein kinases remains a primary focus of modern oncology and immunology drug discovery. Substituted 3-aminoindazoles have proven to be a remarkably successful scaffold for developing potent and selective kinase inhibitors.

Mechanism of Action: Targeting the ATP-Binding Site

The vast majority of 3-aminoindazole-based inhibitors are ATP-competitive, targeting the catalytic site of the kinase. The core scaffold typically orients itself within the hydrophobic adenine-binding pocket. As mentioned, the 3-amino group is instrumental, forming one or more critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3] For instance, in Fibroblast Growth Factor Receptor 1 (FGFR1), the 3-aminoindazole group forms three hydrogen bonds with the hinge residues Ala564 and Glu562, anchoring the inhibitor tightly within the active site.[3] Substituents on the indazole ring and the amino group then project into surrounding pockets, determining the inhibitor's potency and selectivity profile.

Diagram 1: General Binding Mode of 3-Aminoindazole Kinase Inhibitors

G cluster_0 Kinase ATP-Binding Site hinge Hinge Region (e.g., Ala564, Glu562) hydro_pocket Hydrophobic Pocket selectivity_pocket Selectivity Pocket inhibitor 3-Aminoindazole Core inhibitor->hinge H-Bonds (Key Interaction) inhibitor->hydro_pocket van der Waals Interactions substituent Substituent (R) substituent->selectivity_pocket Determines Selectivity

Caption: Interaction map of a 3-aminoindazole inhibitor within a kinase active site.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 3-aminoindazole scaffold has yielded crucial insights into achieving high potency and selectivity.

  • Substitutions on the Indazole Ring: Modifications on the phenyl ring of the indazole can significantly impact activity. For example, in a series of FGFR1 inhibitors, adding a fluorine atom at the 6-position of the indazole ring led to improved enzymatic and cellular potency.[3]

  • N-Substitutions: The exocyclic amino group provides a key vector for exploring interactions with solvent-exposed regions or specific selectivity pockets. The development of Entrectinib, a potent inhibitor of ALK, ROS1, and TRK, involved extensive optimization of this position, leading to a compound with excellent oral bioavailability and blood-brain barrier penetration.[5]

  • Targeting "DFG-out" Conformation: Advanced strategies involve designing derivatives that bind to the inactive "DFG-out" conformation of the kinase activation loop. This can confer greater selectivity. 3-amino-1H-indazol-6-yl-benzamides have been designed to achieve this, resulting in potent inhibitors of FLT3 and c-Kit.[6]

Data Summary: Representative 3-Aminoindazole Kinase Inhibitors
Compound/SeriesTarget Kinase(s)Potency (IC₅₀ / EC₅₀)Reference
Entrectinib (2)ALK, ROS1, TRKsPotent, active on dependent cell lines[5]
ABT-869KDR, cKIT, FLT3-[7]
AKE-72 (5)BCR-ABL (WT & T315I)< 0.5 nM (WT), 9 nM (T315I)[8]
1H-indazol-3-amine derivative (27a)FGFR1, FGFR2< 4.1 nM (FGFR1), 2.0 nM (FGFR2)[3]
3-vinylindazole derivative (7mb)TrkA, TrkB, TrkC1.6 nM, 2.9 nM, 2.0 nM[9]
Experimental Workflow: In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Protocol 1: Luminescence-Based In Vitro Kinase IC₅₀ Determination

1. Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in more ATP remaining, which is converted into a luminescent signal.

2. Materials & Reagents:

  • Purified recombinant kinase enzyme.

  • Specific peptide substrate for the kinase.

  • Test compounds (substituted 3-aminoindazoles) dissolved in DMSO.

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution at a concentration near the Kₘ for the specific kinase.

  • Commercially available ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96- or 384-well microplates.

  • Multichannel pipette or automated liquid handler.

  • Plate-reading luminometer.

3. Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 100 nL) of each compound concentration into the wells of the microplate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "maximum inhibition" (0% activity) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in kinase buffer. Add this mix to all wells except the "maximum inhibition" controls.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add this solution to all wells to start the kinase reaction. The final volume might be 10 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination & Signal Generation: Add an equal volume of the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescent signal generation.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

4. Self-Validation & Data Analysis:

  • Controls: The inclusion of 0% and 100% activity controls is critical for data normalization.

  • Z'-factor: Calculate the Z'-factor for the assay plate to ensure its robustness and suitability for screening (a value > 0.5 is considered excellent).

  • Data Normalization: Normalize the raw luminescence data. The average signal from the DMSO-only wells represents 0% inhibition, and the average signal from the no-enzyme wells represents 100% inhibition.

  • Curve Fitting: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Diagram 2: Workflow for Kinase Inhibition IC₅₀ Determination

G start Start plate_compound Plate Serial Dilution of 3-Aminoindazole (plus DMSO controls) start->plate_compound add_enzyme Add Kinase + Substrate Mix plate_compound->add_enzyme start_reaction Add ATP to Initiate Reaction add_enzyme->start_reaction incubate Incubate (e.g., 60 min at RT) start_reaction->incubate add_reagent Add ATP Detection Reagent (Stops reaction, starts luminescence) incubate->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze Normalize Data & Fit Dose-Response Curve read_plate->analyze end Determine IC50 analyze->end

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Part 3: Antimicrobial and Antiparasitic Activities

While kinase inhibition is the most prominent activity, the 3-aminoindazole scaffold is also a valuable template for developing agents against infectious diseases.

Antibacterial and Antifungal Applications

Several studies have demonstrated the efficacy of substituted 3-aminoindazoles and related fused systems against a range of microbial pathogens. Certain pyrazole and indazole derivatives have shown significant antibacterial potency against clinical and multi-drug resistant (MDR) strains of Staphylococcus and Enterococcus genera, with some compounds reaching MIC values as low as 4 µg/mL.[10] Other studies on novel 3-amino-thiazolidine derivatives showed broad-spectrum antibacterial activity exceeding that of ampicillin and streptomycin against bacteria like S. aureus.[11][12] Furthermore, these compounds also exhibited potent antifungal activity, outperforming reference agents like ketoconazole against fungi such as T. viride.[11][12]

Antiprotozoal Potential

The scaffold has shown promise in targeting protozoan parasites.

  • Antileishmanial Activity: 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated against three Leishmania species.[13] An MTT assay confirmed that some of these compounds are promising growth inhibitors of the parasite, with molecular docking studies suggesting they bind stably to the Leishmania trypanothione reductase enzyme.[13]

  • Trypanocidal Activity: In the search for new treatments for Chagas disease, 5-nitroindazole derivatives have been investigated. The presence of a nitro group at the 5-position appears to enhance trypanocidal activity by inducing oxidative stress via activation by parasite-specific nitroreductases (NTRs).[14] One compound, 5-nitro-2-picolyl-indazolin-3-one, showed potent activity against Trypanosoma cruzi with a selectivity index superior to the clinical drug nifurtimox.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol 2: CLSI-Based Broth Microdilution MIC Assay

1. Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.

2. Materials & Reagents:

  • Test compounds dissolved in DMSO.

  • Pure culture of the test microorganism (e.g., S. aureus ATCC 29213).

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well flat-bottom microplates.

  • Spectrophotometer or McFarland turbidity standards.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Incubator set to the appropriate temperature (e.g., 35-37°C for most bacteria).

3. Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution Plate: In a separate 96-well plate, perform a 2-fold serial dilution of the test compounds in broth. Start with a high concentration (e.g., 256 µg/mL) and dilute down across 10-11 wells.

  • Assay Plate Inoculation: Transfer an equal volume of the standardized inoculum to each well of a new, sterile 96-well plate.

  • Compound Transfer: Transfer a corresponding volume from the compound dilution plate to the inoculated assay plate. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls:

    • Growth Control: Wells containing only inoculated broth (no compound).

    • Sterility Control: Wells containing only uninoculated broth.

    • Solvent Control: Wells containing inoculated broth with the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 18-24 hours at 37°C for bacteria).

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well) compared to the turbid growth control. A plate reader can also be used to measure optical density (OD) to aid determination.

4. Self-Validation & Data Analysis:

  • The sterility control must remain clear, and the growth control must show robust turbidity.

  • The results for a known reference antibiotic (e.g., ampicillin) should be run in parallel to ensure the assay is performing within expected ranges.

  • The Minimum Bactericidal Concentration (MBC) can be subsequently determined by sub-culturing the contents of the clear wells onto agar plates and observing for colony growth after further incubation.

Part 4: Emerging Biological Activities

The versatility of the 3-aminoindazole scaffold extends to other important therapeutic areas.

  • Anti-inflammatory Effects: Indazole derivatives have demonstrated both in vivo and in vitro anti-inflammatory activity.[15] One key mechanism is the inhibition of cyclooxygenase (COX) enzymes, with 5-aminoindazole showing significant COX-2 inhibition.[15] A distinct anti-inflammatory mechanism involves the modulation of calcium signaling. Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which controls mast cell functions.[16] By inhibiting calcium influx, these compounds stabilize mast cells and prevent the release of pro-inflammatory mediators. The specific regiochemistry of the 3-carboxamide was found to be critical for this activity.[16]

  • Neuroprotective Potential: While direct evidence for 3-aminoindazoles as neuroprotective agents is still emerging, related heterocyclic compounds have shown promise. For instance, 3-amino-1,2,4-triazole (a related azole) can inhibit the enzyme catalase, which is involved in neuroprotection against amyloid peptides in models of Alzheimer's disease.[17][18] This suggests that modulating pathways related to oxidative stress is a potential avenue for 3-aminoindazoles. The development of neuroprotective agents often targets pathways involving oxidative stress, neuroinflammation, and protein aggregation, all of which are potentially addressable with appropriately substituted indazole derivatives.[19][20]

  • Anticancer Activity (Non-Kinase): Beyond kinase inhibition, 3-aminoindazoles are being explored for other anticancer mechanisms. For example, 1,3-dimethyl-6-amino indazole derivatives have been designed as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that plays a role in tumor immune evasion.[21] Potent compounds in this series were shown to induce apoptosis and suppress cancer cell mobility.[21]

Part 5: Conclusion and Future Directions

Substituted 3-aminoindazoles have firmly established their place as a privileged scaffold in drug discovery. Their success, particularly in the realm of kinase inhibition, is a testament to their ideal structural and chemical properties for high-affinity binding to protein active sites. The continued exploration of this scaffold has unveiled a much broader spectrum of biological activities, including promising antimicrobial, antiparasitic, and anti-inflammatory effects.

The future of 3-aminoindazole research is bright. Key opportunities lie in:

  • Expanding Chemical Space: The development of novel synthetic routes will allow access to new substitution patterns, potentially unlocking activity against novel target classes.[2]

  • Enhancing Selectivity: As our understanding of target biology deepens, structure-based design can be used to create next-generation inhibitors with exquisite selectivity, minimizing off-target effects.

  • Exploring New Therapeutic Areas: The emerging activities in neuroprotection and immunomodulation warrant further investigation and optimization.

  • Polypharmacology: Designing single molecules that can modulate multiple relevant targets (e.g., a compound with both kinase inhibitory and anti-inflammatory properties) could lead to more effective therapies for complex diseases.

This guide has provided a framework for understanding and harnessing the power of the 3-aminoindazole core. By integrating mechanistic insight with robust experimental protocols, the scientific community can continue to build upon this remarkable scaffold to develop the next generation of therapeutic agents.

References

5-Fluoro-4-methoxy-1H-indazol-3-amine safety and handling information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-4-methoxy-1H-indazol-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 1240518-48-2). Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical data from authoritative safety data sheets and established laboratory best practices. The guide covers hazard identification, personal protective equipment (PPE), exposure control, emergency procedures, and proper disposal methods. The core objective is to foster a proactive safety culture by explaining the rationale behind each recommendation, ensuring that scientific personnel can work with this compound confidently and safely.

Compound Identification and Physicochemical Properties

This compound is a fluorinated indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. Understanding its fundamental properties is the first step toward safe handling.

PropertyValueSource
CAS Number 1240518-48-2[1]
Molecular Formula C8H8FN3O[1]
Molecular Weight 181.17 g/mol [1]
Appearance Solid (Pale brown)[2]
Melting Point 163 - 165 °C[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary risks associated with this compound necessitate cautious handling and strict adherence to safety protocols.

GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. Ingestion can lead to adverse health effects. The causality stems from the compound's potential to interfere with biological processes once absorbed through the gastrointestinal tract.

  • Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. This indicates that repeated skin contact can lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic response such as dermatitis.

  • Carcinogenicity (Category 1B), H350: May cause cancer. This is a significant long-term health hazard. As a Category 1B carcinogen, there is sufficient evidence from animal studies to presume it has carcinogenic potential in humans. This classification demands the most stringent handling procedures to minimize any possible exposure.

  • Acute and Chronic Aquatic Hazard (Category 1), H410: Very toxic to aquatic life with long-lasting effects. This classification underscores the environmental danger posed by this chemical. Its release into waterways can cause significant harm to aquatic ecosystems.

Hazard Pictograms:

The following pictograms are mandated for the labeling of this compound:

  • Health Hazard: Signifies carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.

  • Exclamation Mark: Indicates acute toxicity (harmful), skin corrosion/irritation, serious eye damage/eye irritation, skin sensitizer, or respiratory tract irritant.

  • Environment: Represents hazards to the aquatic environment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential. This hierarchy of controls is a self-validating system designed to minimize exposure at every level.

Hierarchy of Controls

The diagram below illustrates the hierarchy of controls, which prioritizes engineering and administrative solutions over reliance on PPE alone.

Hierarchy of Controls cluster_main Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Rules) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE Least Effective

Caption: Hierarchy of Safety Controls.

  • Engineering Controls: All work involving this compound must be performed in a certified chemical fume hood to prevent inhalation of dust. The fume hood provides a physical barrier and ventilation to capture airborne particles.

  • Administrative Controls: Access to the compound should be restricted to authorized and trained personnel. Clear standard operating procedures (SOPs) must be established, and areas where the compound is used or stored should be clearly marked with appropriate warning signs.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The choice of PPE is dictated by the specific hazards of the compound.

PPE ItemSpecificationRationale
Hand Protection Nitrile rubber gloves. Change gloves immediately if contaminated.Provides a barrier against skin contact. Given the H317 (Skin Sensitization) classification, preventing any contact is critical.
Eye/Face Protection Chemical safety goggles or a face shield.Protects eyes from accidental splashes or airborne dust particles.[2]
Skin and Body Protection A fully buttoned laboratory coat and appropriate protective clothing.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Not required if work is conducted within a certified fume hood. For situations outside a fume hood (e.g., large spills), a self-contained breathing apparatus is necessary.Protects against inhalation of the compound, which is especially important given its carcinogenicity classification.

Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol

The following workflow ensures a systematic and safe approach to handling this compound in a laboratory setting.

Safe Handling Workflow cluster_workflow Workflow for Handling this compound prep Step 1: Preparation Verify fume hood certification. Don appropriate PPE. Prepare all necessary equipment. weigh Step 2: Weighing Perform weighing inside the fume hood. Use a disposable weigh boat. Handle with care to avoid dust generation. prep->weigh Proceed reaction Step 3: Reaction Setup Add compound to the reaction vessel slowly. Ensure the reaction is under negative pressure or in a closed system within the hood. weigh->reaction Proceed cleanup Step 4: Post-Handling Cleanup Wipe down the work surface with a suitable solvent. Dispose of all contaminated disposables in a designated hazardous waste container. reaction->cleanup Reaction Complete decontam Step 5: Decontamination Remove PPE in the correct order. Wash hands and forearms thoroughly with soap and water. cleanup->decontam Final Step

Caption: Safe Laboratory Handling Workflow.

Key Handling Precautions:

  • Avoid breathing dust.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.[3]

  • Contaminated work clothing must not be allowed out of the workplace.

Storage

Proper storage is crucial to maintain the compound's integrity and prevent accidental release.

  • Conditions: Store in a tightly closed container in a dry, well-ventilated place.[3]

  • Security: Keep the compound locked up or in an area accessible only to qualified and authorized personnel due to its high toxicity.

  • Incompatibilities: Keep away from strong oxidizing agents.[3]

Disposal

All waste containing this compound is considered hazardous.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

  • Environmental Precaution: Avoid release to the environment. The H410 classification means even small amounts can be damaging to aquatic life.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Exposure RouteFirst-Aid Measures
If Swallowed Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.
If on Skin Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Immediately remove all contaminated clothing.[3]
If Inhaled Move the person to fresh air and keep them comfortable for breathing. If exposed or concerned, get medical advice.[2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3]

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation, but do not do so in a way that spreads the dust.

  • Contain: Wear full PPE, including respiratory protection if necessary. Cover drains to prevent environmental release.

  • Clean-up: Carefully sweep or scoop up the solid material, avoiding dust generation. Place into a suitable, labeled container for hazardous waste disposal. Clean the affected area thoroughly.

Conclusion

This compound is a valuable compound for research with significant associated hazards. Its potential carcinogenicity, ability to cause skin sensitization, acute toxicity if swallowed, and severe environmental impact demand the highest standards of safety. By understanding the rationale behind the safety protocols—from the necessity of a fume hood to the specific choice of gloves—researchers can implement a self-validating system of safety that protects themselves, their colleagues, and the environment. Adherence to the guidelines outlined in this document is not merely procedural; it is a cornerstone of responsible scientific practice.

References

Characterizing the Solubility Profile of 5-Fluoro-4-methoxy-1H-indazol-3-amine: A Framework for Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The developability of a new chemical entity (NCE) is fundamentally linked to its physicochemical properties, with aqueous solubility being a primary determinant of oral bioavailability.[1] This guide presents a comprehensive framework for characterizing the solubility profile of 5-Fluoro-4-methoxy-1H-indazol-3-amine, a novel heterocyclic compound representative of candidates in modern drug discovery pipelines. We address the strategic selection of solvents, differentiate between kinetic and thermodynamic solubility, and provide a detailed, field-proven protocol for equilibrium solubility determination using the gold-standard shake-flask method. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative regulatory standards. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust and meaningful solubility profile to inform critical downstream decisions, from lead optimization to formulation strategy.

Part 1: The Imperative of Solubility in Modern Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with poor biopharmaceutical properties being a leading cause of attrition. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical parameter that dictates a drug's absorption and, consequently, its therapeutic efficacy.[2] For orally administered drugs, the active pharmaceutical ingredient (API) must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[3] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, a characteristic that can lead to inadequate absorption, variable bioavailability, and potential gastrointestinal toxicity.[1][4]

1.1 Introducing the Target Compound: this compound

Our subject, this compound (CAS: 1240518-48-2), is a substituted indazole with a molecular formula of C8H8FN3O and a molecular weight of 181.17 g/mol .[5] The structure contains a basic amine group and an indazole core, suggesting it is likely a weak base.[6] The presence of a fluoro group and a methoxy group will influence its polarity, lipophilicity, and crystal lattice energy, all of which are key factors affecting its solubility.[7][8] A thorough understanding of its solubility profile is therefore essential to predict its in vivo behavior and guide its development path.

1.2 Objective of This Guide

This guide provides a systematic and scientifically rigorous approach to determining the solubility profile of an NCE like this compound. We will move beyond simple data reporting to explain the strategic reasoning behind solvent selection, experimental design, and data interpretation, grounding our recommendations in established scientific principles and regulatory expectations.

Part 2: Foundational Concepts: Thermodynamic vs. Kinetic Solubility

In the context of drug discovery, "solubility" can refer to two distinct measurements: thermodynamic and kinetic. Understanding the difference is crucial as they provide different information relevant to different stages of development.[9][10]

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[11] This measurement is time-consuming but is the definitive value required for biopharmaceutical classification and formulation development.[10] The most reliable method for its determination is the shake-flask method.[12]

  • Kinetic Solubility is typically measured in high-throughput screening (HTS) settings. It involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[13] This value is often higher than the thermodynamic solubility because it can represent the solubility of a metastable solid form or a supersaturated solution.[9] It is a rapid, less material-intensive method used in early discovery to quickly flag compounds with potential solubility liabilities.[13]

Caption: Relationship between discovery phase and type of solubility measurement.

Part 3: Strategic Solvent Selection for Pharmaceutical Development

The choice of solvents for a solubility screen is not arbitrary. It should be a strategic decision designed to answer specific questions relevant to the drug's entire lifecycle, from synthesis to administration.[14] Our selection for this compound is based on regulatory requirements, biopharmaceutical relevance, and common use in chemical processing.

3.1 Aqueous Buffers (Biopharmaceutical Relevance)

To classify a drug substance according to the Biopharmaceutics Classification System (BCS), the International Council for Harmonisation (ICH) M9 guideline mandates solubility determination in aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1°C.[15][16] This range simulates the conditions of the human gastrointestinal tract.[15] An API is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of buffer across this entire pH range.[17]

3.2 Organic Solvents (Process and Formulation Relevance)

A range of organic solvents is essential for understanding a compound's behavior during synthesis, purification, and the formulation of non-aqueous dosage forms. Solvent selection guides from pharmaceutical companies often rank solvents based on safety (flammability), health (toxicity), and environmental impact.[18] Solvents are often categorized by regulatory bodies into three classes: Class 1 (prohibited), Class 2 (limited use), and Class 3 (low toxicity).[19]

Table 1: Proposed Solvent Panel for Solubility Profiling

Solvent/Medium Class/Type Rationale for Inclusion
0.1 N HCl (pH 1.2) Aqueous Buffer Simulates gastric fluid; mandated by ICH M9.[20]
Acetate Buffer (pH 4.5) Aqueous Buffer Simulates intestinal fluid; mandated by ICH M9.[20]
Phosphate Buffer (pH 6.8) Aqueous Buffer Simulates intestinal fluid; mandated by ICH M9.[20]
Ethanol Organic (Class 3) Common co-solvent in formulations; wide polarity range.[19]
Propylene Glycol Organic (Excipient) Common vehicle for oral and topical formulations.[21]
Acetone Organic (Class 3) Common process solvent; polar aprotic.[19]
Ethyl Acetate Organic (Class 3) Common process and extraction solvent; moderate polarity.[22]

| Dichloromethane (DCM) | Organic (Class 2) | Historically common but use is limited due to toxicity.[19] |

Part 4: Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally accepted standard for determining equilibrium solubility.[23][24] It ensures that the solution is in equilibrium with the most stable solid form of the compound, providing a true thermodynamic value.[11]

4.1 Causality-Driven Methodology

  • Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of each solvent from Table 1 in separate glass vials.

    • Why? Using an excess of solid material is critical to ensure that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved API.[12]

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber set to 37 ± 1°C for aqueous buffers and 25 ± 1°C for organic solvents. Agitate for a predetermined period (typically 24 to 48 hours).

    • Why? Continuous agitation prevents the settling of solid particles and maximizes the surface area for dissolution. A prolonged incubation time is necessary to ensure the system reaches thermodynamic equilibrium.[16] Preliminary studies should be conducted to confirm the time required to reach a plateau in concentration.[23]

  • Phase Separation: After equilibration, allow the vials to stand briefly to let larger particles settle. Carefully withdraw an aliquot of the supernatant and separate the dissolved API from the undissolved solid. This must be done using a method that does not alter the solution's concentration, such as centrifugation followed by collection of the supernatant, or filtration through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF).

    • Why? Incomplete removal of solid particles is a common source of error, leading to an overestimation of solubility. The chosen separation method must not cause the dissolved compound to precipitate or adsorb to the filter material.[24]

  • Quantification: Dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the validated range of an analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). Analyze the sample against a standard curve prepared from a known concentration of the API.

    • Why? A specific and validated analytical method is required for accurate quantification. HPLC-UV provides the necessary sensitivity and specificity to measure the API concentration without interference from solvent components.[25]

  • pH Measurement: For the aqueous buffer samples, measure the final pH of the solution after equilibration.

    • Why? Dissolving a significant amount of an acidic or basic compound can alter the pH of an unbuffered or weakly buffered solution, which in turn affects its own solubility. Verifying the final pH is an ICH requirement and ensures the solubility value is reported for the correct pH condition.[16][20]

G start Start prep 1. Add Excess Solid API to Solvent start->prep equilibrate 2. Agitate at Controlled Temperature (24-48h) prep->equilibrate separate 3. Separate Solid & Liquid (Centrifuge/Filter) equilibrate->separate quantify 4. Dilute & Quantify (HPLC-UV) separate->quantify ph_check 5. Measure Final pH (Aqueous Only) separate->ph_check calculate Calculate Solubility (e.g., mg/mL) quantify->calculate ph_check->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.

Part 5: Data Presentation and Interpretation

The results from the shake-flask experiments should be tabulated for clear comparison. The following table presents a plausible, hypothetical solubility profile for this compound, based on its chemical structure.

Table 2: Hypothetical Solubility Profile of this compound

Solvent/Medium Temperature (°C) Measured Solubility (mg/mL) Qualitative Classification
0.1 N HCl (pH 1.2) 37 5.5 Soluble
Acetate Buffer (pH 4.5) 37 0.8 Sparingly Soluble
Phosphate Buffer (pH 6.8) 37 0.05 Slightly Soluble
Ethanol 25 12.0 Freely Soluble
Propylene Glycol 25 8.2 Soluble
Acetone 25 2.5 Soluble
Ethyl Acetate 25 0.9 Sparingly Soluble

| Dichloromethane (DCM) | 25 | 15.0 | Freely Soluble |

Interpretation of Results:

  • pH-Dependent Solubility: The data clearly show that solubility in aqueous media is highly dependent on pH. The significantly higher solubility at pH 1.2 is consistent with the expected behavior of a weak base, which becomes protonated and forms a more soluble salt in acidic conditions.[26] The lowest solubility is observed at the highest pH (6.8), which is critical for BCS classification.[27]

  • Organic Solvent Solubility: The compound exhibits good solubility in polar protic (Ethanol) and aprotic (DCM, Acetone) solvents. The lower solubility in the less polar Ethyl Acetate aligns with general "like dissolves like" principles, though specific solute-solvent interactions are complex.[8] This information is vital for selecting solvents for synthetic reactions, purification, and potential formulation in lipid-based systems.

Part 6: Conclusion and Implications for Drug Development

This comprehensive guide outlines a robust framework for determining the solubility profile of a new chemical entity, this compound. Based on our hypothetical data, the compound's low solubility at neutral pH (~0.05 mg/mL) would classify it as "low solubility" under the BCS framework, assuming a therapeutic dose greater than 12.5 mg (12.5 mg / 250 mL = 0.05 mg/mL).

This classification has significant implications:

  • BCS Classification: The compound would likely be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent, pending permeability data. This immediately flags potential challenges with oral bioavailability.[27]

  • Formulation Strategy: Simple formulations like powder-in-capsule or immediate-release tablets may result in poor and variable absorption. Formulation scientists would need to explore solubility enhancement techniques, such as particle size reduction (micronization), amorphous solid dispersions, or lipid-based formulations.[4][28]

  • Lead Optimization: For chemists in the discovery phase, this data provides a critical feedback loop. If the compound is still in lead optimization, medicinal chemistry efforts could be directed toward modifying the structure to improve solubility without compromising potency.

By systematically applying the principles and protocols detailed in this guide, research and development teams can generate a high-quality, interpretable solubility profile, enabling informed, data-driven decisions that increase the probability of a compound's success.

Part 7: References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. --INVALID-LINK--

  • Ionescu, C., & Cîrîc, A. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Medical Dentistry, 24(2), 241-245. --INVALID-LINK--

  • Stephenson, G. A., & Forbes, R. A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. --INVALID-LINK--

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci News. --INVALID-LINK--

  • Slideshare. (n.d.). Solubility and its Importance.pptx. --INVALID-LINK--

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. --INVALID-LINK--

  • De Jesus, S. S., & Maciel, R. F. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 27(19), 6231. --INVALID-LINK--

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. --INVALID-LINK--

  • Grodowska, K., & Parczewski, A. (2010). Solvent selection for pharmaceuticals. Acta Poloniae Pharmaceutica, 67(1), 3-12. --INVALID-LINK--

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. --INVALID-LINK--

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. --INVALID-LINK--

  • Purosolv. (2024). Choosing the Right Solvent for Drug Manufacturing. --INVALID-LINK--

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. --INVALID-LINK--

  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. PPTX. --INVALID-LINK--

  • Gholami, H., et al. (2021). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 60(1), 353-364. --INVALID-LINK--

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. --INVALID-LINK--

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. --INVALID-LINK--

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. --INVALID-LINK--

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. --INVALID-LINK--

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). --INVALID-LINK--

  • Fakhree, M. A. A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. --INVALID-LINK--

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. --INVALID-LINK--

  • International Journal of Novel Research and Development. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD, 7(7). --INVALID-LINK--

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5518-5520. --INVALID-LINK--

  • Emmace. (n.d.). Solubility and chemical quantification of APIs/drugs. --INVALID-LINK--

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? --INVALID-LINK--

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. --INVALID-LINK--

  • MilliporeSigma. (n.d.). API Solubility and Dissolution Enhancement Via Formulation. --INVALID-LINK--

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 375. --INVALID-LINK--

  • Admescope. (n.d.). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. --INVALID-LINK--

  • USP-NF. (2016). <1236> Solubility Measurements. --INVALID-LINK--

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. --INVALID-LINK--

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. --INVALID-LINK--

  • Taiwan Food and Drug Administration. (2020). ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers M9. --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). This compound. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13399, 1H-indazol-3-amine. PubChem. --INVALID-LINK--

References

A Technical Guide to the Discovery and Synthetic Evolution of Fluorinated Indazole Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1] When strategically combined with fluorine, an element with unique and powerful modulatory effects on molecular properties, the resulting fluorinated indazole compounds have become a cornerstone in the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth exploration of the discovery and history of these vital compounds. It traces the narrative from the foundational syntheses of the indazole core to the evolution of sophisticated fluorination strategies. We will dissect the causal relationships behind key experimental choices, present detailed synthetic protocols, and analyze case studies of successful fluorinated indazole-containing drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of molecules.

Chapter 1: The Strategic Union of Indazole and Fluorine in Medicinal Chemistry

The Indazole Core: A "Privileged Scaffold"

The indazole, or benzpyrazole, is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring.[2] While rare in nature, synthetic indazole derivatives exhibit a vast range of biological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1][3] This versatility has led to its designation as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, diverse biological targets. The indazole ring system can exist in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] This structural feature, along with its ability to participate in various non-covalent interactions, makes it an ideal starting point for drug design.

The "Fluorine Factor": Transformative Effects in Drug Design

Fluorine is the most electronegative element, and its introduction into a drug candidate can profoundly alter its physicochemical and pharmacokinetic properties in beneficial ways.[4][5] The strategic incorporation of fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of enzymatic oxidation, prolonging the drug's half-life.[5][6]

  • Modulate Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its absorption and ability to permeate cell membranes.[6]

  • Alter Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[5] This can be crucial for optimizing a drug's solubility and bioavailability.

  • Improve Binding Affinity: Fluorine can engage in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the drug's potency.[5]

The confluence of the versatile indazole scaffold and the powerful modulatory effects of fluorine has given rise to a highly successful class of therapeutic agents.

Chapter 2: Historical Perspectives and the Evolution of Synthetic Methodologies

The history of fluorinated indazoles is intrinsically linked to the development of general synthetic methods for both the indazole core and for organofluorine chemistry.

Foundational Syntheses of the Indazole Core

The first synthesis of an indazole derivative is credited to Emil Fischer in the late 19th century, who prepared indazolone by heating o-hydrazinobenzoic acid.[3][7] Over the decades, numerous methods have been developed. A common classical approach involves the diazotization of an anthranilic acid, followed by reduction and cyclization.[3] Another key method is the reaction of o-toluidine with sodium nitrite to form an N-nitroso intermediate, which cyclizes upon heating.[3][8] These early methods laid the essential groundwork for accessing the core scaffold.

The Rise of Fluorination Strategies

The deliberate incorporation of fluorine into drug candidates became more prevalent in the latter half of the 20th century. The synthesis of fluorinated indazoles has historically followed two primary strategies: the "building block" approach and "late-stage fluorination."

  • The Building Block Approach: This strategy involves using a starting material that already contains the fluorine atom. This remains a dominant approach in drug discovery.[9] For example, a fluorinated anthranilic acid or a fluorobenzonitrile can be used in classical indazole syntheses to produce the desired fluorinated heterocycle.[3] This method provides excellent control over the position of the fluorine atom.

  • Late-Stage Fluorination: This more modern approach involves introducing the fluorine atom at a later step in the synthesis, onto a pre-formed indazole ring. This is highly advantageous for rapidly generating diverse analogs for structure-activity relationship (SAR) studies. Electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose.[10][11][12]

The following diagram illustrates the conceptual difference between these two powerful strategies.

G cluster_0 Building Block Strategy cluster_1 Late-Stage Fluorination Strategy A0 Fluorinated Starting Material (e.g., Fluoroaniline) B0 Cyclization Reactions A0->B0 C0 Fluorinated Indazole Core B0->C0 A1 Pre-formed Indazole Core B1 Direct Fluorination (e.g., with NFSI) A1->B1 C1 Fluorinated Indazole Product B1->C1

Caption: Comparison of Synthetic Strategies.

A significant breakthrough in late-stage fluorination was the development of a metal-free, regioselective C-3 fluorination of 2H-indazoles using NFSI in water, a sustainable and environmentally friendly approach.[10][13]

Detailed Experimental Protocol: C-3 Fluorination of a 2H-Indazole

This protocol is adapted from the work of Ghosh and Hajra (2021) and demonstrates a modern, efficient late-stage fluorination.[10]

Objective: To synthesize 3-fluoro-2-phenyl-2H-indazole from 2-phenyl-2H-indazole.

Materials:

  • 2-phenyl-2H-indazole (1.0 mmol, 194 mg)

  • N-Fluorobenzenesulfonimide (NFSI) (1.5 mmol, 473 mg)

  • Deionized Water (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 2-phenyl-2H-indazole (194 mg, 1.0 mmol) and deionized water (5 mL).

  • Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (473 mg, 1.5 mmol) to the suspension.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (25 °C) under ambient air. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-fluoro-2-phenyl-2H-indazole.

Causality and Insights: The choice of water as a solvent is unconventional for many organic reactions but is key to the success and sustainability of this protocol.[10] The mechanism is proposed to proceed via a radical pathway.[10][13] This method avoids the use of expensive metal catalysts and harsh reaction conditions, making it a highly practical and scalable approach for accessing C-3 fluorinated indazoles.[10]

Chapter 3: Case Studies in Drug Development: Fluorinated Indazoles in Oncology

The true impact of fluorinated indazoles is best illustrated through their successful application in clinically approved drugs. Many of these are tyrosine kinase inhibitors (TKIs), which block key signaling pathways that cancer cells use to grow and proliferate.

Axitinib (Inlyta®): A VEGFR Inhibitor

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used for the treatment of advanced renal cell carcinoma.[14][15] Its chemical structure features a core indazole ring. The synthesis of Axitinib is a multi-step process that relies on key intermediates, such as 3-iodo-1H-indazole derivatives, which are then elaborated through coupling reactions.[14][16][17]

Linifanib (ABT-869): A Multi-Targeted Kinase Inhibitor

Linifanib is a potent inhibitor of VEGFR and platelet-derived growth factor (PDGF) receptor tyrosine kinases.[18][19] It features a 3-amino-1H-indazole core linked to a 2-fluoro-5-methylphenyl urea moiety.[19][20] The fluorine atom on the phenylurea group is critical for its activity, likely enhancing binding affinity and modulating its electronic properties.

The general mechanism for many indazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction.

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition Mechanism RTK Receptor Tyrosine Kinase (RTK) Active_Substrate Phosphorylated Substrate (Active) RTK->Active_Substrate Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling (Cell Proliferation, Angiogenesis) Active_Substrate->Downstream Indazole_Drug Fluorinated Indazole Inhibitor (e.g., Linifanib) Blocked_RTK RTK (Inactive) Indazole_Drug->Blocked_RTK Binds to ATP Pocket No_Reaction X Blocked_RTK->No_Reaction

Caption: General Kinase Inhibition by Indazole-based Drugs.

Pazopanib (Votrient®): A Multi-Kinase Inhibitor

Pazopanib is another crucial multi-targeted TKI used in the treatment of renal cell carcinoma and soft tissue sarcoma.[21][22] While the marketed form of Pazopanib itself is not fluorinated, its discovery and the extensive structure-activity relationship (SAR) studies conducted on the indazole scaffold have been foundational.[23] Research has shown that introducing fluorine substituents to the indazole core of related compounds can significantly impact their inhibitory activity against various kinases.[1] For example, the incorporation of a 6-fluoroindazole moiety was shown to dramatically enhance the potency and oral bioavailability of a Rho kinase (ROCK1) inhibitor.[24]

Table 1: Impact of Fluorine Position on ROCK1 Inhibitory Potency

Compound Fluorine Position ROCK1 IC₅₀ (nM) Oral Bioavailability (%)
Analog 1 C4-Fluoro 2500 Not Reported
Analog 2 C6-Fluoro 14 61

Data adapted from reference[24].

This data clearly demonstrates the profound and position-dependent impact of fluorination. The placement of fluorine at the C6 position resulted in a greater than 175-fold increase in potency compared to placement at the C4 position, highlighting the importance of precise structural modification in drug design.[24]

Chapter 4: Future Outlook and Conclusion

The journey of fluorinated indazoles from early laboratory curiosities to life-saving medicines is a testament to the power of synthetic and medicinal chemistry. The field continues to evolve, with ongoing research focused on:

  • Novel Fluorinating Reagents: The development of new, more selective, and safer reagents for late-stage fluorination.[9]

  • Expanding Chemical Space: Exploring the effects of polyfluorination and novel fluorine-containing functional groups (e.g., -CF₃, -OCF₃) on the indazole scaffold.[9][25]

  • New Therapeutic Areas: Applying the principles learned from oncology to other disease areas where indazoles have shown promise, such as neurodegenerative and inflammatory diseases.[3][26]

References

Methodological & Application

Synthesis Protocol for 5-Fluoro-4-methoxy-1H-indazol-3-amine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] These heterocyclic molecules are integral to the development of therapeutics targeting a range of diseases, including cancer, inflammation, and infectious agents. The specific substitution pattern on the indazole ring plays a crucial role in modulating the pharmacological profile of these compounds. The target molecule of this guide, 5-Fluoro-4-methoxy-1H-indazol-3-amine, incorporates a fluorine atom and a methoxy group, substitutions known to enhance metabolic stability, binding affinity, and cell permeability. This makes it a highly valuable building block for the synthesis of novel drug candidates, particularly kinase inhibitors.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The outlined procedure is based on established and reliable synthetic transformations, ensuring a reproducible and efficient pathway to this key intermediate.

Synthetic Strategy: A Two-Step Approach to the Indazole Core

The synthesis of this compound is most effectively achieved through a two-step process commencing from a readily accessible starting material. The core of this strategy revolves around the construction of the indazole ring via a cyclization reaction between a substituted 2-halobenzonitrile and hydrazine. This approach is widely recognized for its efficiency and broad applicability in the synthesis of 3-aminoindazoles.

The chosen synthetic route begins with the preparation of the key precursor, 2-Bromo-5-fluoro-6-methoxybenzonitrile, followed by its cyclization with hydrazine hydrate. This method offers a direct and high-yielding pathway to the desired product.

Synthesis_Workflow Start Starting Material: 2-Bromo-5-fluoro-6-methoxyaniline Step1 Step 1: Sandmeyer Reaction (Diazotization followed by Cyanation) Start->Step1 Intermediate Intermediate: 2-Bromo-5-fluoro-6-methoxybenzonitrile Step1->Intermediate Step2 Step 2: Cyclization Reaction with Hydrazine Hydrate Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-5-fluoro-6-methoxybenzonitrile (Intermediate)

The synthesis of the benzonitrile intermediate is a critical first step. While this compound may be commercially available, this protocol outlines its preparation from 2-Bromo-5-fluoro-6-methoxyaniline via a Sandmeyer reaction.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Bromo-5-fluoro-6-methoxyanilineC₇H₇BrFNO220.0410.0 g45.4
Hydrochloric Acid (concentrated)HCl36.4620 mL-
Sodium NitriteNaNO₂69.003.46 g50.0
Copper(I) CyanideCuCN89.564.88 g54.5
Sodium CyanideNaCN49.012.67 g54.5
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Water (deionized)H₂O18.02As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-Bromo-5-fluoro-6-methoxyaniline (10.0 g, 45.4 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (3.46 g, 50.0 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation (Sandmeyer Reaction):

    • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (4.88 g, 54.5 mmol) and sodium cyanide (2.67 g, 54.5 mmol) in water (50 mL).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with water (100 mL) and then with a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-Bromo-5-fluoro-6-methoxybenzonitrile by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Part 2: Synthesis of this compound (Final Product)

This final step involves the cyclization of the synthesized benzonitrile with hydrazine hydrate to form the desired indazole ring.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Bromo-5-fluoro-6-methoxybenzonitrileC₈H₄BrFNO229.035.0 g21.8
Hydrazine Hydrate (80%)N₂H₄·H₂O50.0610 mL~160
EthanolC₂H₅OH46.0750 mL-
Water (deionized)H₂O18.02As needed-

Procedure:

  • Cyclization Reaction:

    • In a 100 mL round-bottom flask, dissolve 2-Bromo-5-fluoro-6-methoxybenzonitrile (5.0 g, 21.8 mmol) in ethanol (50 mL).

    • Add hydrazine hydrate (10 mL, ~160 mmol) to the solution.

    • Heat the reaction mixture at reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add water (100 mL) to the reaction mixture to precipitate the product.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.

    • Dry the final product under vacuum.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance Off-white to light yellow solid
Molecular Formula C₈H₈FN₃O
Molecular Weight 181.17 g/mol
¹H NMR Peaks corresponding to aromatic protons, the amine group, and the methoxy group. The exact chemical shifts and coupling constants should be consistent with the structure.
¹³C NMR Resonances for all eight carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.
Mass Spectrometry A molecular ion peak ([M+H]⁺) at m/z 182.07, confirming the molecular weight.
Purity (HPLC) ≥95%

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be monitored by TLC, allowing for real-time assessment of the conversion of starting material to product. The successful synthesis of the intermediate and final product is confirmed through comprehensive analytical characterization. The expected spectroscopic data provides a clear benchmark for researchers to verify the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in drug discovery. By following the outlined procedures, researchers can confidently and efficiently produce this key intermediate for their research and development endeavors. The provided rationale for the synthetic strategy and the detailed experimental steps are intended to empower scientists with the practical knowledge required for successful synthesis.

References

Application Notes & Protocols: Leveraging 5-Fluoro-4-methoxy-1H-indazol-3-amine as a Kinase Inhibitor Fragment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Promise of the Indazole Scaffold

Protein kinases are master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, they are among the most intensely pursued drug targets.[3] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel kinase inhibitors.[4][5] FBDD focuses on screening small, low-molecular-weight compounds ("fragments") that, despite binding with low affinity, do so with high efficiency, making them excellent starting points for optimization into potent and selective drug candidates.[5][6]

Within the landscape of kinase inhibitor discovery, the indazole core is recognized as a "privileged" pharmacophore.[7][8] This versatile scaffold is found in several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, highlighting its inherent ability to interact favorably within the ATP-binding pocket of various kinases.[8][9] The specific fragment under consideration, 5-Fluoro-4-methoxy-1H-indazol-3-amine , combines the proven indazole core with strategic substitutions. The methoxy group has been shown to be important for potency in some indazole series, while fluorine substitutions can enhance binding affinity and modulate physicochemical properties.[8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization and development of this compound as a kinase inhibitor fragment. We will detail the strategic workflows, provide step-by-step protocols for key experiments, and explain the rationale behind each step to ensure a scientifically rigorous evaluation.

Part 1: The FBDD Workflow for Fragment Characterization

The journey from a putative fragment to a validated hit involves a multi-step process designed to confirm binding, quantify affinity, and assess its functional effect. This workflow ensures that resources are focused on fragments with the highest potential.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Lead Generation A Fragment Library Screening (e.g., this compound) B Primary Biophysical Screen (SPR, DSF, NMR) A->B High Concentration (100 µM - 1 mM) C Orthogonal Biophysical Assay (e.g., ITC, MST) B->C Confirm True Binders D Biochemical Activity Assay (e.g., ADP-Glo, TR-FRET) C->D Quantify Affinity (KD) & Functional Effect (IC50) E Structural Biology (X-ray Crystallography) D->E Determine Binding Mode F Cellular Target Engagement (e.g., NanoBRET™) D->F Assess Cellular Potency H Structure-Activity Relationship (SAR) & Fragment Growth E->H Guide Medicinal Chemistry G Cellular Functional Assay (Substrate Phosphorylation) F->G Confirm Mechanism in Cells G->H Inform Cellular SAR

Caption: FBDD cascade for characterizing a kinase inhibitor fragment.

Part 2: Protocols for Primary Screening and Hit Validation

Because fragments bind weakly, highly sensitive biophysical techniques are required for initial screening.[10][11] A positive result, or "hit," must always be confirmed by an orthogonal method to eliminate artifacts.[12]

Protocol 2.1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

  • Principle: Unfolded proteins expose hydrophobic cores that bind a fluorescent dye, increasing its quantum yield. As the protein is heated, it unfolds, and the fluorescence signal increases. A binding ligand stabilizes the protein, shifting the unfolding curve and thus the Tm to a higher temperature.

  • Causality: A consistent, concentration-dependent increase in Tm is indicative of a direct binding event between the fragment and the target kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of SYPRO Orange dye in DMSO.

    • Prepare a working solution of the target kinase (e.g., 2 µM) in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP). The optimal protein concentration must be determined empirically.[13]

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to test final concentrations from 10 µM to 1 mM.

  • Assay Plate Setup (384-well format):

    • In each well, add 10 µL of the kinase solution.

    • Add 0.1 µL of the fragment dilution series. For the negative control, add 0.1 µL of DMSO.

    • Add 1 µL of 10X SYPRO Orange dye.

    • Seal the plate securely with an optical seal. Centrifuge briefly to mix.

  • Instrument Setup and Data Acquisition:

    • Use a real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

    • Monitor fluorescence using the appropriate excitation/emission wavelengths for SYPRO Orange (e.g., 490 nm/575 nm).

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the midpoint of the transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • A significant thermal shift (ΔTm) of >2 °C is generally considered a positive hit.

Protocol 2.2: Orthogonal Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface where the target protein is immobilized.[11] It is an excellent orthogonal method to confirm hits and determine binding kinetics.[12]

  • Principle: The binding of an analyte (the fragment) to the immobilized ligand (the kinase) causes a change in mass at the sensor surface, which alters the refractive index and is detected as a response unit (RU) change.

  • Causality: Observing a concentration-dependent binding response that fits a 1:1 binding model confirms a direct interaction and allows for the calculation of the dissociation constant (KD), a precise measure of binding affinity.

Step-by-Step Methodology:

  • Kinase Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target kinase (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without kinase immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected KD (e.g., 1 µM to 500 µM).

    • Inject the fragment solutions over both the kinase and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include several buffer-only (blank) injections for double referencing.

    • Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell data.

    • Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the KD.

    • Alternatively, perform a global fit of the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir) to determine the on-rate (kₐ) and off-rate (kₑ).

Technique Parameter Measured Typical Fragment Hit Criteria Key Strengths
DSF ΔTm (Melting Temp. Shift)> 2 °C shiftHigh throughput, low protein consumption
SPR KD (Dissociation Constant)10 µM - 1 mMReal-time kinetics, high sensitivity
ITC KD, ΔH (Enthalpy)10 µM - 1 mMGold standard thermodynamics, no immobilization
NMR Chemical Shift PerturbationObservable shiftsStructural information on binding site

Part 3: Protocols for Biochemical and Cellular Characterization

Once a fragment is validated as a direct binder, the next critical steps are to determine if it inhibits the kinase's enzymatic activity and whether this activity translates to a cellular context.[14]

Protocol 3.1: Biochemical Kinase Activity Assay (ADP-Glo™)

Luminescence-based assays like ADP-Glo™ are robust methods for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[1][13]

  • Principle: The assay is performed in two steps. First, the kinase reaction proceeds, generating ADP. Second, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A final reagent converts the ADP back to ATP, which is used by a luciferase to generate a light signal directly proportional to kinase activity.

  • Causality: A dose-dependent reduction in the luminescent signal in the presence of the fragment demonstrates that it is inhibiting the catalytic function of the kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 2X kinase solution (e.g., 2 nM final concentration) and 2X substrate/ATP solution in kinase reaction buffer. The optimal ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]

    • Prepare a 10-point, 3-fold serial dilution of this compound in reaction buffer containing 2% DMSO.

  • Kinase Reaction (384-well plate):

    • Add 2.5 µL of the fragment dilution to the appropriate wells.

    • Add 2.5 µL of the 2X kinase solution and pre-incubate for 15-30 minutes at room temperature.[13]

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot percent inhibition versus the log of the fragment concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement Assay (NanoBRET™)

It is crucial to confirm that a fragment can enter cells and bind to its target in the complex intracellular environment.[14] The NanoBRET™ Target Engagement assay is a powerful method for quantifying this in live cells.

  • Principle: The target kinase is expressed in cells as a fusion with the small, bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase active site is added. In the absence of an inhibitor, the tracer binds the kinase-NanoLuc® fusion, bringing the fluorophore into close proximity with the luciferase, which generates a Bioluminescence Resonance Energy Transfer (BRET) signal. A competing inhibitor will displace the tracer, disrupting BRET in a dose-dependent manner.

  • Causality: A decrease in the BRET signal with increasing concentrations of the fragment provides direct evidence of target engagement in a physiological setting.[15]

NanoBRET_Principle cluster_0 No Inhibitor: High BRET cluster_1 With Inhibitor: Low BRET A Kinase-NanoLuc® Fusion B Fluorescent Tracer A->B Binding C BRET Signal D Kinase-NanoLuc® Fusion E Fragment Inhibitor D->E Binding F Fluorescent Tracer G No BRET

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase-NanoLuc® fusion protein.

    • After 24 hours, harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup (96-well, white):

    • Prepare a serial dilution of the this compound fragment.

    • Prepare a combined solution of the NanoBRET™ Tracer and NanoGlo® Substrate.

    • Dispense cells into the assay plate.

    • Add the fragment dilutions to the cells and incubate for 2 hours in a CO₂ incubator.

  • Signal Detection:

    • Add the combined tracer/substrate solution to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, >600nm) simultaneously.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data and plot the BRET ratio against the log of the fragment concentration.

    • Fit the curve to determine the cellular IC₅₀, representing the concentration required to displace 50% of the tracer.

Part 4: The Path Forward: From Fragment to Lead

A validated hit like this compound, with confirmed binding, biochemical activity, and cellular engagement, is an outstanding starting point for a medicinal chemistry program.

  • Structural Biology: Obtaining a high-resolution crystal structure of the fragment bound to the target kinase is paramount.[4] This provides a detailed map of the binding interactions and reveals vectors for chemical elaboration.[16]

  • Fragment Growing: Chemists can use the structural information to "grow" the fragment by adding chemical functionalities that extend into nearby pockets of the ATP-binding site, thereby increasing affinity and potency.[6]

  • Ligand Efficiency (LE): Throughout the optimization process, it is critical to monitor Ligand Efficiency (LE = -ΔG / N, where N is the number of non-hydrogen atoms). This metric helps ensure that potency gains are achieved efficiently relative to the increase in molecular weight, guiding the development of leads with favorable drug-like properties.[16]

By following this rigorous, multi-faceted approach, researchers can effectively harness the potential of the this compound fragment, leveraging the privileged nature of the indazole scaffold to drive the discovery of next-generation kinase inhibitors.

References

Experimental procedure for coupling 3-aminoindazoles with boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Procedure for the Suzuki-Miyaura Coupling of 3-Aminoindazoles with Boronic Acids

Authored by: Gemini, Senior Application Scientist
Abstract

This comprehensive guide details the experimental procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of halogenated 3-aminoindazoles with a variety of boronic acids. The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, and its C-3 functionalization is a critical step in the synthesis of numerous biologically active compounds. This document provides a robust, field-proven protocol, explains the underlying mechanistic principles, and offers insights into reaction optimization and troubleshooting. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and scalable route to synthesize 3-aryl-aminoindazoles.

Introduction and Scientific Context

The indazole ring system is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. Specifically, the 3-aminoindazole moiety is a key pharmacophore in several kinase inhibitors and other important drug candidates. The ability to forge new carbon-carbon bonds at various positions on this scaffold is paramount for generating molecular diversity and optimizing pharmacological properties.

The Suzuki-Miyaura cross-coupling reaction stands as one ofthe most powerful and versatile methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[2] The reaction's success is attributed to the mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and environmental benignity of the organoboron reagents.[3]

However, the application of Suzuki-Miyaura coupling to nitrogen-rich heterocycles, such as 3-aminoindazoles, is not without its challenges. The presence of free N-H groups can lead to catalyst inhibition or undesired side reactions.[4] This guide presents optimized conditions that overcome these hurdles, enabling efficient and high-yield synthesis of 3-aryl-aminoindazoles, starting from a halogenated indazole precursor (e.g., 3-amino-5-bromoindazole).

The Catalytic Cycle: Mechanism of Action

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5] Understanding this mechanism is crucial for rational optimization and troubleshooting. The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the 3-amino-halo-indazole, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][5]

  • Reductive Elimination : The two organic fragments (the indazole and the aryl group from the boronic acid) couple, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Indazole]-Pd(II)L₂(X) (Oxidative Addition Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate [Indazole]-Pd(II)L₂(R') (Transmetalation Complex) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Indazole-R' (Coupled Product) reductive_elimination->product reactants Indazole-X + R'-B(OH)₂ (Reactants) reactants->oxidative_addition base Base (e.g., K₃PO₄) base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol Development: Key Parameters and Optimization

The success of coupling 3-aminoindazoles hinges on the careful selection of several key parameters. The acidic N-H protons of the indazole ring and the amino group can interact with the palladium catalyst, necessitating specific conditions.

  • Palladium Source and Ligand Selection : While various palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, the choice of phosphine ligand is critical. For electron-rich and potentially inhibitory substrates like unprotected indazoles, bulky, electron-rich phosphine ligands are required.[4] Ligands such as XPhos and SPhos have proven to be highly effective in facilitating the oxidative addition and reductive elimination steps, leading to significantly improved yields under milder conditions.[4] Pre-formed catalyst complexes, known as precatalysts, can also enhance reactivity and reproducibility.[4]

  • Base : The base plays a crucial role in activating the boronic acid by forming a more reactive boronate complex, which facilitates transmetalation.[8] Inorganic bases are commonly used. Potassium phosphate (K₃PO₄) is often an excellent choice for coupling N-H containing heterocycles as it is strong enough to promote the reaction but generally does not cause undesired side reactions.[4] Cesium carbonate (Cs₂CO₃) can also be effective, particularly for more challenging couplings.[9]

  • Solvent System : A mixture of an organic solvent and water is typically employed. A common and effective system is 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio).[4] The organic solvent solubilizes the halo-indazole and the catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Temperature : Reaction temperatures typically range from 60 °C to 100 °C .[4] Higher temperatures can accelerate the reaction but may also lead to decomposition of the catalyst or protodeboronation of the boronic acid. Optimization is key; starting at a moderate temperature (e.g., 80 °C) and monitoring the reaction is a prudent approach.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of a halogenated 3-aminoindazole with an arylboronic acid.

Diagram: Experimental Workflow

Workflow start Start: Reagent Preparation setup Assemble Reaction Vessel (Schlenk tube or vial) start->setup reagents Add Solids: 1. Halo-3-aminoindazole 2. Boronic Acid 3. Base (K₃PO₄) setup->reagents catalyst Add Catalyst System: (e.g., Pd₂(dba)₃ + XPhos) reagents->catalyst purge Seal and Purge with Inert Gas (Ar or N₂) catalyst->purge solvent Add Degassed Solvents (Dioxane/Water) purge->solvent heat Heat to Reaction Temp (e.g., 80-100 °C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor quench Cool to RT and Quench (e.g., with water) monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Materials and Reagents
Reagent/MaterialTypical GradeNotes
Halogenated 3-aminoindazole>95%e.g., 3-Amino-5-bromoindazole
Arylboronic Acid>97%
Palladium(0) SourceCatalyst Gradee.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Phosphine Ligand>98%e.g., XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
BaseAnhydrous, >98%Potassium Phosphate (K₃PO₄)
SolventsAnhydrous/Degassed1,4-Dioxane, Water (Deionized)
OtherReagent GradeEthyl Acetate, Hexanes, Brine, Sodium Sulfate
Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the halogenated 3-aminoindazole (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition : In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Add these solids to the reaction vessel.

    • Expert Tip: Using a precatalyst can simplify this step and often provides more consistent results.

  • Inert Atmosphere : Seal the reaction vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the solvent mixture to the reaction vessel via syringe to achieve a substrate concentration of approximately 0.1–0.2 M.

    • Causality: Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

  • Heating and Monitoring : Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-aryl-aminoindazole product.

Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the coupling of 3-amino-5-bromoindazole with various arylboronic acids, based on established methodologies for similar substrates.[4]

EntryBoronic Acid (R-B(OH)₂)Pd Source (mol%)Ligand (mol%)Base (equiv)Temp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)1001885-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (2.0)801290-99
33-Fluorophenylboronic acidXPhos Pd G3 (2.0)-K₃PO₄ (2.0)801580-90
4Pyridin-3-ylboronic acidPd₂(dba)₃ (2.0)XPhos (4.0)K₃PO₄ (3.0)1002465-75
52-Thiopheneboronic acidPd(OAc)₂ (2.0)SPhos (4.0)Cs₂CO₃ (2.0)1001870-80
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/atmosphere.3. Reaction temperature too low.4. Poor quality of reagents (base, boronic acid).1. Use a fresh catalyst source or a precatalyst.2. Ensure thorough degassing of solvents and purging of the reaction vessel.3. Increase the reaction temperature in 10 °C increments.4. Use fresh, high-purity reagents.
Protodeboronation 1. Boronic acid is unstable under reaction conditions.2. Reaction time is excessively long or temperature is too high.1. Use the corresponding boronic ester (e.g., pinacol ester).2. Use a more active catalyst system to shorten reaction time. Increase the equivalents of boronic acid.3. Lower the reaction temperature.
Formation of Side Products 1. Homocoupling of boronic acid.2. Decomposition of starting material or product.1. Ensure a strictly oxygen-free environment.2. Lower the reaction temperature. Reduce reaction time by using a more efficient catalyst/ligand system.
Difficulty in Purification 1. Residual palladium catalyst.2. Closely eluting byproducts.1. Pass the crude product through a pad of celite or a scavenger resin before chromatography.2. Optimize chromatography conditions (try different solvent systems or use a high-performance column).

References

Application Note: Determining the Potency of 5-Fluoro-4-methoxy-1H-indazol-3-amine through IC50 Measurement

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: Unveiling the Potential of a Novel Indazole Amine

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use. Compounds like axitinib, a potent VEGFR inhibitor, feature a similar indazole amine core, highlighting the therapeutic potential of this chemical class. 5-Fluoro-4-methoxy-1H-indazol-3-amine is a novel compound within this family. Its potency and selectivity against specific kinase targets are critical parameters that define its therapeutic window and potential for further development.

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. It quantifies the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. This application note provides a detailed, field-tested protocol for determining the IC50 value of this compound using both a direct, target-based biochemical assay and a physiologically relevant cell-based assay.

Given the structural similarity to known kinase inhibitors, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase in angiogenesis, as a representative target for the biochemical assay. For the cell-based assay, we will use Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2 and whose proliferation is dependent on its signaling.

The Principle of IC50 Determination: A Two-Pronged Approach

A comprehensive understanding of a compound's potency requires a dual approach:

  • Biochemical Assays: These assays isolate the target protein (e.g., VEGFR2 kinase) from its complex cellular environment. This allows for the direct measurement of the compound's ability to inhibit the target's enzymatic activity without confounding factors like cell membrane permeability or off-target effects. The resulting IC50 value reflects the intrinsic affinity and inhibitory action of the compound on the purified target.

  • Cell-Based Assays: These assays measure the compound's effect on a biological process within living cells (e.g., cell proliferation). The cell-based IC50 provides a more physiologically relevant measure of potency, as it inherently accounts for factors such as cell uptake, distribution, metabolism, and engagement with the target in its native environment.

A significant discrepancy between biochemical and cell-based IC50 values can provide valuable insights into a compound's drug-like properties.

Part I: Biochemical IC50 Determination using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal.

Experimental Workflow: Biochemical Assay

c1 Prepare Reagents (Kinase, Substrate, ATP, Compound) c2 Dispense Compound Dilutions to 384-well plate c1->c2 Serial Dilution c3 Add VEGFR2 Kinase & Substrate Mix c2->c3 c4 Add ATP to Initiate Kinase Reaction c3->c4 c5 Incubate at RT (e.g., 60 min) c4->c5 c6 Add ADP-Glo™ Reagent to stop reaction & deplete ATP c5->c6 c7 Incubate at RT (e.g., 40 min) c6->c7 c8 Add Kinase Detection Reagent to convert ADP to ATP c7->c8 c9 Incubate at RT (e.g., 30 min) c8->c9 c10 Measure Luminescence (Plate Reader) c9->c10 c11 Data Analysis: Plot Dose-Response Curve & Calculate IC50 c10->c11

Caption: Workflow for the biochemical IC50 determination using the ADP-Glo™ assay.

Detailed Protocol: Biochemical VEGFR2 Inhibition Assay

Materials:

  • This compound (Test Compound)

  • Recombinant human VEGFR2 (KDR) kinase (e.g., from SignalChem)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series. A common approach is an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (vehicle control). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Setup (Final Volume: 10 µL):

    • Dispense 2.5 µL of the compound dilutions into the wells of a 384-well plate.

    • Prepare a 2X Kinase/Substrate mix in Kinase Buffer containing VEGFR2 and Poly(Glu, Tyr) substrate. The optimal concentrations should be empirically determined but a good starting point is 1-5 ng/µL of kinase and 0.2 mg/mL of substrate.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to each well.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation and Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at or near the Km of ATP for VEGFR2 (literature suggests ~5-15 µM) to ensure competitive inhibition can be accurately measured.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously provides luciferase and luciferin to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Part II: Cell-Based IC50 Determination using CellTiter-Glo® Assay

The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. Inhibition of a critical signaling pathway like VEGFR2 in HUVECs is expected to reduce cell proliferation and thus decrease the overall ATP levels.

Experimental Workflow: Cell-Based Assay

c1 Culture HUVECs to ~80% Confluency c2 Seed Cells into a 96-well plate c1->c2 c3 Incubate for 24h for cell attachment c2->c3 c4 Prepare Compound Dilutions in culture medium c5 Replace medium with compound-containing medium c3->c5 c4->c5 c6 Incubate for 72h (or desired duration) c5->c6 c7 Equilibrate plate to Room Temperature c6->c7 c8 Add CellTiter-Glo® Reagent to each well c7->c8 c9 Mix on orbital shaker (2 min) c8->c9 c10 Incubate at RT (10 min) c9->c10 c11 Measure Luminescence (Plate Reader) c10->c11 c12 Data Analysis: Plot Dose-Response Curve & Calculate IC50 c11->c12

Caption: Workflow for the cell-based IC50 determination using the CellTiter-Glo® assay.

Detailed Protocol: Cell-Based HUVEC Proliferation Assay

Materials:

  • This compound (Test Compound)

  • Human Umbilical Vein Endothelial Cells (HUVECs) (e.g., from Lonza)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570)

  • DMSO (Dimethyl sulfoxide)

  • Sterile, clear-bottom, white-walled 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Culture HUVECs according to the supplier's recommendations.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2 medium. The optimal seeding density should be determined to ensure cells remain in the exponential growth phase for the duration of the assay.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include a vehicle-only control (0.5% DMSO in medium).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for 72 hours in a humidified incubator. This duration is typically sufficient to observe effects on proliferation.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

For both biochemical and cell-based assays, the raw data (luminescence units) must be converted into a dose-response curve to calculate the IC50 value.

Steps:

  • Data Normalization:

    • The data should be normalized to percent inhibition.

    • The average signal from the vehicle (DMSO) control wells represents 0% inhibition (Max Signal).

    • The signal from a "no kinase" or "no cells" control (or a high concentration of a known inhibitor) can represent 100% inhibition (Min Signal).

    • Use the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Dose-Response Curve Fitting:

    • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model, typically the four-parameter logistic (4PL) equation: Y = Bottom + (Top - Bottom) / (1 + (IC50 / X)^HillSlope)

    • Software such as GraphPad Prism, Origin, or R can be used for this analysis. The software will calculate the IC50 value, which is the concentration of the compound that produces a 50% response between the top and bottom plateaus of the curve.

Data Summary Table:

Assay TypeTarget/Cell LineKey ReagentsEndpoint MeasurementCalculated Value
BiochemicalVEGFR2 KinaseADP-Glo™ Kit, Recombinant Kinase, ATPLuminescenceIC50 (nM or µM)
Cell-BasedHUVECsCellTiter-Glo® Kit, HUVEC cells, Culture MediaLuminescenceIC50 (nM or µM)

Trustworthiness and Self-Validation

To ensure the reliability of the generated IC50 values, the following quality control measures are essential:

  • Z'-factor: This statistical parameter assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening. It should be calculated for each experiment using the max and min signal controls.

  • Reproducibility: Experiments should be repeated independently (e.g., on different days) to ensure the IC50 value is reproducible.

  • Positive Control: Include a known, well-characterized inhibitor of VEGFR2 (e.g., axitinib or sorafenib) in parallel with the test compound. This validates that the assay system is performing as expected.

  • Dose-Response Curve Quality: A good dose-response curve should have a clear sigmoidal shape, with well-defined upper and lower plateaus and a slope factor (Hill Slope) close to 1.

By integrating these checks, the protocol becomes a self-validating system, ensuring that the generated data is both accurate and trustworthy.

Leveraging 5-Fluoro-4-methoxy-1H-indazol-3-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Fluoro-4-methoxy-1H-indazol-3-amine as a core scaffold in structure-activity relationship (SAR) studies. We will explore the intrinsic properties of this "privileged" heterocyclic system, detail robust synthetic protocols for its derivatization, and present a framework for interpreting the resulting biological data. The causality behind experimental choices is emphasized to empower rational drug design.

The Strategic Value of the this compound Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, particularly protein kinases.[1][2][3] The specific decoration of this compound provides a unique and highly advantageous starting point for library synthesis and lead optimization.

  • The Indazole Core : As a bioisostere of the native purine base of ATP, the indazole core is exceptionally well-suited to occupy the adenine-binding region of kinase enzymes.[3][4] Its bicyclic, aromatic nature provides a rigid framework for orienting substituents into key interaction pockets.

  • The 3-Amino Group : This primary amine serves as a crucial "hinge-binding" element, capable of forming critical hydrogen bonds with the backbone residues of the kinase hinge region.[5] It also presents a versatile synthetic handle for introducing a wide array of substituents to probe the solvent-exposed region, significantly impacting selectivity and pharmacokinetic properties.[6]

  • The 5-Fluoro Substituent : The incorporation of fluorine at the 5-position is a strategic choice to enhance drug-like properties. Fluorine's high electronegativity and small size can improve metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the indazole nitrogens.[7][8][9][10] This can lead to improved potency and a better pharmacokinetic profile.[11]

  • The 4-Methoxy Group : The methoxy group at the 4-position serves multiple roles. It can act as a hydrogen bond acceptor and its non-lipophilic nature allows for the exploration of protein pockets without the penalty of increasing overall lipophilicity, which can be beneficial for maintaining good ADME properties.[12][13][14] The methoxy group can also influence the electronic properties of the ring and improve compound solubility.[12]

Framework for an SAR Campaign

A systematic SAR study using this scaffold involves the targeted modification of three primary diversification points: the exocyclic 3-amino group, the N1 position, and the N2 position of the indazole ring.

SAR_Strategy Start Scaffold: this compound N1_Mod N1-Position Derivatization (e.g., Buchwald-Hartwig Arylation) Start->N1_Mod Diversification Points C3_Mod C3-Amine Derivatization (e.g., Amide Coupling, Reductive Amination) Start->C3_Mod Diversification Points Library Synthesize Focused Library of Analogs N1_Mod->Library N2_Mod N2-Position Derivatization (Regioselective Alkylation) C3_Mod->Library Screening Biological Screening (e.g., Kinase Inhibition Assay) Library->Screening SAR_Analysis SAR Analysis & Data Interpretation Screening->SAR_Analysis Next_Gen Design Next-Generation Compounds SAR_Analysis->Next_Gen

References

Application Note & Protocols: The Strategic Utility of 5-Fluoro-4-methoxy-1H-indazol-3-amine in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of 5-Fluoro-4-methoxy-1H-indazol-3-amine as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). With a focus on the development of targeted cancer therapeutics, we explore the strategic importance of the substituted indazole scaffold, particularly in the synthesis of Polo-like Kinase (PLK) inhibitors. This guide details the physicochemical properties of the intermediate, its role in modulating kinase activity, and provides a detailed, field-tested protocol for its incorporation into advanced molecular frameworks, exemplified by the synthesis of a core structure related to the clinical-stage inhibitor, Volasertib.

Introduction: The Rise of the Indazole Scaffold in Kinase Inhibition

The 1H-indazole-3-amine moiety has emerged as a "privileged scaffold" in medicinal chemistry, recognized for its ability to act as an effective hinge-binding fragment in various protein kinases.[1] Its rigid, bicyclic structure and hydrogen bonding capabilities allow it to anchor small molecules into the ATP-binding pocket of these enzymes, a critical step in achieving potent and selective inhibition. The specific intermediate, this compound, offers additional strategic advantages. The fluoro and methoxy substituents provide chemists with powerful tools to fine-tune electronic properties, metabolic stability, and target engagement, thereby optimizing the pharmacokinetic and pharmacodynamic profile of the final API.

This application note focuses on its utility in synthesizing inhibitors for Polo-like Kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of mitosis.[2][3] Overexpression of PLK1 is a hallmark of numerous cancers, making it a high-value target for anticancer therapeutics.[2][4]

Physicochemical Properties & Handling

Proper handling and storage are paramount to maintaining the integrity of this key intermediate.

PropertyValueSource
CAS Number 1240518-48-2Sunway Pharm Ltd[5]
Molecular Formula C8H8FN3OSunway Pharm Ltd[5]
Molecular Weight 181.17 g/mol Sunway Pharm Ltd[5]
Appearance Typically a powderManas Petro Chem[6]
Purity >97% (Varies by supplier)Sunway Pharm Ltd[5]
Storage Sealed in a dry environment at room temperature.Sunway Pharm Ltd[5]

Expert Insight: The amine functionality of the indazole core is susceptible to oxidation. It is crucial to store the material under an inert atmosphere (e.g., Argon or Nitrogen) and away from light and moisture to prevent degradation and ensure reproducibility in subsequent synthetic steps.

Application Case Study: Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors

The Target: PLK1 in the Cell Cycle

PLK1 plays an indispensable role in multiple stages of cell division, including mitotic entry, spindle assembly, chromosome segregation, and cytokinesis.[2] It acts as a crucial node in the cell cycle regulation network. Its inhibition leads to a catastrophic failure in mitosis, triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[7]

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Progression PLK1 PLK1 Activation G2->PLK1 Activates Prophase Centrosome Maturation Metaphase Spindle Assembly Checkpoint Prophase->Metaphase Apoptosis Mitotic Arrest & Apoptosis Prophase->Apoptosis Anaphase Chromosome Segregation Metaphase->Anaphase Metaphase->Apoptosis Cytokinesis Cell Division Anaphase->Cytokinesis Anaphase->Apoptosis PLK1->Prophase Volasertib Volasertib (PLK1 Inhibitor) Volasertib->PLK1 Inhibits

PLK1's central role in mitosis and the effect of its inhibition.
The API: Volasertib (BI 6727)

Volasertib is a potent, second-generation, ATP-competitive inhibitor of PLK1 developed by Boehringer Ingelheim.[2][7] It features a dihydropteridinone core structure, which distinguishes it from its predecessor, BI 2536.[8] Volasertib has demonstrated significant efficacy in inducing cell-cycle arrest and apoptosis in various cancer models, particularly acute myeloid leukemia (AML), and was granted breakthrough therapy designation.[2][7] The synthesis of Volasertib and related analogs relies on the strategic coupling of key intermediates, where this compound can serve as the critical amine-containing building block.

Experimental Protocol: Amide Bond Formation

The following protocol details the crucial amide coupling step, a foundational reaction for incorporating the this compound intermediate into a larger molecular scaffold. This reaction forms the basis for synthesizing a wide range of kinase inhibitors.

Workflow Overview

General workflow for the synthesis and purification of the coupled product.
Materials and Reagents

ReagentGradeSupplierNotes
This compound≥97%e.g., Sunway Pharm[5]The limiting reagent.
Substituted Benzoic Acid≥98%VariousThe coupling partner.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)ReagentVariousAmide coupling agent.
DIPEA (N,N-Diisopropylethylamine)AnhydrousVariousNon-nucleophilic base.
DMF (N,N-Dimethylformamide)AnhydrousVariousReaction solvent.
Ethyl AcetateACS GradeVariousExtraction solvent.
Saturated aq. NaCl (Brine)N/ALab-preparedFor washing.
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeVariousDrying agent.
Silica Gel60 Å, 230-400 meshVariousFor chromatography.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the substituted benzoic acid (1.1 equivalents). Dissolve it in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the activated carboxylic acid and the coupling agent, which would significantly reduce yield.

  • Activation: Add HATU (1.2 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.5 equivalents). Stir the mixture at room temperature for 20-30 minutes.

    • Expert Insight: HATU is a highly efficient coupling reagent that rapidly forms an activated acyl-intermediate. The pre-activation step ensures the carboxylic acid is fully primed for nucleophilic attack by the amine. DIPEA acts as a base to neutralize the acid formed during the reaction.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

    • Self-Validation: On a TLC plate (e.g., 1:1 Hexanes:Ethyl Acetate), the disappearance of the indazole amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Quenching and Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Causality: This step precipitates the organic product while dissolving the DMF and excess reagents like HATU byproducts and DIPEA salts.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), saturated aqueous NaHCO3 (to remove unreacted acid), and finally with brine.

    • Expert Insight: The LiCl wash is a proven technique for efficiently removing DMF, which can be difficult to remove under vacuum alone.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure amide product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS analysis. Purity should be assessed by HPLC.

Broader Implications and Future Directions

The indazole scaffold, particularly functionalized variants like this compound, is not limited to PLK1. Research has demonstrated its utility in developing highly selective inhibitors for other members of the PLK family, such as PLK4, which is a master regulator of centriole duplication and another promising cancer target.[3][9] The synthetic protocol detailed here is broadly applicable and serves as a foundational step for creating diverse libraries of indazole-based compounds for screening against a wide array of protein kinases implicated in human disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselective Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of indazole chemistry. The indazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its synthesis, particularly the regioselective functionalization of the two nitrogen atoms, presents significant and recurring challenges.[1][4][5]

This document moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind common experimental outcomes and offer robust, validated strategies to overcome them.

Frequently Asked Questions (FAQs)

Section 1: The Core Challenge - N1 vs. N2 Regioselectivity in Alkylation

The most frequent issue encountered in the derivatization of 1H-indazoles is controlling the site of alkylation. The indazole anion is an ambident nucleophile, meaning that reaction with an electrophile can occur at either the N1 or N2 position, often yielding a difficult-to-separate mixture of regioisomers.[4][6] The final product ratio is a delicate balance of steric effects, electronic properties, and reaction conditions that dictate whether the reaction is under kinetic or thermodynamic control.[7]

Q1: I performed a direct alkylation of my 1H-indazole and obtained a mixture of N1 and N2 isomers. Why did this happen?

A1: This is the default and most common outcome. The underlying reason lies in the annular tautomerism of the indazole ring, which exists as the 1H-indazole and 2H-indazole forms.[1][4] The 1H-tautomer is generally the more thermodynamically stable form.[3][5][7][8] Upon deprotonation with a base, the resulting indazolide anion has significant electron density on both nitrogen atoms, making both susceptible to electrophilic attack. The ratio of N1 to N2 alkylation is highly sensitive to the reaction conditions you employed. Factors like the base, solvent, temperature, and the specific substituents on your indazole all play a critical role in determining the final isomeric ratio.[6]

Q2: How can I improve the regioselectivity to favor the N1-alkylated product?

A2: Achieving high N1 selectivity requires shifting the reaction conditions to favor the formation of the thermodynamically more stable product and exploiting specific molecular interactions. The most widely validated and successful strategy is the use of a strong hydride base in a non-polar aprotic solvent.[4][5][6]

Core Causality: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is exceptionally effective.[5][8][9] The prevailing hypothesis for this high selectivity, especially with indazoles bearing a C3 substituent like an ester or amide, is the formation of a chelated sodium-indazolide intermediate. The Na⁺ cation is believed to coordinate with both the N2 atom and the heteroatom of the C3 substituent. This coordination sterically shields the N2 position, effectively directing the incoming alkylating agent to the more accessible N1 position.[1][4]

Recommended Protocol for N1-Alkylation:

  • Reaction: N-Alkylation of Methyl 5-Bromo-1H-indazole-3-carboxylate

  • Reference Adaptation: This protocol is adapted from methodologies proven to yield high N1-regioselectivity.[1][5]

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clearer as the sodium salt of the indazole forms.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed. Depending on the electrophile's reactivity, heating to 50 °C may be necessary to achieve a reasonable reaction rate.[1][5]

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Q3: My goal is the N2-alkylated isomer. What strategies should I employ?

A3: Selectively synthesizing the N2 isomer involves creating conditions that either sterically favor attack at N2 or utilize a reaction mechanism that inherently directs to that position.

Strategy 1: Leveraging Steric Hindrance The most straightforward way to promote N2-alkylation is to use an indazole substrate where the N1 position is sterically hindered. Bulky substituents at the C7 position can physically block the approach of the electrophile to N1, making the N2 atom the only accessible site.[6][7] Electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to provide excellent N2 regioselectivity (≥96%), even under standard NaH/THF conditions.[5][8][9]

Strategy 2: Mitsunobu Reaction Conditions The Mitsunobu reaction provides a reliable, albeit kinetically controlled, pathway to N2-alkylated indazoles.[1] This method often shows a strong preference for the formation of the N2 regioisomer.[5][9]

Recommended Protocol for N2-Alkylation (Mitsunobu):

  • Reference Adaptation: This protocol is effective for a wide range of primary and secondary alcohols.[1][7]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. Caution: Azodicarboxylates are hazardous.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude mixture, containing triphenylphosphine oxide and the hydrazine byproduct, can be directly purified by flash column chromatography to isolate the N2-alkylated indazole.

Section 2: Troubleshooting Poor Reaction Outcomes

Q4: My reaction has stalled, showing low or no conversion. What are the likely causes?

A4: Low or no conversion in indazole alkylation can typically be traced back to issues with the base, solvent, or the reactivity of your starting materials.

Potential Cause Explanation & Troubleshooting Steps
Insufficiently Strong Base Carbonate bases (K₂CO₃, Cs₂CO₃) may not be strong enough to fully deprotonate the indazole, especially in less polar solvents like THF.[4] Solution: Switch to a stronger base like NaH or NaHMDS. If you must use a carbonate, switch to a polar aprotic solvent like DMF or dioxane and consider increasing the temperature.[4][6]
Poor Reagent Solubility The indazole starting material or its salt may have poor solubility in the chosen solvent, hindering the reaction. Solution: If using NaH, ensure the indazole salt forms before adding the electrophile. For carbonate bases, switching from THF to DMF or DMSO can significantly improve solubility and yield.[6]
Inactive Alkylating Agent The electrophile (R-X) may be unreactive. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides and tosylates. Solution: Consider converting your alkylating agent to a more reactive form (e.g., from a chloride to an iodide via the Finkelstein reaction).[6]
Steric Hindrance Very bulky substituents on either the indazole (e.g., at C7) or the electrophile can slow the reaction dramatically. Solution: Longer reaction times or higher temperatures may be necessary.[6]

Q5: The N1 and N2 isomers from my reaction are proving very difficult to separate by column chromatography. What can I do?

A5: This is a common frustration as the isomers often have very similar polarities.[6] When optimization of the reaction's regioselectivity is not sufficient, consider these purification strategies:

  • High-Performance Chromatography: Utilize high-performance flash chromatography with a high-resolution silica gel and a very shallow solvent gradient to maximize separation.

  • Alternative Chromatographic Methods: If silica gel fails, consider reverse-phase chromatography (C18) or chromatography on alumina.

  • Recrystallization: If the products are crystalline, meticulous screening of various solvent systems for recrystallization can sometimes yield one of the isomers in pure form.

  • Preparative HPLC: For valuable materials, preparative HPLC is the most powerful tool for separating stubborn isomers.

  • Derivatization: In challenging cases, one could consider a protection/derivatization strategy. For example, if one isomer reacts selectively with a reagent, you could derivatize it, separate the modified and unmodified isomers, and then remove the directing group.

Section 3: Alternative Synthetic Approaches

Q6: Are there reliable methods to synthesize 2H-indazoles directly, bypassing the challenges of N-alkylation of a 1H-indazole precursor?

A6: Yes. For direct access to the 2H-indazole core, the Davis-Beirut Reaction is an excellent and robust method.[10] This reaction constructs the N-N bond to form the 2H-indazole ring system from inexpensive starting materials without the need for toxic metals.[11]

Core Concept: The Davis-Beirut reaction involves the base- or acid-catalyzed heterocyclization of a starting material like an N-substituted 2-nitrobenzylamine or the reaction of an o-nitrosobenzaldehyde with a primary amine.[11][12] A key intermediate is a nitroso imine, which undergoes an N-N bond-forming cyclization.[10] The reaction conditions (acidic or basic) determine the precise mechanistic pathway.[11][12] This method is particularly powerful for creating 3-oxy-substituted 2H-indazoles and various other derivatives.[10][11]

Section 4: Unambiguous Structural Characterization

Q7: How can I be absolutely certain whether I have synthesized the N1 or N2 isomer?

A7: While ¹H NMR can provide initial clues (the H3 proton of a 2H-indazole is often more deshielded than in its 1H counterpart), unambiguous assignment requires two-dimensional NMR experiments.[13] The most definitive techniques are Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[4][9][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for assignment.[9][15]

    • N1-Isomer: Look for a 2- or 3-bond correlation between the protons on the alpha-carbon of your N-alkyl group (e.g., the N-CH₂ -R protons) and the C7a carbon of the indazole ring.[4][9]

    • N2-Isomer: You will observe a correlation between the N-CH₂ -R protons and the C3 carbon of the indazole ring. No correlation to C7a will be seen.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity.

    • N1-Isomer: An NOE should be observed between the protons on the alpha-carbon of the N-alkyl group and the H7 proton on the benzene portion of the indazole ring.

    • N2-Isomer: An NOE should be observed between the protons on the alpha-carbon of the N-alkyl group and the H3 proton of the indazole ring.

Visualized Workflows and Diagrams

Troubleshooting_Regioselectivity start Start: Poor N1/N2 Regioselectivity check_conditions Q: What were the reaction conditions? start->check_conditions base_solvent Base/Solvent Combination check_conditions->base_solvent Primary Factor substituents Indazole Substituents check_conditions->substituents Secondary Factor nah_thf Using NaH in THF? base_solvent->nah_thf cs2co3_dmf Using K2CO3/Cs2CO3 in DMF/DMSO? base_solvent->cs2co3_dmf c3_ewg Is there a C3 EWG (e.g., -CO2Me)? nah_thf->c3_ewg Yes switch_to_n2 Action: To favor N2, consider Mitsunobu conditions or C7-substituted indazole. nah_thf->switch_to_n2 No c7_bulky Is there a bulky or EWG C7 substituent? cs2co3_dmf->c7_bulky Yes, favors N2 switch_to_n1 Action: To favor N1, switch to NaH in THF. cs2co3_dmf->switch_to_n1 No, favors N1 optimize_n1 Result: High N1 Selectivity Expected. Troubleshoot other parameters (temp, purity). c3_ewg->optimize_n1 Yes c3_ewg->switch_to_n1 No, but still best N1 condition optimize_n2 Result: High N2 Selectivity Expected. This condition favors N2. c7_bulky->optimize_n2 Yes c7_bulky->switch_to_n2 No

Caption: Troubleshooting workflow for poor N1/N2 regioselectivity.

Factors_Influencing_Selectivity factors Key Factors Governing N-Alkylation Regioselectivity N1-Selective Conditions N2-Selective Conditions node_n1 Strong Base (NaH) Non-Polar Aprotic Solvent (THF) Chelating C3-Substituent (-CO2Me, -CONH2) Thermodynamic Control factors:f1->node_n1 Favors N1 Product node_n2 Weaker Base (K2CO3, Cs2CO3) Polar Aprotic Solvent (DMF) Bulky C7-Substituent Kinetic Control (e.g., Mitsunobu) factors:f2->node_n2 Favors N2 Product

Caption: Key factors influencing N1 vs. N2 alkylation selectivity.

References

Technical Support Center: Strategies for Improving the Solubility of 5-Fluoro-4-methoxy-1H-indazol-3-amine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides a comprehensive, question-and-answer-based approach to troubleshooting and overcoming solubility challenges with 5-Fluoro-4-methoxy-1H-indazol-3-amine in various experimental assays. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound contribute to its poor aqueous solubility?

The limited aqueous solubility of this compound is a consequence of its specific chemical structure. The indazole core is a heterocyclic aromatic system, which can lead to strong crystal lattice forces in the solid state that resist dissolution. Furthermore, the presence of the amine group suggests that the compound is a weak base.[1] This means its solubility is highly dependent on pH; in neutral or basic solutions, it will exist predominantly in its less soluble, uncharged form.[2][3]

Q2: My compound is fully dissolved in the DMSO stock, but precipitates when I add it to my aqueous assay buffer. What is causing this, and how can I prevent it?

This common issue is often referred to as "DMSO crash-out."[4][5] While this compound may be readily soluble in 100% dimethyl sulfoxide (DMSO), its solubility can be drastically lower in the aqueous environment of your assay buffer.[6][7] When the DMSO stock is diluted into the buffer, the compound is suddenly in a solvent system that cannot maintain its solubility, leading to precipitation.[8]

Strategies to Mitigate Precipitation:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally 0.5% or less. While some assays can tolerate higher levels, minimizing DMSO is a best practice to avoid artifacts.[4]

  • Lower Stock Concentration: High-concentration DMSO stocks (e.g., >10 mM) are more prone to causing precipitation upon dilution.[6][7] If your experimental design allows, using a lower stock concentration can be beneficial.

  • Employ a Two-Step Dilution: Instead of a single large dilution, first, create an intermediate dilution of your DMSO stock into a small volume of your assay buffer. This more gradual change in the solvent environment can sometimes prevent immediate precipitation.

Part 2: Troubleshooting and Optimization Workflow

This section provides a systematic, step-by-step guide to developing a robust formulation for your compound.

Step 1: The Role of pH in Solubility

For weakly basic compounds like this compound, pH is a critical factor.[2][9] In acidic conditions, the amine group can become protonated, forming a more soluble salt.[10][11]

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 4.0 to 8.0).

  • Equilibration: Add an excess of the solid compound to each buffer and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Quantification: After equilibration, filter or centrifuge the samples to remove undissolved solid. Analyze the supernatant using a suitable method like HPLC to determine the concentration of the dissolved compound.

  • Analysis: Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

It is crucial to ensure that the chosen pH is compatible with your assay system (e.g., it does not inhibit enzyme activity or cause cell death).

Step 2: Leveraging Co-solvents and Excipients

If altering the pH is not feasible, the use of co-solvents or other excipients can be an effective strategy.[12][13][14] These agents modify the properties of the solvent to make it more favorable for the compound.[15][16]

Workflow for Solubility Enhancement

Caption: Decision workflow for improving compound solubility.

Common Solubilizing Agents:

Excipient ClassExamplesMechanism of ActionTypical Starting Concentration
Co-solvents PEG-400, Propylene Glycol, EthanolDecrease the polarity of the aqueous medium.[17][18]1-10% (v/v)
Surfactants Tween® 80, Polysorbate 20Form micelles that encapsulate the hydrophobic compound.[19][20]0.01-0.1% (v/v)
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes where the hydrophobic compound resides in the cyclodextrin's central cavity.[21][22][23][24][25]1-5% (w/v)

Experimental Protocol: Co-solvent/Excipient Screening

  • Prepare Stocks: Create stock solutions of various co-solvents and excipients in your primary assay buffer.

  • Test Matrix: In a multi-well plate, serially dilute your compound's DMSO stock into the buffer containing different concentrations of each solubilizing agent.

  • Observe and Quantify: After a suitable incubation period, visually inspect for precipitation. For more precise measurements, techniques like nephelometry can be used to quantify turbidity.

  • Assay Compatibility: It is essential to run control experiments to confirm that the chosen excipient, at the concentration required for solubilization, does not interfere with your assay's performance.[19]

Step 3: A Recommended Formulation Strategy

For a compound like this compound, a multi-pronged approach is often most effective:

  • Primary Stock Solution: Prepare a 10 mM stock in 100% DMSO.

  • Intermediate Working Solution: Dilute the primary stock to an intermediate concentration (e.g., 1 mM) in an aqueous buffer that contains a pre-determined optimal concentration of a solubilizing agent, such as 5% HP-β-cyclodextrin or 10% PEG-400.

  • Final Assay Dilution: Use the intermediate working solution to make the final dilutions in your assay plate. This gradual dilution process significantly reduces the likelihood of precipitation.

By systematically applying these principles, you can develop a robust and reliable method for solubilizing this compound, leading to more accurate and consistent results in your research.

Visualizing the Formulation Process

G cluster_0 Preparation cluster_1 Dilution Steps A 10 mM Stock in 100% DMSO C Intermediate Dilution (e.g., 1 mM Working Stock) A->C B Assay Buffer + Solubilizing Agent (e.g., HP-β-CD) B->C D Final Assay Concentration (e.g., 10 µM) C->D E Assay Plate D->E

Caption: A two-step dilution strategy to prevent precipitation.

References

Stability issues of 5-Fluoro-4-methoxy-1H-indazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-4-methoxy-1H-indazol-3-amine (CAS: 1240518-48-2). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a substituted indazole, its stability can be influenced by a variety of factors including solvent, pH, light, and temperature. This document provides troubleshooting guidance and frequently asked questions to help you ensure the integrity of your experiments.

Troubleshooting Guide: Degradation in Solution

This section addresses specific issues you may encounter during your experiments, providing step-by-step instructions to diagnose and resolve them.

Issue 1: I'm observing a loss of my compound's peak area in my HPLC analysis over a short period after dissolving it in an aqueous buffer for my assay. What could be the cause?

Answer:

Rapid degradation in aqueous solutions, particularly at non-neutral pH, is a known characteristic of some heterocyclic compounds, including indazole derivatives. The issue likely stems from hydrolytic degradation. The stability of indazoles can be highly pH-dependent.[1] To confirm and troubleshoot this, a systematic approach is required.

Step 1: pH Measurement

Immediately measure the pH of your buffer solution in which the compound is dissolved. Even slight deviations from your target pH can accelerate degradation.

Step 2: Forced Degradation Study (Micro Scale)

To understand the pH sensitivity of this compound, you can perform a micro-scale forced degradation study. This will help you identify if acidic or basic conditions are causing the instability.

Protocol for Micro-Scale Forced Degradation:

  • Prepare three small-scale solutions of your compound (e.g., at 1 mg/mL) in the following:

    • 0.1 M HCl (acidic condition)

    • Purified Water (neutral condition)

    • 0.1 M NaOH (basic condition)

  • If the compound has poor aqueous solubility, a co-solvent like acetonitrile or DMSO can be used, but keep its percentage low and consistent across all samples.[2][3]

  • Incubate the solutions at room temperature.

  • Analyze the samples by HPLC at initial time (t=0) and after 1, 4, and 24 hours.

  • Compare the peak area of the parent compound in each condition. Significant peak area reduction in the acidic or basic solution will confirm pH-dependent hydrolysis.

Step 3: Optimization of Formulation Buffer

Based on the results from the forced degradation study, adjust the pH of your experimental buffer to a range where the compound shows maximum stability. You may need to screen a series of buffers to find the optimal formulation.

Below is a decision-making workflow for addressing suspected pH-dependent degradation:

G cluster_0 Troubleshooting pH-Dependent Degradation A Issue: Loss of compound peak in aqueous buffer B Measure pH of the solution A->B C Is pH at the intended value? B->C D Perform micro-scale forced degradation (Acid, Base, Neutral) C->D Yes I Adjust pH and re-measure C->I No E Identify pH range of instability D->E F Screen alternative buffers to find optimal pH for stability E->F G Reformulate experimental buffer F->G H Re-analyze compound stability in the new buffer G->H J Issue Resolved H->J I->B

Caption: Workflow for diagnosing and resolving pH-related stability issues.

Issue 2: My stock solution of this compound in DMSO is turning a yellowish/brown color after a few days of storage at 4°C. Is this a sign of degradation?

Answer:

Yes, a color change in your stock solution is a strong indicator of chemical degradation. While DMSO is a common solvent for preparing stock solutions, prolonged storage, even at low temperatures, can lead to degradation for some compounds. The likely culprits are oxidation and photodegradation.

Step 1: Analytical Confirmation of Degradation

Do not assume the colored solution is still viable. Re-analyze the stock solution by HPLC or LC-MS to confirm the loss of the parent compound and the appearance of new, related impurity peaks.

Step 2: Investigate Oxidative Degradation

The indazole ring system can be susceptible to oxidation.[4] To test for this, you can perform a forced oxidation study.

Protocol for Forced Oxidation:

  • Prepare a fresh solution of your compound in your solvent of choice (e.g., DMSO or a 50:50 mixture of acetonitrile and water).

  • Add a small amount of 3% hydrogen peroxide (H₂O₂).

  • Incubate at room temperature for several hours.

  • Analyze by HPLC or LC-MS and compare the chromatogram to that of your aged stock solution. If the degradation products match, oxidation is a likely cause.

Step 3: Mitigate Oxidation and Photodegradation

  • Inert Atmosphere: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing. This will displace oxygen and minimize oxidative degradation.

  • Light Protection: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light. Photodegradation is a common pathway for indazole derivatives, sometimes leading to rearrangement into benzimidazoles.[4]

  • Solvent Choice: While DMSO is excellent for initial solubilization, for longer-term storage, consider if a less reactive solvent like acetonitrile is a viable option, depending on solubility.

  • Storage Conditions: For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended over refrigeration at 4°C.

The following table summarizes recommended storage conditions to minimize degradation:

Storage DurationRecommended ConditionsRationale
Short-term (1-2 days) 2-8°C, protected from lightMinimizes immediate degradation for daily use.
Medium-term (1-2 weeks) -20°C, protected from light, consider inert gasReduces reaction kinetics of degradation pathways.
Long-term (>2 weeks) -80°C, in aliquots, protected from light, under inert gasMaximizes stability and prevents multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for indazole derivatives like this compound?

A1: Based on the chemistry of the indazole scaffold, the following are the most probable degradation pathways:

  • Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions. The amide-like character of the pyrazole ring and the amine substituent can be susceptible to hydrolysis.[4]

  • Oxidation: The electron-rich aromatic system is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[2][4]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy for photochemical reactions. A known pathway for 1H-indazoles is a rearrangement to the more stable benzimidazole structure.[4]

  • Thermal Degradation: High temperatures can lead to decomposition, although many indazole derivatives are thermally stable up to high temperatures in their solid form.[5]

Q2: How do the fluoro and methoxy substituents affect the stability of the molecule?

A2: The electronic properties of the fluoro and methoxy groups have opposing effects that can influence the molecule's stability:

  • Fluorine: As a highly electronegative atom, fluorine has a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. This can impact the ring's susceptibility to certain reactions. Fluorine substitution can also enhance thermal stability.[6]

  • Methoxy Group: The methoxy group is an electron-donating group through resonance, which increases the electron density of the aromatic ring. This can make the ring more susceptible to electrophilic attack and oxidation.

  • Combined Effect: The interplay of these two groups, along with the amino group, creates a complex electronic environment. The specific positions of these substituents will dictate the overall reactivity and stability profile.

Q3: What is a good starting point for developing a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the parent compound from its degradation products. A good starting point would be a reversed-phase HPLC method.

Recommended Starting HPLC Parameters:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV, scan for optimal wavelength (likely in the 210-300 nm range)
Column Temperature 25-30°C

This method should then be validated by analyzing samples from forced degradation studies to ensure that all degradation products are well-resolved from the parent peak.[7][8][9]

Q4: How can I identify the degradation products I am observing?

A4: The most powerful technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12][13][14]

Workflow for Degradation Product Identification:

G cluster_1 Degradation Product Identification Workflow A Generate degradation products via forced degradation B Analyze by LC-MS/MS A->B C Determine accurate mass of parent and degradation products B->C E Analyze MS/MS fragmentation patterns B->E D Propose elemental composition C->D F Propose structures of degradation products D->F E->F G Isolate degradation product (if necessary) F->G For unambiguous identification H Confirm structure by NMR G->H

Caption: A typical workflow for the identification of unknown degradation products.

By comparing the fragmentation pattern of the degradation products to that of the parent compound, you can often deduce the structural changes that have occurred.

References

Technical Support Center: Optimizing Suzuki Coupling for 3-Aminoindazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of performing Suzuki-Miyaura cross-coupling reactions on 3-aminoindazole derivatives. The unique electronic properties and coordination potential of these scaffolds present specific challenges that require carefully optimized conditions for success.

Introduction: The Challenge of 3-Aminoindazoles in Suzuki Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to nitrogen-rich heterocycles like 3-aminoindazoles is often problematic.[1] Standard protocols frequently fail or provide low yields due to the inhibitory effects of the unprotected azole's acidic N-H group and the coordinating ability of the amino group.[1][2] These nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst deactivation and hindering the catalytic cycle. This guide is designed to address these specific issues and provide a rational framework for optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Suzuki protocol failing for a 3-aminoindazole substrate?

A1: The primary reason is often catalyst inhibition by the indazole substrate itself. The unprotected N-H group on the indazole ring is acidic and can react with the catalyst or base in unproductive ways.[1] Furthermore, both the ring nitrogens and the 3-amino group can act as ligands, coordinating to the palladium center and preventing it from participating in the catalytic cycle. This effectively sequesters the active catalyst, leading to low or no conversion.[1] Overcoming this requires specific ligands and conditions designed to favor the desired cross-coupling pathway.

Q2: What is the best initial catalyst and ligand combination to screen?

A2: For N-heterocyclic substrates, particularly those prone to catalyst inhibition, highly active catalyst systems are required. Start with a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich biaryl phosphine ligand.[3]

  • Recommended Ligands: XPhos and SPhos are excellent starting points, as they have demonstrated high efficacy in coupling unprotected azoles by promoting a high turnover rate.[1]

  • Precatalysts: For improved consistency and ease of handling, consider using second-generation Buchwald precatalysts, such as XPhos Pd G2 or SPhos Pd G2. These precatalysts are more stable and ensure the efficient generation of the active Pd(0) species.[1]

Q3: Which base and solvent system should I use for 3-aminoindazole derivatives?

A3: The choice of base and solvent is critical for both activating the boronic acid and maintaining catalyst activity.[4]

  • Base: A moderately strong inorganic base is typically preferred. Potassium phosphate (K₃PO₄) is often the base of choice for these substrates.[1][5] It is effective in promoting the reaction while being compatible with many functional groups. Cesium carbonate (Cs₂CO₃) is another strong alternative. Avoid very strong bases like alkoxides unless necessary, as they can promote side reactions.[4]

  • Solvent: A polar aprotic solvent, often in combination with water, is standard. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a robust starting point.[1] This system provides good solubility for both the organic substrates and the inorganic base, facilitating the reaction.[4] Other options include THF/water and DMF/water.[6]

Q4: Does the position of the halide on the indazole ring matter?

A4: Yes, the position and type of halide significantly impact reactivity. The general reactivity trend for the oxidative addition step is I > Br > OTf >> Cl.[3][7] Coupling a 3-amino-X-chloroindazole will be significantly more challenging than its bromo- or iodo-analogue and will likely require a more active catalyst system (e.g., one with a Buchwald ligand) and potentially higher temperatures to achieve good conversion.[3]

Troubleshooting Guide: From Low Yields to Side Reactions

This section addresses specific experimental issues in a diagnostic format.

Problem 1: Low to No Conversion of Starting Material
  • Potential Diagnosis & Causality:

    • Catalyst Deactivation: The most common issue. The nitrogen atoms on your 3-aminoindazole are likely coordinating to the palladium, forming stable, off-cycle complexes that shut down catalysis.[1] Oxygen in the reaction vessel can also irreversibly oxidize the active Pd(0) catalyst.[7]

    • Inefficient Oxidative Addition: If you are using an aryl chloride, the initial oxidative addition step may be too slow under your current conditions.[3]

    • Poor Reagent Quality: The palladium source may be old, the phosphine ligand may have oxidized, or the base may be of low purity or hydrated.[7]

  • Recommended Solutions & Protocols:

    • Switch to a More Robust Catalyst System: If using a simple Pd/ligand mixture, switch to a Buchwald precatalyst like SPhos Pd G2, which is designed for challenging substrates.[1]

    • Ensure Rigorous Inert Conditions: Degas your solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes.[8] Use a Schlenk line or glovebox to set up the reaction, preventing any oxygen exposure.

    • Increase Temperature: If the reaction is sluggish at 80 °C, cautiously increase the temperature to 100 °C or even 120 °C, especially for less reactive halides like chlorides.[6][9]

    • Verify Reagent Activity: Test your catalyst system on a simple, reliable reaction (e.g., coupling 4-bromotoluene with phenylboronic acid) to confirm its activity.[9]

Problem 2: Significant Side Products are Observed
  • Potential Diagnosis & Causality:

    • Protodeboronation: You observe the formation of the simple arene (Ar-H) from your boronic acid. This occurs when the boronic acid reacts with water or other protic sources before it can transmetalate to the palladium center. Electron-deficient boronic acids are particularly susceptible.[7]

    • Homocoupling: You observe the formation of a biaryl product derived from two molecules of your boronic acid (Ar-Ar). This is often promoted by the presence of oxygen.[6]

    • Dehalogenation: Your 3-aminoindazole starting material is converted to the corresponding de-halogenated indazole. This can be caused by hydride impurities in the solvent or be a competing pathway dependent on the ligand.[9]

  • Recommended Solutions & Protocols:

    • To Minimize Protodeboronation:

      • Use a boronate ester (e.g., pinacol ester or MIDA boronate) instead of the boronic acid. These are more stable and release the boronic acid slowly in situ.[7]

      • Increase the equivalents of the boron reagent slightly (e.g., from 1.2 to 1.5 eq.).

      • Use a milder base like potassium fluoride (KF) if compatible with your system.[10]

    • To Minimize Homocoupling:

      • Improve degassing procedures to rigorously exclude oxygen.[8]

      • Using a pre-formed Pd(0) catalyst (like Pd(PPh₃)₄) or a precatalyst can sometimes reduce homocoupling compared to systems where Pd(II) is reduced in situ.[9]

    • To Minimize Dehalogenation:

      • Use high-purity, anhydrous solvents.

      • Screen different phosphine ligands, as some may favor this side reaction more than others.

Side ProductStructureCommon CauseMitigation Strategy
Protodeboronation Ar-HBoronic acid instability, excess water/baseUse boronate esters, milder base, fewer equivalents of water.[7]
Homocoupling Ar-ArOxygen in reaction mixtureRigorous degassing, use of precatalysts.[6]
Dehalogenation Indazole-HHydride impurities, ligand effectsUse high-purity anhydrous solvents, screen ligands.[9]
Table 1: Common side products and mitigation strategies in Suzuki coupling.

Visualizing the Process

The Suzuki Catalytic Cycle and Indazole Inhibition

The diagram below illustrates the standard Suzuki catalytic cycle and highlights the potential inhibitory pathway where the 3-aminoindazole substrate can sequester the active Pd(II) intermediate.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Complex R¹-Pd(II)L₂-X Intermediate OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Inhibition Inhibited Complex (Off-Cycle) PdII_Complex->Inhibition Coordination by Indazole-N PdII_Complex2 R¹-Pd(II)L₂-R² Transmetal->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Product RedElim->Product Indazole 3-Aminoindazole (R¹-X) Indazole->OxAdd Boronic Boronic Acid (R²-B(OH)₂) Base Base Boronic->Base Base->Transmetal Activates

Caption: Suzuki cycle with a potential off-cycle inhibitory pathway.

Troubleshooting Workflow for Low-Yield Reactions

Use this decision tree to systematically diagnose and solve issues with your reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_conditions Are conditions optimized for N-heterocycles? (e.g., XPhos, K₃PO₄) start->check_conditions check_inert Is the reaction setup rigorously inert? check_conditions->check_inert Yes optimize_conditions ACTION: Switch to Buchwald ligand/precatalyst (XPhos/SPhos) and K₃PO₄/Dioxane-H₂O. check_conditions->optimize_conditions No check_reagents Are reagents (catalyst, ligand, boronic acid) fresh and pure? check_inert->check_reagents Yes improve_inert ACTION: Improve degassing (sparge solvent) and use a glovebox or Schlenk line. check_inert->improve_inert No check_temp Is the reaction temperature high enough? check_reagents->check_temp Yes replace_reagents ACTION: Use fresh catalyst/ligand. Consider a boronate ester instead of boronic acid. check_reagents->replace_reagents No increase_temp ACTION: Increase temperature in increments (e.g., 100 °C, 120 °C), especially for aryl chlorides. check_temp->increase_temp No success Problem Solved check_temp->success Yes (Re-run) optimize_conditions->start Re-evaluate improve_inert->start Re-evaluate replace_reagents->start Re-evaluate increase_temp->start Re-evaluate

Caption: A decision tree for troubleshooting low-yield reactions.

Recommended Starting Protocol

This general protocol is a robust starting point for the Suzuki-Miyaura coupling of a 3-amino-X-haloindazole with an arylboronic acid.

Reagents & Conditions Summary

ComponentRecommendationEquivalents/LoadingPurpose
Halo-Indazole Bromo- or Iodo- derivative1.0 eqElectrophile
Boronic Acid Arylboronic Acid1.5 eqNucleophile
Pd Source Pd₂(dba)₃1-2 mol%Catalyst Source
Ligand XPhos or SPhos2-4 mol%Stabilize Pd(0), promote cycle
Base K₃PO₄ (finely ground)2.0 eqActivates boronic acid
Solvent 1,4-Dioxane / Water4:1 or 5:1 (v/v)Reaction Medium
Temperature 80 - 100 °C-Reaction Rate
Atmosphere Nitrogen or Argon-Prevent Catalyst Oxidation

Table 2: Recommended starting conditions for optimization.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-amino-haloindazole (1.0 eq), the arylboronic acid (1.5 eq), and finely ground K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water per 1 mmol of indazole). Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation.

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). Briefly flush the vial with inert gas. Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas. Alternatively, if using a precatalyst, add it in this step.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

References

Technical Support Center: Overcoming Permeability Challenges with Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based compounds. This guide is designed to provide you with actionable insights and troubleshooting strategies to address one of the most common hurdles in the development of indazole-containing molecules: poor cell permeability. We will explore the underlying causes and provide detailed, field-proven methods to enhance the uptake of your compounds into cells, ensuring your experiments yield accurate and meaningful results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when encountering permeability issues with their indazole compounds.

Q1: Why do my indazole compounds consistently show low permeability in my cell-based assays?

A: The indazole scaffold, while a valuable pharmacophore in many drug discovery projects, possesses inherent physicochemical properties that can often lead to poor membrane permeability. The primary factors include:

  • High Polarity: The presence of two nitrogen atoms in the bicyclic system can lead to a high polar surface area (PSA), which hinders passive diffusion across the lipid bilayer of the cell membrane.

  • Hydrogen Bonding Capacity: The indazole ring system has both hydrogen bond donors and acceptors, which can lead to strong interactions with the aqueous environment and the polar head groups of the phospholipid membrane, trapping the compound and preventing its entry into the cell.

  • Low Lipophilicity: Unsubstituted or poorly substituted indazoles may lack the required lipophilicity (fat-solubility) to efficiently partition into the hydrophobic core of the cell membrane.

Q2: I have a promising indazole-based inhibitor, but its IC50 in my cell-based assay is much higher than in my biochemical assay. Could this be a permeability issue?

A: Yes, a significant drop in potency when moving from a biochemical (e.g., enzyme inhibition) to a cell-based assay is a classic indicator of poor cell permeability. This discrepancy suggests that the compound is effective at hitting its target, but an insufficient amount of the compound is reaching the intracellular target to exert its effect.

Q3: What are the first steps I should take to diagnose a permeability problem with my indazole compound?

A: Before embarking on extensive chemical modifications, it's crucial to confirm that poor permeability is indeed the root cause. We recommend a two-pronged approach:

  • In Silico Modeling: Utilize computational tools to predict the physicochemical properties of your compound, such as LogP (a measure of lipophilicity), Polar Surface Area (PSA), and the number of hydrogen bond donors and acceptors. These predictions can provide a quick assessment of potential permeability liabilities.

  • In Vitro Permeability Assays: Conduct a direct measurement of permeability using established assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point for assessing passive diffusion. For a more comprehensive evaluation that includes active transport and efflux, the Caco-2 permeability assay is the gold standard.

Troubleshooting Guide: Strategies to Enhance Indazole Permeability

If you've confirmed that your indazole compound suffers from poor cell permeability, the following strategies can be employed to systematically address the issue.

Issue 1: High Polarity and Excessive Hydrogen Bonding

Root Cause Analysis: The indazole core's hydrogen bond donor (at the N1 position) and acceptor (at the N2 position) are often key contributors to high polarity. This leads to a high desolvation penalty when the molecule attempts to move from the aqueous extracellular space into the lipid membrane.

Troubleshooting Strategies:

  • N-Substitution/Alkylation: Masking the hydrogen bond-donating N-H group at the N1 position with a small, lipophilic alkyl group (e.g., methyl, ethyl) is a highly effective and common first step. This modification eliminates a hydrogen bond donor and increases the overall lipophilicity of the molecule.

  • Bioisosteric Replacement: Consider replacing polar functional groups on the indazole scaffold or its substituents with less polar bioisosteres. For example, a carboxylic acid could be replaced with a tetrazole, or a hydroxyl group could be replaced with a methoxy group.

  • Intramolecular Hydrogen Bonding: Introduce a functional group that can form an intramolecular hydrogen bond with the indazole nitrogen. This can effectively "hide" the polar group, reducing its interaction with water and lowering the energy barrier for membrane crossing.

Issue 2: Insufficient Lipophilicity

Root Cause Analysis: The compound may not be "greasy" enough to favorably partition into the hydrophobic core of the cell membrane. This is often reflected by a low LogP value.

Troubleshooting Strategies:

  • Lipophilic Appendages: Add small, lipophilic groups such as halogens (e.g., Cl, F), trifluoromethyl (-CF3), or small alkyl chains to strategic positions on the indazole ring or its substituents.

  • Prodrug Approaches: A more advanced strategy involves converting a polar functional group into a more lipophilic moiety that can be cleaved by intracellular enzymes to release the active parent drug. For example, a polar carboxylic acid can be converted into a more lipophilic ester prodrug.

Issue 3: Active Efflux by Transporters

Root Cause Analysis: Even if a compound can passively diffuse into a cell, it may be actively pumped out by efflux transporters like P-glycoprotein (P-gp). This is a common mechanism of drug resistance and can significantly reduce intracellular drug concentration.

Troubleshooting Strategies:

  • Caco-2 Bidirectional Assay: To determine if your compound is a substrate for efflux pumps, a Caco-2 bidirectional permeability assay is essential. This assay measures permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A high efflux ratio (B-to-A permeability / A-to-B permeability) indicates that the compound is being actively transported out of the cells.

  • Structural Modification to Evade Efflux: If efflux is confirmed, subtle structural modifications can sometimes disrupt the compound's recognition by the transporter. This often involves altering the overall shape, charge distribution, or hydrogen bonding pattern of the molecule.

Data-Driven Decision Making: A Summary of Strategies

The following table summarizes the key strategies and their expected impact on the physicochemical properties that govern cell permeability.

StrategyPrimary GoalImpact on LogPImpact on PSAImpact on H-Bond Donors
N-Alkylation Mask H-bond donorIncreaseNo significant changeDecrease
Bioisosteric Replacement Reduce polarityVariableDecreaseVariable
Lipophilic Appendages Increase lipophilicityIncreaseNo significant changeNo significant change
Prodrug Approach Temporarily increase lipophilicityIncreaseDecrease (temporarily)Decrease (temporarily)

Experimental Protocols

Here, we provide a detailed, step-by-step protocol for the Parallel Artificial Membrane Permeability Assay (PAMPA), a cost-effective, high-throughput method for assessing passive membrane permeability.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a test compound by measuring its diffusion from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.

Materials:

  • 96-well microplate for the donor compartment

  • 96-well filter plate for the acceptor compartment (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • PAMPA lipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate reader capable of UV-Vis absorbance or fluorescence measurements

  • Automated liquid handler or multichannel pipette

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_donor 1. Prepare Donor Plate: Dissolve compounds in PBS (pH 7.4) prep_acceptor 2. Prepare Acceptor Plate: Add PBS to wells prep_membrane 3. Coat Filter Plate: Pipette lipid solution onto PVDF membrane and allow to impregnate assemble 4. Assemble Sandwich: Place acceptor plate onto donor plate prep_membrane->assemble incubate 5. Incubate: 4-16 hours at room temperature with gentle shaking assemble->incubate separate 6. Separate Plates incubate->separate read_donor 7. Read Donor Plate: Determine final concentration separate->read_donor read_acceptor 8. Read Acceptor Plate: Determine final concentration separate->read_acceptor calculate 9. Calculate Pe: Use concentrations to determine permeability coefficient read_donor->calculate read_acceptor->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Procedure:

  • Prepare Donor Solutions: Dissolve your indazole compounds and controls in PBS (pH 7.4) to a final concentration of 100-200 µM. If solubility is an issue, a small amount of DMSO (typically <1%) can be used, but ensure the final concentration is consistent across all wells.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat the Membrane: Carefully pipette 5 µL of the PAMPA lipid solution onto the membrane of each well of the 96-well filter plate. Allow the lipid to fully impregnate the membrane for at least 5 minutes.

  • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate (now the acceptor plate) on top of the donor plate, ensuring the wells are aligned.

  • Incubation: Incubate the assembled plate at room temperature for 4-16 hours. Gentle shaking can be used to reduce the thickness of the unstirred water layer.

  • Disassemble and Measure: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate Permeability: The effective permeability (Pe) can be calculated using the following equation:

    Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

    • [drug]_acceptor is the concentration of the drug in the acceptor well.

    • [drug]_equilibrium is the concentration at which the system would be at equilibrium.

Logical Flow for Troubleshooting Permeability

The following diagram illustrates a logical, step-by-step approach to diagnosing and resolving permeability issues with your indazole compounds.

Troubleshooting_Flow cluster_diagnosis Diagnosis cluster_strategy Strategy Selection cluster_validation Validation start Start: Low potency in cell-based assay in_silico In Silico Prediction (LogP, PSA, HBD) start->in_silico in_vitro In Vitro Permeability Assay (e.g., PAMPA) in_silico->in_vitro diagnosis Permeability Issue Confirmed? in_vitro->diagnosis identify_cause Identify Primary Cause: High Polarity vs. Low Lipophilicity diagnosis->identify_cause Yes end_fail Re-evaluate Strategy: Consider alternative modifications or scaffold hopping diagnosis->end_fail No (Investigate other causes, e.g., target engagement) select_mod Select Chemical Modification Strategy: N-Alkylation, Bioisosteres, etc. identify_cause->select_mod synthesize Synthesize Analogs select_mod->synthesize retest Re-test in Permeability Assay synthesize->retest validation Permeability Improved? retest->validation validation->select_mod No end_success Success: Proceed with cell-based and in vivo studies validation->end_success Yes

Caption: A decision-making flowchart for addressing poor cell permeability.

Technical Support Center: Overcoming Resistance to Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based inhibitors. This guide is designed to provide in-depth, actionable insights into the challenges of acquired resistance. As specialists in the field, we understand that encountering resistance is an inevitable and critical issue in cancer therapy research.[1] This resource consolidates field-proven troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you diagnose, understand, and overcome resistance mechanisms in your experimental models.

Part 1: Frequently Asked Questions - Understanding the "Why" of Resistance

This section addresses the fundamental mechanisms that drive resistance to indazole-based kinase inhibitors.

Q1: My cell line, initially sensitive to my indazole-based inhibitor, is no longer responding. What are the most common reasons for this acquired resistance?

A1: Acquired resistance to kinase inhibitors, including those with an indazole scaffold, is a complex phenomenon but typically falls into a few key categories.[1] The most common mechanisms are:

  • On-Target Alterations: These are changes to the direct target of your inhibitor. This can include secondary mutations within the kinase domain that prevent the inhibitor from binding effectively, or amplification of the target gene, which increases the protein level to a point where the inhibitor concentration is no longer sufficient.[1]

  • Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that provide compensatory survival and proliferation signals, rendering the inhibition of the primary target ineffective.[1][2] For example, a cell line with resistance to a c-Met inhibitor might upregulate EGFR signaling to bypass the block.[3]

  • Increased Drug Efflux: Cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the inhibitor from the cell, lowering its intracellular concentration to sub-therapeutic levels.[4][5][6][7]

  • Histological Transformation: In some cases, the cell lineage itself can change, such as through an epithelial-to-mesenchymal transition (EMT), which can confer a more drug-resistant phenotype.[1]

Q2: What is a "gatekeeper" mutation, and how does it affect my indazole-based inhibitor?

A2: The "gatekeeper" residue is a specific amino acid, often a threonine, located at the entrance of the ATP-binding pocket of many kinases.[8][9] Its size governs access to a deeper hydrophobic pocket. A mutation at this site, for instance, from a smaller threonine to a bulkier methionine (like the T790M mutation in EGFR), can physically block the binding of many Type I kinase inhibitors, including certain indazole-based compounds, while still allowing ATP to bind.[8][10][11] This is a very common mechanism of on-target resistance.[8][9] Interestingly, these mutations can also sometimes activate the kinase, further driving proliferation.[9][11][12]

Q3: How can I experimentally confirm that my cell line has truly developed resistance?

A3: The gold standard for confirming resistance is to perform a cell viability or cytotoxicity assay to compare the dose-response curves of your parental (sensitive) cell line and the suspected resistant line.[13][14] A significant rightward shift in the IC50 (the concentration of inhibitor required to reduce cell viability by 50%) for the resistant line is a clear indicator of reduced sensitivity.[13]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides a logical, step-by-step approach to diagnosing the specific resistance mechanism at play in your laboratory.

Workflow for Diagnosing Resistance

This workflow guides you from the initial observation of resistance to the identification of the underlying cause.

G cluster_0 Phase 1: Confirmation & Initial Assessment cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Conclusion & Strategy A Observation: Loss of Inhibitor Efficacy B Experiment: Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compare IC50 of Parental vs. Resistant Cells A->B C Result: Significant Increase in IC50? B->C D Hypothesis 1: On-Target Alteration C->D Yes E Hypothesis 2: Bypass Pathway Activation C->E Yes F Hypothesis 3: Increased Drug Efflux C->F Yes O O C->O No (Re-evaluate experimental conditions) G Experiment: Sanger/NGS Sequencing of Target Kinase D->G H Experiment: Western Blot for Target Protein Expression D->H I Experiment: Phospho-Kinase Array or Western Blot (e.g., p-EGFR, p-AKT) E->I J Experiment: Efflux Pump Assay (e.g., Rhodamine 123) +/- Efflux Pump Inhibitors F->J K Conclusion: Gatekeeper Mutation Identified G->K L Conclusion: Target Gene Amplification H->L M Conclusion: Bypass Pathway Activated (e.g., MET, EGFR) I->M N Conclusion: Drug Efflux Increased J->N G cluster_0 Sensitive State cluster_1 Resistant State (Bypass) cluster_2 Strategy: Combination Therapy A Primary Target (e.g., ALK) B Downstream Signaling (PI3K/AKT, MAPK) A->B C Cell Survival & Proliferation B->C D Indazole Inhibitor D->A Inhibition E Primary Target (e.g., ALK) F Downstream Signaling (PI3K/AKT, MAPK) E->F G Cell Survival & Proliferation F->G H Indazole Inhibitor H->E Inhibition I Bypass Pathway (e.g., EGFR) I->F Activation J Primary Target (e.g., ALK) K Downstream Signaling (PI3K/AKT, MAPK) J->K L Cell Survival & Proliferation K->L M Indazole Inhibitor M->J Inhibition N Bypass Pathway (e.g., EGFR) N->K Activation O Bypass Inhibitor (e.g., EGFR TKI) O->N Inhibition

References

Minimizing off-target effects of 5-Fluoro-4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing the 5-Fluoro-4-methoxy-1H-indazol-3-amine scaffold. This molecule represents a key starting point and hinge-binding fragment for the development of potent kinase inhibitors.[1] As with any targeted therapeutic development, ensuring selectivity and minimizing off-target effects are paramount for both accurate biological inquiry and clinical safety.

This guide is designed to provide practical, in-depth solutions to common challenges encountered during the characterization and optimization of inhibitors derived from this valuable chemical scaffold. We will move beyond simple protocols to explain the underlying principles, enabling you to design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target kinases for inhibitors derived from the amino-indazole scaffold?

A: The amino-indazole scaffold is a privileged structure in kinase inhibitor design, known to target the ATP-binding site of numerous kinases.[1] While the final selectivity profile is dictated by the complete structure of the derivative, initial broad kinome-wide profiling of related compounds has shown potential interactions with various kinase families. For example, different derivatives have shown activity against FLT3, PDGFRα, Kit, and PLK4.[2][3] Off-target interactions can occur with kinases that share structural homology in the hinge region and ATP-binding pocket. It is crucial not to assume selectivity based on the intended target alone. A broad screening panel is the only definitive way to identify potential off-target interactions early.[4][5]

Q2: How should I begin to profile the selectivity of my novel compound?

A: The initial step is a broad, unbiased biochemical screen against a large panel of kinases.[6] Several vendors offer comprehensive kinome scanning services that test your compound's ability to inhibit hundreds of kinases at a fixed concentration (e.g., 1 µM).[7][8] This provides a global view of selectivity and highlights potential off-target liabilities.[4] Hits from this primary screen should then be validated by determining the IC50 values (the concentration required to inhibit 50% of kinase activity) for both the intended target and the most potent off-targets.[6]

Q3: What is the difference between biochemical and cell-based assays for determining selectivity, and why do the results sometimes differ?

A: Biochemical assays use purified, often recombinant, enzymes and substrates in a controlled in vitro environment.[7][9] They measure the direct interaction between your compound and the kinase. Common formats include radiometric assays that measure the incorporation of radioactive phosphate (³²P or ³³P) onto a substrate, and fluorescence- or luminescence-based assays that detect ATP consumption or ADP production.[7][10][11]

Cell-based assays, conversely, measure the effect of your compound in intact, living cells.[12][13] These assays provide a more physiologically relevant context, as the compound must cross the cell membrane and engage its target amidst a crowd of other proteins and at physiological ATP concentrations.[12]

Discrepancies between the two are common and informative:

  • Potency Shifts: A compound potent in a biochemical assay might be weak in a cellular assay due to poor cell permeability, active efflux from the cell, or rapid metabolism.

  • Off-Target Confirmation: A cell-based assay can confirm if an off-target identified biochemically is actually engaged in a cellular environment. Techniques like the NanoBRET™ Target Engagement Assay or Cellular Thermal Shift Assay (CETSA) are excellent for this purpose.[14][15]

Q4: Can off-target effects be beneficial?

A: Yes, this concept, known as polypharmacology, can be therapeutically advantageous.[16] Some of the most successful kinase inhibitors owe their efficacy to activity against multiple targets. For instance, Imatinib was developed to target BCR-ABL but its potent inhibition of KIT and PDGFRα led to its use in gastrointestinal stromal tumors.[16] Similarly, Crizotinib was designed as a MET inhibitor, but its off-target activity against ALK proved highly effective in a subset of lung cancers.[16] However, designing intentional polypharmacology requires a deep understanding of the signaling pathways involved to achieve a synergistic therapeutic effect without introducing unacceptable toxicity.[4]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Problem 1: My compound inhibits many kinases in the initial biochemical screen.

  • Possible Cause 1: Assay conditions are not stringent enough.

    • Scientific Rationale: Most kinase inhibitors compete with ATP for binding. Biochemical assays run at low, non-physiological ATP concentrations can artificially inflate the apparent potency and promiscuity of a compound. An inhibitor will appear more potent when there is less ATP to compete with.

    • Solution: Determine the IC50 value for your primary target and key off-targets in assays where the ATP concentration is set near the Michaelis constant (Km) for each respective kinase. This provides a more accurate measure of the compound's intrinsic affinity and allows for a more meaningful comparison of selectivity.[14]

  • Possible Cause 2: The compound has an inherently non-selective scaffold.

    • Scientific Rationale: The core scaffold of your molecule may fit well into the highly conserved ATP-binding pocket of numerous kinases. Selectivity is often achieved by extending the molecule into less-conserved adjacent regions.

    • Solution: Initiate a structure-activity relationship (SAR) study. Synthesize analogs of your lead compound with modifications designed to exploit subtle differences between the binding sites of your on-target and off-target kinases.[17] Computational modeling and structural biology (i.e., co-crystal structures) can provide invaluable guidance for this rational design process.[14][17]

Problem 2: My compound is potent biochemically but shows weak or no activity in cell-based assays.

  • Possible Cause 1: Poor cell permeability.

    • Scientific Rationale: For a compound to work on an intracellular kinase, it must first cross the plasma membrane. Physicochemical properties like lipophilicity, polar surface area, and molecular weight heavily influence this ability.

    • Solution: Assess the compound's physicochemical properties. If permeability is predicted to be low, design analogs with improved properties. You can also perform a cellular target engagement assay (e.g., NanoBRET) to directly measure how much compound is binding to the target inside the cell, which can help distinguish permeability issues from other factors.[15][18]

  • Possible Cause 2: The observed cellular phenotype is due to an off-target effect.

    • Scientific Rationale: The biological outcome you are measuring (e.g., decreased cell proliferation) might not be caused by inhibiting your intended target, but rather by the potent inhibition of an unexpected off-target kinase that is critical for that cell line's survival.[18]

    • Solution: Use orthogonal methods to validate that the phenotype is linked to the on-target. The gold standard is a genetic approach. Use CRISPR/Cas9 or siRNA to knock out or knock down your target kinase.[14] If the phenotype of genetic knockdown matches the phenotype of your inhibitor treatment, it strengthens the link to on-target activity.[14] Conversely, if knocking out the target has no effect on the inhibitor's potency, the activity is likely off-target.[18]

Problem 3: The cellular phenotype is the opposite of what I expected.

  • Possible Cause: Paradoxical pathway activation.

    • Scientific Rationale: Kinase signaling pathways are complex, interconnected networks with feedback loops. Inhibiting one kinase can sometimes lead to the compensatory activation of a parallel pathway, or even the paradoxical activation of the same pathway further downstream.[4] For example, inhibiting RAF kinases with certain drugs can lead to the formation of RAF dimers that paradoxically activate the downstream MEK-ERK pathway.

    • Solution: Profile the phosphorylation status of key signaling nodes both upstream and downstream of your target using phospho-specific antibodies and Western blotting.[19] A broader, unbiased approach is to use mass spectrometry-based phosphoproteomics to map the global signaling changes induced by your compound. This can reveal unexpected pathway activation and help identify the off-target responsible.

Data Presentation & Key Protocols
Table 1: Example Kinase Selectivity Profile

This table illustrates how to present selectivity data for a hypothetical compound derived from the this compound scaffold, "Compound X," targeting FLT3.

KinaseClassificationBiochemical IC50 (nM)Cellular Target Engagement EC50 (nM)
FLT3 On-Target 5 25
KITOff-Target30150
PDGFRβOff-Target85500
SRCOff-Target450>10,000
CDK2Off-Target>10,000Not Determined
p38αOff-Target>10,000Not Determined

Data is for illustrative purposes only.

Diagram 1: Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Mechanistic Validation A Broad Kinome Screen (e.g., 400 kinases @ 1µM) B Calculate % Inhibition A->B C Significant Off-Target Hits? B->C D Determine Biochemical IC50 (On-Target vs. Off-Targets) C->D Yes E Proceed with On-Target Characterization C->E No F Cellular Target Engagement (e.g., NanoBRET, CETSA) D->F G Cellular Phenotypic Assay (e.g., Proliferation) E->G H Compare IC50 vs. EC50 F->H G->H I Discrepancy Observed? H->I J Genetic Validation (CRISPR or siRNA Knockdown) I->J Yes, Potency Mismatch K Phosphoproteomics/ Western Blot I->K Yes, Unexpected Phenotype L Confidence in On-Target Effect I->L No J->L K->L

Caption: Decision workflow for identifying and validating off-target effects.

Protocol 1: Biochemical Kinase Assay (Radiometric Filter Binding)

This protocol outlines a standard method for determining the IC50 of an inhibitor.[7]

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Enzyme: Dilute the purified target kinase to a working concentration (e.g., 2x final concentration) in kinase buffer.

    • Substrate: Prepare a solution of a specific peptide or protein substrate in kinase buffer.

    • ATP Mix: Prepare a solution of "cold" ATP mixed with [γ-³³P]ATP to achieve the desired specific activity at a concentration equal to the Km for the target kinase.

    • Inhibitor: Perform serial dilutions of your compound in 100% DMSO, then dilute into kinase buffer.

  • Set up the Reaction:

    • In a 96-well plate, add 5 µL of your serially diluted compound.

    • Add 10 µL of the 2x enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the Reaction:

    • Add 10 µL of the ATP/Substrate mix to each well to start the reaction. The final volume is 25 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

  • Stop and Capture:

    • Spot 20 µL of the reaction mixture from each well onto P81 phosphocellulose paper.[14]

    • Immediately immerse the paper in a bath of 0.75% phosphoric acid to stop the reaction.[14]

    • Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify and Analyze:

    • Air dry the phosphocellulose paper.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to DMSO-only controls and plot the data using non-linear regression to determine the IC50 value.

Protocol 2: Orthogonal Validation with CRISPR/Cas9

This protocol provides a framework for distinguishing on-target from off-target cellular effects.

  • Design and Clone sgRNA:

    • Design at least two unique single-guide RNAs (sgRNAs) targeting exons of your kinase of interest. Include a non-targeting control sgRNA.

    • Clone these sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Generate Knockout Cell Line:

    • Transduce your cancer cell line of interest with the lentiviral particles containing the Cas9/sgRNA constructs.

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

    • Expand the selected polyclonal population.

  • Validate Knockout:

    • Harvest a portion of the cells and prepare lysates.

    • Confirm the absence of the target kinase protein via Western blot.

    • (Optional) Perform genomic DNA sequencing to confirm the presence of indels at the target locus.

  • Perform Cellular Assay:

    • Plate the parental (wild-type), non-targeting control, and knockout cell lines.

    • Treat the cells with a dose-response of your inhibitor.

    • After the appropriate time (e.g., 72 hours), perform your phenotypic assay (e.g., measure cell viability with CellTiter-Glo®).

  • Analyze Results:

    • On-Target Effect: If the knockout cells are significantly resistant to your compound compared to the wild-type and non-targeting controls, it strongly indicates the inhibitor's effect is on-target.

    • Off-Target Effect: If the knockout cells show the same sensitivity to your compound as the controls, the observed phenotype is likely due to an off-target mechanism.[18]

Diagram 2: On-Target vs. Off-Target Signaling

Signaling_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Compound Compound X Target FLT3 Compound->Target Inhibits OffTarget SRC Family Kinase (Off-Target) Compound->OffTarget Inhibits STAT5 p-STAT5 Target->STAT5 Activates Proliferation Cell Proliferation STAT5->Proliferation Drives Survival Alternative Survival Signal OffTarget->Survival Activates Apoptosis Apoptosis Survival->Apoptosis Blocks

Caption: Simplified signaling pathways illustrating on-target vs. off-target effects.

References

Technical Support Center: Column Chromatography Purification of Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated indazoles. This guide is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered during the column chromatography of this important class of heterocyclic compounds. The presence of both a basic indazole core and an electron-withdrawing fluorine atom can lead to complex chromatographic behavior, requiring carefully optimized protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of fluorinated indazoles, providing explanations for the underlying causes and actionable solutions.

Question: My fluorinated indazole is co-eluting with an impurity, resulting in poor separation. What should I do?

Answer: Co-elution is a common challenge that arises when the target compound and an impurity have very similar polarities. The key is to alter the selectivity of your chromatographic system.

  • Underlying Causes & Solutions:

    • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving compounds with close Rf values. The first step is to meticulously re-optimize the mobile phase using Thin Layer Chromatography (TLC).[1] Aim for a solvent system that provides a retention factor (Rf) for your target compound of approximately 0.25-0.35, as this often translates to the best separation on a column.[1][2] If using a binary system like hexane/ethyl acetate, try switching one component (e.g., to dichloromethane/methanol) to introduce different intermolecular interactions.

    • Similar Polarity of Impurities: If solvent optimization fails, the impurity is likely too similar in polarity for separation on standard silica gel. In this case, changing the stationary phase is the most effective strategy.[3]

      • For Basic Indazoles: Consider switching from acidic silica gel to neutral or basic alumina. This can mitigate strong interactions with the basic nitrogen of the indazole ring.[4]

      • Leverage Fluorine Chemistry: Employ a fluorinated stationary phase, such as a pentafluorophenyl (PFP) column.[5] These phases can offer unique selectivity for fluorinated compounds through dipole-dipole and π-π interactions that are not available on standard C18 or silica phases.[6][7]

    • Column Overloading: Loading too much crude material relative to the amount of stationary phase will inevitably lead to broad bands and poor separation. A general rule is to use a silica-to-sample mass ratio of at least 40:1 to 100:1.[8]

Question: I'm observing significant peak tailing for my fluorinated indazole on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing, especially for nitrogen-containing heterocycles like indazoles, is almost always due to strong, non-ideal interactions with the stationary phase.

  • Underlying Cause & Solution:

    • Acid-Base Interaction: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in the indazole ring can interact strongly with these acidic sites, causing the compound to "stick" and elute slowly and unevenly, resulting in a tailed peak.[4][9]

    • Solution 1: Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol sites. Add 0.1–1% triethylamine (TEA) or a 7N ammonia solution in methanol to your eluent.[4][9] This competing base will interact with the silanols, freeing up your indazole to elute more symmetrically.

    • Solution 2: Alternative Stationary Phase: If modifiers are undesirable or ineffective, switch to a less acidic stationary phase.

      • Amine-functionalized silica is an excellent choice as it masks the acidic silanols and provides a more inert surface for the purification of basic compounds.[4][10]

      • Neutral alumina can also be an effective alternative to silica gel.[11]

Question: My compound seems to be stuck on the column, leading to low or no recovery. What happened?

Answer: This frustrating issue typically points to either irreversible adsorption or on-column decomposition.

  • Underlying Causes & Solutions:

    • Irreversible Adsorption: Highly polar or very basic fluorinated indazoles can bind so strongly to the acidic sites on silica gel that the mobile phase is not strong enough to elute them.

    • Compound Instability: The acidic environment of the silica gel may be causing your compound to decompose during the purification process.[11]

    • Troubleshooting Steps:

      • Perform a Stability Test: Before committing your entire batch to a column, spot your crude material on a silica TLC plate. Let it sit for an hour, then elute it. If you see new spots or a streak from the baseline, your compound is likely not stable on silica.[11]

      • Switch Stationary Phase: If instability or irreversible binding is suspected, avoid silica gel. Attempt the purification on neutral alumina or consider switching to a reversed-phase (e.g., C18) system where the stationary phase is non-polar.[12]

      • Drastically Increase Polarity: If you are confident the compound is stable, you may simply need a much more polar mobile phase. Try a steep gradient up to 10-20% methanol in dichloromethane.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel fluorinated indazole?

A1: The most efficient approach is to start with Thin Layer Chromatography (TLC) to screen various solvent systems.[13]

  • For Normal-Phase Chromatography (Silica Gel): Begin with a relatively non-polar system like 20% ethyl acetate in hexane and gradually increase the polarity. Also test a more polar system like 2-5% methanol in dichloromethane. The ideal system should give your target compound an Rf value between 0.25 and 0.35.[1]

  • For Reversed-Phase Chromatography (C18): This is often a good choice for more polar fluorinated indazoles. Start with a C18 TLC plate and a mobile phase of 50% acetonitrile in water. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is highly recommended to improve peak shape for basic compounds by ensuring they remain in a single protonated state.[12]

Q2: How does the presence of fluorine affect the chromatographic behavior of my indazole?

A2: Fluorine's high electronegativity can significantly alter a molecule's properties in several ways that impact chromatography. It can reduce the basicity of nearby nitrogen atoms, increase dipole moments, and change the overall polarity. This can lead to unexpected elution orders compared to non-fluorinated analogs. Furthermore, fluorinated compounds can exhibit unique "fluorophilic" interactions, where they show an affinity for other fluorinated molecules.[14] This property can be exploited for purification.

Q3: When should I choose a fluorinated stationary phase?

A3: Consider a fluorinated stationary phase, like a pentafluorophenyl (PFP) phase, when you encounter difficult separations on standard silica or C18 columns.[5] They are particularly useful for:

  • Separating isomers or analogs where the only difference is the position or number of fluorine atoms.

  • Resolving fluorinated compounds from their non-fluorinated precursors or impurities.[15] The PFP phase provides multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can provide unique selectivity that other columns lack.[6][7]

Q4: My fluorinated indazole is not UV-active. How can I monitor the purification?

A4: When a compound lacks a UV chromophore, you must rely on alternative visualization or detection methods.

  • TLC Staining: After running your column, collect all fractions and spot them on TLC plates. Use a general chemical stain to visualize the spots. Common stains include:

    • Potassium Permanganate (KMnO₄): Stains compounds that can be oxidized (e.g., alcohols, alkenes, some heterocycles).

    • Ceric Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA): General-purpose stains that react with most organic compounds upon heating.[16]

    • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[17]

  • Alternative Detectors: If using automated flash chromatography or HPLC, you can employ detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) which do not rely on UV absorbance.[18]

Quantitative Data Summary

This table provides recommended starting conditions for method development based on TLC analysis. The goal is to find a solvent system where the target compound has an Rf of ~0.25-0.35 for optimal separation.[1]

Chromatography ModeStationary PhaseCommon Solvent Systems (v/v)ModifiersTarget Rf
Normal Phase Silica Gel (230-400 mesh)Hexane / Ethyl Acetate (9:1 to 1:1)0.1-1% Triethylamine (for basic indazoles)0.25 - 0.35
Dichloromethane / Methanol (99:1 to 9:1)
Reversed Phase C18 SilicaAcetonitrile / Water (1:9 to 9:1)0.1% Formic Acid or TFA0.25 - 0.35
Methanol / Water (1:9 to 9:1)
Alternative Normal Amine-Functionalized SilicaHexane / Ethyl AcetateNone typically needed0.25 - 0.35
Neutral AluminaHexane / Ethyl Acetate0.25 - 0.35

Experimental Protocol: Flash Column Chromatography of a Model Fluorinated Indazole

This protocol outlines a general procedure for purifying a hypothetical fluorinated indazole from a reaction mixture using normal-phase flash chromatography on silica gel.

  • Solvent System Selection:

    • Analyze the crude reaction mixture by TLC using various solvent systems (e.g., start with 80:20 Hexane:Ethyl Acetate).

    • Identify a system that places the desired fluorinated indazole at an Rf of ~0.3 and provides good separation from impurities.[19]

    • If the indazole spot streaks, add 0.5% triethylamine to the chosen solvent system and re-run the TLC.

  • Column Packing (Wet Packing Method):

    • Select a column of appropriate size (e.g., for 1g of crude material, use ~40-100g of silica).[8]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[20]

    • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[21]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed. Drain the solvent until it is just level with the top of the sand. Never let the column run dry.[20]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[22][23]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle pressure using a nitrogen or air line to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).[8]

    • Begin collecting fractions immediately in test tubes.

    • If a gradient elution is needed, start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent.

  • Fraction Analysis and Product Isolation:

    • Monitor the elution by spotting every few fractions on a TLC plate.[19]

    • Visualize the TLC plate using a UV lamp and/or an appropriate chemical stain.

    • Identify the fractions containing the pure fluorinated indazole.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified product.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor separation in column chromatography.

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Solutions & Advanced Strategies cluster_3 Stationary Phase Options start Poor Separation Observed (Overlapping Fractions) check_tlc Re-evaluate TLC. Is ΔRf sufficient (>0.1)? start->check_tlc check_loading Check Sample Load. Is Silica:Sample > 40:1? start->check_loading check_tlc->check_loading Yes optimize_solvent Optimize Mobile Phase (Change solvent polarity or type) check_tlc->optimize_solvent No reduce_load Reduce Sample Load or Use a Larger Column check_loading->reduce_load No change_stationary Change Stationary Phase check_loading->change_stationary Yes, but still poor separation success Successful Separation optimize_solvent->success reduce_load->success alumina Alumina (Neutral/Basic) change_stationary->alumina amine_silica Amine-Silica change_stationary->amine_silica fluoro_phase Fluorinated Phase (PFP) change_stationary->fluoro_phase alumina->success amine_silica->success fluoro_phase->success

Caption: Troubleshooting workflow for poor chromatographic separation.

References

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of Synthesized 5-Fluoro-4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded walkthrough for confirming the structure of 5-Fluoro-4-methoxy-1H-indazol-3-amine, a heterocyclic compound with significant potential in medicinal chemistry. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural elucidation.

The indazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including potent kinase inhibition.[1] The specific substitutions of fluorine and a methoxy group on the benzene ring, along with the 3-amino group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Therefore, precise confirmation of this substitution pattern is critical.

I. The Synthetic Pathway: A Plausible and Established Route

While various methods exist for the synthesis of the indazole core, a highly effective and frequently cited route for 3-aminoindazoles involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine.[2] This method is particularly advantageous due to the reactivity of the fluorine atom towards nucleophilic aromatic substitution.

A plausible and robust synthesis for this compound begins with the commercially available 2,5-difluoro-4-methoxybenzonitrile. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom at the 2-position by hydrazine, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 2,5-difluoro-4-methoxybenzonitrile (1.0 equivalent) in a suitable high-boiling point solvent such as n-butanol, add hydrazine hydrate (3.0-5.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining starting material and non-polar impurities. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed.

Causality of Experimental Choices:

  • Solvent: n-Butanol is chosen for its high boiling point, which is necessary to drive the reaction to completion, and its ability to dissolve the reactants.

  • Excess Hydrazine: A molar excess of hydrazine hydrate is used to ensure the complete consumption of the starting benzonitrile and to act as a base to neutralize the HF formed during the reaction.

Synthesis Workflow Diagram

G start Start: 2,5-Difluoro-4-methoxybenzonitrile reagents Hydrazine Hydrate n-Butanol (Solvent) start->reagents Add reaction Reflux (110-120 °C) 12-24 hours reagents->reaction Heat workup Cool to Room Temperature Filtration reaction->workup Process purification Wash with Cold Diethyl Ether Recrystallization (optional) workup->purification Purify product Product: this compound purification->product

Caption: Synthesis of this compound.

II. The Multi-pronged Approach to Structural Confirmation

No single analytical technique is sufficient to definitively confirm the structure of a novel compound. A combination of spectroscopic and spectrometric methods provides a self-validating system where the data from each technique corroborates the others. For this compound, the key methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, if a suitable crystal is obtained, X-ray Crystallography.

Structural Confirmation Workflow

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR MS Mass Spectrometry (HRMS) Synthesized_Product->MS Xray X-ray Crystallography (if crystalline) Synthesized_Product->Xray Confirmed_Structure Confirmed Structure: This compound NMR->Confirmed_Structure MS->Confirmed_Structure Xray->Confirmed_Structure

Caption: Workflow for the structural confirmation of the target compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] For our target compound, a suite of NMR experiments is necessary: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy reveals the number of different types of carbon atoms and their electronic environments.

¹⁹F NMR Spectroscopy is crucial for confirming the presence and environment of the fluorine atom.

Illustrative NMR Data for this compound

¹H NMR (DMSO-d₆, 400 MHz) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Aromatic Proton 1~7.15dJ(H,F) ≈ 9.01HH-6
Aromatic Proton 2~6.85dJ(H,H) ≈ 7.01HH-7
Methoxy Protons~3.90s-3H-OCH₃
Amine Protons~5.50br s-2H-NH₂
Indazole NH~11.50br s-1HN-H
¹³C NMR (DMSO-d₆, 100 MHz) Chemical Shift (δ, ppm) Assignment
Aromatic Carbon 1~150 (d, J(C,F) ≈ 240)C-5
Aromatic Carbon 2~145 (d, J(C,F) ≈ 10)C-4
Aromatic Carbon 3~140C-3a
Aromatic Carbon 4~135C-7a
Aromatic Carbon 5~115 (d, J(C,F) ≈ 25)C-6
Aromatic Carbon 6~100C-7
Methoxy Carbon~56-OCH₃
Amine-bearing Carbon~155C-3

Rationale for Assignments:

  • The downfield shift of the indazole N-H proton is characteristic.

  • The aromatic protons will show splitting patterns consistent with their positions and coupling to the fluorine atom. The proton at C-6 is expected to show a larger coupling constant with the fluorine at C-5.

  • In the ¹³C NMR, the carbon directly attached to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant. Carbons two and three bonds away will show smaller couplings.

B. Mass Spectrometry (MS): Confirming the Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule. It provides a highly accurate mass measurement, which can be used to determine the molecular formula.

Expected HRMS Data for this compound

Ionization Mode Calculated m/z for [M+H]⁺ (C₈H₉FN₃O)⁺ Observed m/z
ESI+182.0724182.0721

Interpretation of Fragmentation Pattern: In addition to the molecular ion peak, the mass spectrum will show characteristic fragment ions. The fragmentation pattern can provide further structural information. For 3-aminoindazoles, common fragmentation pathways involve the loss of small molecules like HCN or NH₃. The presence of the methoxy group may lead to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

C. X-ray Crystallography: The Definitive 3D Structure

Should the synthesized compound yield single crystals of sufficient quality, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[4] It reveals the precise arrangement of atoms, bond lengths, and bond angles, and also provides insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Key Structural Features to Confirm:

  • The planarity of the bicyclic indazole ring system.

  • The bond lengths and angles of the fluoro and methoxy substituents on the benzene ring.

  • The geometry of the exocyclic amino group at the C-3 position.

  • Intermolecular hydrogen bonding involving the amino group and the indazole N-H, which often leads to the formation of dimers or extended networks in the crystal lattice.[4]

III. Comparison with Alternative Structures

A critical aspect of structural confirmation is ruling out potential isomeric byproducts. In the synthesis of substituted indazoles, the formation of regioisomers is a common possibility. For this particular synthesis, the primary alternative to consider would be the isomeric product where cyclization occurs at the other nitrogen of the hydrazine, which is less likely due to the directing effects of the substituents. A thorough analysis of the NMR data, particularly the coupling patterns in the ¹H and ¹⁹F spectra, is crucial for distinguishing between such isomers.

IV. Conclusion

The structural confirmation of a synthesized molecule like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, high-resolution mass spectrometry, and, when possible, single-crystal X-ray diffraction, researchers can establish the structure with a high degree of confidence. This rigorous approach is not merely an academic exercise; it is a fundamental requirement for the advancement of drug discovery and development, ensuring that subsequent biological and pharmacological studies are based on a well-defined and accurately characterized chemical entity.

References

In-Depth Comparative Analysis of Indazole-Based Kinase Inhibitors: A Case Study on Axitinib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The indazole scaffold represents a cornerstone in the design of contemporary kinase inhibitors, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of a wide array of kinases. This guide provides a comprehensive comparative analysis of indazole-based kinase inhibitors, with a primary focus on Axitinib , a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). While the specific compound 5-Fluoro-4-methoxy-1H-indazol-3-amine is noted as a chemical intermediate, publicly available data on its biological activity as a kinase inhibitor is scarce. Therefore, this guide will leverage the extensive data available for Axitinib to provide a robust comparative framework against other prominent kinase inhibitors, including the multi-kinase inhibitor Sorafenib and another VEGFR-targeted therapy, Pazopanib . Through a detailed examination of their kinase selectivity, cellular potency, and the methodologies used for their evaluation, this guide aims to provide valuable insights for researchers in oncology and drug discovery.

Introduction: The Privileged Indazole Scaffold

The 1H-indazole-3-amine moiety is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows indazole-based compounds to effectively compete with ATP for binding to the kinase active site. The nitrogen atoms at positions 1 and 2 of the indazole ring act as hydrogen bond donors and acceptors, anchoring the inhibitor to the hinge region of the kinase, a critical interaction for potent inhibition. The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Kinase Inhibitor Performance

This section provides a head-to-head comparison of Axitinib with Sorafenib and Pazopanib, focusing on their biochemical potency against key kinases implicated in tumor angiogenesis and proliferation.

Table 1: Comparative Biochemical Potency (IC50) of Selected Kinase Inhibitors
Kinase TargetAxitinib (IC50, nM)Sorafenib (IC50, nM)Pazopanib (IC50, nM)
VEGFR10.19010
VEGFR20.22030
VEGFR30.1-0.31547
PDGFRβ1.6584
c-KIT1.7674
B-Raf-22-
CRAF-6-

Data compiled from publicly available sources and may vary based on assay conditions.

Interpretation of Biochemical Data:

Axitinib demonstrates exceptional potency against the VEGFR family, with sub-nanomolar IC50 values. Its high affinity for these receptors underscores its primary mechanism of action in inhibiting angiogenesis. While also targeting VEGFRs, Sorafenib and Pazopanib exhibit a broader kinase inhibition profile. Sorafenib is a potent inhibitor of the Raf kinases (B-Raf and CRAF), which are key components of the MAPK signaling pathway that drives cell proliferation. Pazopanib, while a potent VEGFR inhibitor, also shows significant activity against PDGFR and c-KIT. This broader spectrum of activity can be advantageous in certain tumor types but may also contribute to a different side-effect profile.

Table 2: Comparative Cellular Potency (IC50) in Cancer Cell Lines
Cell LinePrimary Target PathwayAxitinib (IC50, µM)Sorafenib (IC50, µM)Pazopanib (IC50, µM)
HUVEC (Human Umbilical Vein Endothelial Cells)Angiogenesis (VEGFR)~0.001~0.02~0.02
A498 (Renal Cell Carcinoma)VEGFR/PDGFRData not readily available~5~10
HT-29 (Colon Carcinoma)Multiple>10~7>10

Cellular IC50 values are highly dependent on the specific cell line and assay conditions.

Cellular Potency Insights:

The potent inhibition of VEGFRs by Axitinib translates to strong anti-proliferative effects in endothelial cells (HUVEC), confirming its anti-angiogenic activity at the cellular level. Sorafenib's activity in various cancer cell lines reflects its broader targeting of both angiogenesis and proliferation pathways. The cellular potency of these inhibitors is influenced by factors such as cell permeability, efflux pumps, and the specific mutational status of the target kinases within the cancer cells.

Key Signaling Pathways and Experimental Workflows

Understanding the molecular pathways targeted by these inhibitors and the experimental methods used to characterize them is crucial for their effective application in research and clinical settings.

Signaling Pathway: VEGFR-Mediated Angiogenesis

The binding of vascular endothelial growth factor (VEGF) to its receptors (VEGFRs) on the surface of endothelial cells triggers a signaling cascade that leads to cell proliferation, migration, and the formation of new blood vessels (angiogenesis). This process is critical for tumor growth and metastasis.

Caption: VEGFR signaling pathway and the point of inhibition by Axitinib.

Experimental Workflow: Kinase Inhibition Assay

The biochemical potency of kinase inhibitors is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Inhibitor Serial Dilution of Kinase Inhibitor Incubation Incubate at RT Inhibitor->Incubation Kinase Kinase Enzyme Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation ADP_Glo Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) Incubation->ADP_Glo Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate luminescence) ADP_Glo->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence

A Comparative Guide to the Cytotoxic Profile of 5-Fluoro-4-methoxy-1H-indazol-3-amine in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selective cytotoxicity of 5-Fluoro-4-methoxy-1H-indazol-3-amine, a novel indazole derivative with therapeutic potential. The primary objective is to delineate a robust experimental strategy to quantify its cytotoxic effects on cancerous cells while assessing its safety profile against non-cancerous, normal cells.

The indazole core is a significant pharmacophore in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including axitinib and pazopanib.[1] These agents often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[1][2] The unique substitutions on the indazole ring of the title compound—a fluorine atom at position 5 and a methoxy group at position 4—are hypothesized to modulate its biological activity, potentially enhancing its efficacy and selectivity.[3][4] Fluorine substitution, in particular, can improve metabolic stability and target binding affinity.[3][4]

This document outlines the mechanistic rationale, detailed experimental protocols, and data interpretation methodologies required to conduct a thorough comparative cytotoxicity analysis.

Mechanistic Hypothesis: Targeting Cancer-Specific Pathways

Indazole derivatives are well-documented as inhibitors of various protein kinases, such as VEGFR, FGFR, and Aurora kinases, which are often dysregulated in cancer.[1] These kinases are central nodes in signaling pathways that control cell growth, proliferation, and angiogenesis. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases.[3][5]

We hypothesize that this compound exerts its cytotoxic effect by selectively inhibiting one or more of these kinases. This inhibition is expected to disrupt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells, which are often highly dependent on these pathways for their survival. Normal cells, with their intact regulatory mechanisms and lower reliance on any single pathway, are predicted to be less sensitive to the compound's effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Compound 5-Fluoro-4-methoxy- 1H-indazol-3-amine Compound->RTK Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction

Caption: Hypothesized mechanism of action for this compound.

Experimental Design for Comparative Cytotoxicity

To empirically test this hypothesis, a rigorous, side-by-side comparison using a relevant cancer cell line and its normal counterpart is essential.

Cell Line Selection

The choice of cell lines is critical for clinically relevant results. We recommend using a well-characterized pair of lung cells:

  • Cancer Cell Line: A549 (ATCC® CCL-185™), a human lung adenocarcinoma cell line. These cells are a widely used model for non-small-cell lung cancer.[6][7]

  • Normal Cell Line: BEAS-2B (ATCC® CRL-9609™), a human bronchial epithelial cell line. These cells are non-cancerous and represent the normal tissue counterpart to A549.

This pairing allows for a direct assessment of the compound's selectivity towards lung cancer cells.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability.[8][9][10] It measures the metabolic activity of mitochondrial reductase enzymes, which are active only in living cells.[9]

Materials:

  • A549 and BEAS-2B cells

  • Growth Medium (e.g., F-12K for A549, appropriate medium for BEAS-2B) with 10% Fetal Bovine Serum (FBS)[7][11]

  • This compound (stock solution in DMSO)

  • Doxorubicin (Positive Control)

  • DMSO (Vehicle Control)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization Solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol)[12]

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture A549 and BEAS-2B cells until they reach 70-80% confluency.[11]

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium into separate 96-well plates for each cell line.[12]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in culture medium. A typical concentration range would be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13][14]

    • Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[8][14]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9][12]

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[9][13]

    • Use a reference wavelength of >650 nm if available to correct for background absorbance.[13]

G start Start seed Seed Cells (A549 & BEAS-2B) 1x10⁴ cells/well start->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Crystals (150 µL DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

Calculation of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

  • Calculate Percent Viability:

    • For each well, calculate the percentage of cell viability using the formula:

      • % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] x 100

    • (Where "Blank" is medium only and "Control" is cells treated with vehicle only).

  • Generate Dose-Response Curve:

    • Plot % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit the curve and determine the IC₅₀ value.

Determining the Selectivity Index (SI)

The Selectivity Index is the most critical parameter for this guide. It quantifies the differential toxicity of a compound.[15] A higher SI value indicates greater selectivity for cancer cells over normal cells.[16][17]

  • Formula:

    • Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)[17][18][19]

  • Interpretation:

    • SI > 3: Generally considered to indicate high selectivity.[16]

    • SI > 2: Often cited as the minimum threshold for selective activity.[15]

    • SI ≤ 1: The compound is more toxic to normal cells, indicating a poor safety profile.

Data Presentation

Results should be summarized in a clear, tabular format for easy comparison.

CompoundCell LineCell TypeIC₅₀ (µM)Selectivity Index (SI)
This compound A549Lung Cancere.g., 5.15e.g., 6.45
BEAS-2BNormal Lunge.g., 33.2
Doxorubicin (Positive Control) A549Lung Cancere.g., 0.8e.g., 1.5
BEAS-2BNormal Lunge.g., 1.2

Note: IC₅₀ values are hypothetical, based on data for similar active indazole derivatives for illustrative purposes.[3][20]

Conclusion and Future Directions

This guide provides a validated methodology for assessing the comparative cytotoxicity of this compound. A favorable outcome, characterized by a low micromolar IC₅₀ in A549 cells and a high Selectivity Index (SI > 3), would strongly support its candidacy as a lead compound for further preclinical development.[16]

Should the compound demonstrate promising selectivity, subsequent investigations should focus on:

  • Mechanism of Action Studies: Confirming the inhibition of specific kinases through enzymatic assays and Western blotting for downstream signaling proteins.

  • Apoptosis Assays: Quantifying apoptosis induction via methods like Annexin V staining or caspase activity assays.[21][22]

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of lung cancer.[21][23]

By following this structured approach, researchers can generate reliable and reproducible data to accurately define the therapeutic window of this novel indazole derivative.

References

A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole, a bicyclic heteroaromatic system, is a significant scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] This vital molecule exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[2] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential for synthesis, structure-activity relationship (SAR) studies, and intellectual property claims.[2][3]

The 1H-indazole tautomer is thermodynamically more stable and is typically the predominant form in various phases.[4][5][6] The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer.[4] However, synthetic routes, particularly those involving N-alkylation or N-arylation, can often yield mixtures of both N-1 and N-2 substituted isomers, with the N-2 isomer sometimes being the kinetically favored product.[3][6]

This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, grounded in experimental data and established methodologies. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) serve as powerful and complementary tools for the unambiguous identification of these two isomeric forms.

Comparative Spectroscopic Analysis

The fundamental difference between 1H- and 2H-indazole lies in their electronic structure. The 1H-tautomer possesses a benzenoid structure, whereas the 2H-tautomer has a quinonoid-like form.[6] This variation in electron distribution gives rise to distinct and measurable differences in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for distinguishing between N-1 and N-2 substituted indazoles.[6] The differing positions of the nitrogen-bound substituent result in unique magnetic environments for the protons and carbons of the indazole core, leading to characteristic chemical shifts.

The workflow for NMR-based isomer differentiation is a systematic process of sample preparation, data acquisition, and spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Identification Sample Indazole Isomer Mixture (5-10 mg) Solvent Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) Sample->Solvent Tube NMR Tube Solvent->Tube Spectrometer High-Resolution NMR (≥300 MHz) Tube->Spectrometer H1_NMR ¹H NMR Spectrum Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrum Spectrometer->C13_NMR H3_Shift H-3 Chemical Shift H1_NMR->H3_Shift NH_Signal N-H Signal (for unsubstituted) H1_NMR->NH_Signal C_Shifts C-3, C-7a Shifts C13_NMR->C_Shifts Isomer_1H 1H-Isomer H3_Shift->Isomer_1H ~8.1 ppm Isomer_2H 2H-Isomer H3_Shift->Isomer_2H >8.3 ppm (deshielded) NH_Signal->Isomer_1H Present (~13 ppm)

Caption: General workflow for indazole isomer differentiation using NMR.

¹H NMR Spectroscopy

The most diagnostic signal in the ¹H NMR spectrum is that of the H-3 proton. In 2H-indazoles, the H-3 proton is significantly more deshielded (shifted downfield) compared to its position in the corresponding 1H-isomer.[3] This is a direct consequence of the quinonoid-like structure of the 2H-tautomer. For the parent, unsubstituted 1H-indazole, a broad singlet corresponding to the N-H proton is typically observed at a very high chemical shift (~13 ppm in DMSO-d₆), which is absent in N-substituted derivatives.[3][7]

H3_Proton_Environment node_1H 1H-Indazole (Benzenoid) N1-H H-3 proton is less deshielded result_1H H-3 Signal: ~8.1 ppm node_1H:f2->result_1H Leads to node_2H 2H-Indazole (Quinonoid-like) N2-R H-3 proton is more deshielded due to proximity to electron-withdrawing C=N bond result_2H H-3 Signal: >8.3 ppm node_2H:f2->result_2H Leads to

Caption: Influence of tautomeric form on the H-3 proton chemical shift.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton 1H-Indazole (in CDCl₃)[8] 2-Phenyl-2H-Indazole (in CDCl₃)[9] Key Differences
N-H ~13.40 (s, broad, in DMSO-d₆)[7][8] - Presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[3]
H-3 8.10 (s) 8.41 (d) The H-3 proton in 2H-indazoles is consistently more deshielded, appearing at a higher chemical shift.[3]
H-4 7.51 (d) 7.71 (d) Aromatic protons in the 2H-isomer often show slight downfield shifts.[3]

| H-7 | 7.77 (d) | 7.79 (d) | Minor variations are observed in the benzene ring protons. |

¹³C NMR Spectroscopy

Carbon NMR also provides clear differentiation. The chemical shifts of the pyrazole ring carbons, particularly C-3 and C-7a, are sensitive to the tautomeric form. These differences are valuable for confirming assignments made by ¹H NMR.[6]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon 1H-Indazole (in CDCl₃)[8] 2-Phenyl-2H-Indazole (in CDCl₃)[9] Key Differences
C-3 134.77 122.46 Significant upfield shift for C-3 in the 2H-isomer.
C-3a 120.96 126.83 C-3a is deshielded in the 2H-isomer.
C-4 120.86 120.38 Minor variations.
C-5 126.80 122.77 Minor variations.
C-6 123.13 121.00 Minor variations.
C-7 109.71 117.95 C-7 is deshielded in the 2H-isomer.

| C-7a | 140.01 | 149.79 | C-7a (bridgehead carbon) is significantly deshielded in the 2H-isomer. |

Infrared (IR) Spectroscopy

IR spectroscopy offers a rapid and straightforward method for identifying unsubstituted 1H-indazole. The presence of the N-H bond in the 1H-tautomer gives rise to a characteristic stretching vibration that is absent in N-2 substituted indazoles.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibration 1H-Indazole[8] N-Substituted 2H-Indazole Key Differences
ν(N-H) stretch ~3148 (broad) Absent The most definitive IR feature. Its presence confirms the 1H-tautomer in unsubstituted indazoles.
ν(C=O) stretch (for acid/ester derivatives) 1689-1736 1689-1736 Frequencies are similar in both isomers for carbonyl-containing derivatives.[6]

| Fingerprint Region | Varies | Varies | While differences exist, they are less diagnostic than the N-H stretch. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The distinct electronic systems of the benzenoid 1H- and quinonoid 2H-indazoles result in different UV-Vis absorption profiles. Studies on methylated indazoles show that the 2H-isomer absorbs light more strongly at longer wavelengths compared to the 1H-isomer, which can be a useful diagnostic tool.[10]

Table 4: Comparative UV-Vis Absorption Data (in Acetonitrile)

Compound λ_max (nm) Key Differences
1-Methylindazole ~254, ~295 Absorbs less strongly at wavelengths >300 nm.[10]

| 2-Methylindazole | ~260, ~310 | Exhibits stronger absorption at longer wavelengths, characteristic of the extended conjugation in the quinonoid-like system.[10] |

Mass Spectrometry (MS)

While 1H- and 2H-indazole isomers have the same molecular weight and will show identical molecular ion peaks ([M]⁺), their fragmentation patterns, particularly for substituted derivatives, can differ. The stability of the resulting fragment ions can be influenced by whether the substituent is on N-1 or N-2, leading to variations in relative ion abundances.[3][6]

Table 5: Mass Spectrometry Fragmentation Insights

Isomer Type Fragmentation Pathway Key Differences
1H-Indazole Derivatives Fragmentation often involves the loss of the N-1 substituent. The relative abundances of fragment ions may differ between the two isomers, providing clues for identification.[3]

| 2H-Indazole Derivatives | Fragmentation can also involve the loss of the N-2 substituent. | The stability of the resulting indazolyl cation may differ, affecting the fragmentation cascade.[6] |

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] DMSO-d₆ is often preferred for observing the exchangeable N-H proton in 1H-indazoles.[11]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (typically 8-64) to achieve a good signal-to-noise ratio.[3][11]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[3]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet (solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

    • Thin Film (liquids): Place one drop of the liquid sample between two salt plates (e.g., NaCl, KBr).[3]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[3]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a UV-grade solvent (e.g., acetonitrile, ethanol) to an appropriate concentration (typically 10-100 µM).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[3]

  • Data Acquisition: Scan a suitable wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a volatile solvent like methanol or acetonitrile.[3]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar derivatives or Electron Ionization (EI) for more volatile, neutral compounds.[3]

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Conclusion

The differentiation of 1H- and 2H-indazole isomers is a critical task in synthetic and medicinal chemistry. While each spectroscopic technique offers valuable clues, a combined analytical approach provides the most definitive structural assignment. NMR spectroscopy stands out as the most powerful tool , with the chemical shift of the H-3 proton serving as a highly reliable indicator of the substitution pattern. IR spectroscopy provides a rapid and conclusive test for the presence of an unsubstituted 1H-indazole via the N-H stretching band. UV-Vis spectroscopy and mass spectrometry offer complementary data that reinforce the structural assignment, ensuring the integrity and validity of research in the development of novel indazole-based compounds.

References

A Comparative Oncology Guide: Benchmarking Novel Indazole Derivatives Against the Gold Standard, 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and less toxic cancer therapies, the limitations of established chemotherapeutic agents like 5-Fluorouracil (5-FU) have become increasingly apparent.[1] While 5-FU has been a cornerstone of treatment for various solid tumors, particularly colorectal cancer, for decades, its efficacy is often hampered by drug resistance and a challenging side-effect profile.[2][3] This has spurred the exploration of novel chemical scaffolds with the potential for improved therapeutic indices. Among these, indazole derivatives have emerged as a promising class of compounds, with several demonstrating potent antitumor activities in preclinical studies.[4][5][6]

This guide provides a comprehensive framework for the preclinical benchmarking of new indazole derivatives against 5-FU. We will delve into the established mechanisms of action, present detailed protocols for comparative in vitro and in vivo evaluation, and offer a template for data interpretation and visualization. Our objective is to equip researchers with the necessary tools to rigorously assess the potential of these novel agents to supersede or augment current therapeutic strategies.

Understanding the Combatants: Mechanisms of Action

A thorough comparison begins with a clear understanding of how each compound is expected to exert its cytotoxic effects.

5-Fluorouracil: A Veteran Antimetabolite

5-Fluorouracil, a pyrimidine analog, functions primarily as an antimetabolite.[7][8] Once inside a cell, it is converted into several active metabolites that disrupt essential cellular processes.[9] The most well-characterized mechanism involves the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[7][9] This blockade halts the synthesis of thymidine, a crucial component of DNA, leading to "thymineless death" in rapidly dividing cancer cells.[8] Furthermore, another metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting RNA processing and function.[7][10] Recent studies suggest that this RNA-directed activity may be a dominant mechanism of action in gastrointestinal cancers.[10]

Indazole Derivatives: A Diverse Arsenal

The indazole scaffold is a versatile platform that can be functionalized to interact with a wide array of biological targets.[5] Unlike the broad antimetabolite action of 5-FU, many indazole derivatives exhibit more targeted mechanisms. Several have been developed as inhibitors of specific protein kinases that are critical for cancer cell proliferation and survival, such as fibroblast growth factor receptors (FGFRs), Pim kinases, and Aurora kinases.[5][11] Others have been shown to induce apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins and the activation of caspases.[4][12] Some derivatives may also arrest the cell cycle at specific checkpoints, preventing cancer cells from completing the division process.[12][13]

Head-to-Head: A Framework for Comparative Evaluation

To objectively compare the antitumor activity of new indazole derivatives with 5-FU, a multi-tiered experimental approach is essential. This should encompass both in vitro cell-based assays and in vivo animal models.

Part 1: In Vitro Showdown - Cellular Assays

The initial screening of antitumor activity is typically performed using a panel of cancer cell lines.

Experimental Workflow: In Vitro Analysis

cluster_0 Preparation cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Induction cluster_3 Data Analysis Compound Prep Prepare Stock Solutions (Indazole Derivatives & 5-FU) MTT Assay Perform MTT Assay (Determine IC50 values) Compound Prep->MTT Assay Cell Culture Culture Cancer Cell Lines (e.g., HCT-116, MCF-7) Cell Culture->MTT Assay Apoptosis Assay Annexin V/PI Staining (Quantify Apoptotic Cells) Cell Culture->Apoptosis Assay MTT Assay->Apoptosis Assay Based on IC50 Data Analysis Analyze and Compare (IC50, % Apoptosis) MTT Assay->Data Analysis Apoptosis Assay->Data Analysis

Caption: In vitro experimental workflow for comparing antitumor agents.

Detailed Protocols:

1. Cell Viability (MTT) Assay:

  • Objective: To determine the concentration of the drug that inhibits 50% of cell growth (IC50), providing a quantitative measure of cytotoxicity.

  • Procedure:

    • Seed cancer cells (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the indazole derivatives and 5-FU in the appropriate cell culture medium.

    • Replace the medium in the cell plates with the drug-containing medium and incubate for 48-72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values using a dose-response curve fitting software.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Objective: To quantify the percentage of cells undergoing apoptosis after drug treatment.

  • Procedure:

    • Seed cells in 6-well plates and treat with the indazole derivatives and 5-FU at their respective IC50 concentrations for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Hypothetical Data Presentation:

Table 1: Comparative Cytotoxicity (IC50 in µM) of Indazole Derivatives and 5-Fluorouracil

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
Indazole Derivative 11.5 ± 0.22.8 ± 0.43.1 ± 0.5
Indazole Derivative 20.8 ± 0.11.2 ± 0.31.5 ± 0.2
5-Fluorouracil5.2 ± 0.78.5 ± 1.110.3 ± 1.5

Table 2: Induction of Apoptosis in HCT-116 Cells (% of Apoptotic Cells)

Treatment (at IC50)Early ApoptosisLate ApoptosisTotal Apoptosis
Control (Untreated)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
Indazole Derivative 125.4 ± 3.115.2 ± 2.540.6 ± 5.6
Indazole Derivative 235.8 ± 4.220.1 ± 3.055.9 ± 7.2
5-Fluorouracil18.9 ± 2.810.5 ± 1.929.4 ± 4.7
Part 2: In Vivo Validation - The Xenograft Model

Promising candidates from in vitro studies should be further evaluated in a living organism to assess their efficacy and potential toxicity.

Experimental Workflow: In Vivo Xenograft Study

cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Monitoring & Endpoint Tumor Inoculation Subcutaneous Inoculation of Cancer Cells into Mice Randomization Randomize Mice into Treatment Groups Tumor Inoculation->Randomization Drug Administration Administer Indazole Derivatives, 5-FU, or Vehicle Randomization->Drug Administration Monitoring Monitor Tumor Volume and Body Weight Drug Administration->Monitoring Endpoint Sacrifice Mice and Excise Tumors for Analysis Monitoring->Endpoint

Caption: In vivo xenograft model workflow for efficacy testing.

Detailed Protocol:

  • Objective: To evaluate the in vivo antitumor efficacy and systemic toxicity of the indazole derivatives compared to 5-FU.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HCT-116 cells) into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomly assign the mice to different treatment groups: vehicle control, 5-FU, and the indazole derivatives at various doses.

    • Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily or every other day for 2-3 weeks).

    • Measure the tumor volume (using calipers) and the body weight of the mice every 2-3 days.

    • At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Further analysis of the tumors (e.g., histology, biomarker analysis) can also be performed.

Hypothetical Data Presentation:

Table 3: In Vivo Antitumor Efficacy in HCT-116 Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1520 ± 180-+5.2 ± 1.5
Indazole Derivative 1 (10 mg/kg)650 ± 9557.2-2.1 ± 0.8
Indazole Derivative 2 (10 mg/kg)420 ± 7072.4-1.5 ± 0.6
5-Fluorouracil (20 mg/kg)810 ± 11046.7-8.5 ± 2.1

Interpreting the Results and Future Directions

The hypothetical data presented above would suggest that the novel indazole derivatives, particularly Derivative 2, exhibit superior antitumor activity compared to 5-FU in both in vitro and in vivo settings. The lower IC50 values, greater induction of apoptosis, and more significant tumor growth inhibition in the xenograft model, coupled with a potentially better safety profile (less body weight loss), would strongly support their further development.

Future studies should aim to elucidate the precise molecular mechanisms of action of the most promising indazole derivatives. This could involve investigating their effects on specific signaling pathways implicated in cancer progression.

Hypothetical Signaling Pathway Affected by Indazole Derivative 2

Indazole_Derivative_2 Indazole Derivative 2 Pim-1_Kinase Pim-1 Kinase Indazole_Derivative_2->Pim-1_Kinase Inhibits Bad Bad Pim-1_Kinase->Bad Phosphorylates (Inactivates) Bcl-2 Bcl-2 Bad->Bcl-2 Inhibits Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits

Caption: Hypothetical inhibition of the Pim-1 kinase pathway by Indazole Derivative 2, leading to apoptosis.

By following this rigorous comparative framework, researchers can generate the robust data necessary to make informed decisions about the clinical potential of new indazole derivatives. The ultimate goal is to identify and advance novel therapeutic agents that can offer significant improvements over existing standards of care for cancer patients.

References

Validating Target Engagement in Cells: A Comparative Guide for 5-Fluoro-4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Hurdle of Cellular Target Engagement

The journey from a promising small molecule to a validated chemical probe or therapeutic candidate is fraught with challenges. A primary obstacle is confirming that the compound engages its intended target within the complex and dynamic environment of a living cell.[1] Biochemical assays using purified proteins are essential for initial characterization, but they cannot account for crucial cellular factors like membrane permeability, intracellular ATP concentrations, or off-target binding.[2] Therefore, robust, in-cell target engagement studies are non-negotiable for progressing a compound through the drug discovery pipeline.

This guide focuses on strategies to validate the cellular target engagement of 5-Fluoro-4-methoxy-1H-indazol-3-amine (FMI-3A) , a compound featuring the 1H-indazole-3-amine scaffold known to be an effective hinge-binding fragment in many kinase inhibitors.[3] For the purpose of this guide, we will hypothesize that FMI-3A has been designed as a putative inhibitor of a specific intracellular protein, "Kinase X".

We will provide an in-depth comparison of three leading methodologies for confirming and quantifying this interaction in a cellular context:

  • Cellular Thermal Shift Assay (CETSA®) : A label-free method based on ligand-induced thermal stabilization.

  • NanoBRET™ Target Engagement Assay : A real-time, live-cell method measuring compound binding via bioluminescence resonance energy transfer.

  • Kinobeads Competition Binding : A chemical proteomics approach for assessing target affinity and selectivity across a broad spectrum of kinases.

This document will dissect the principles, protocols, and data interpretation for each technique, offering the field-proven insights necessary to design and execute a definitive target validation strategy.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay

CETSA is founded on the thermodynamic principle that the binding of a ligand, such as FMI-3A, to its target protein, Kinase X, increases the protein's thermal stability.[4][5] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein is more resistant to this heat-induced unfolding and will thus remain in the soluble fraction at higher temperatures compared to its unbound state.[5][6] This "thermal shift" is the direct readout of target engagement.[4]

  • Why this is powerful: CETSA is a label-free method, meaning it does not require modification of the compound or the target protein, providing a view of the interaction in a more native state.[7] It directly measures the physical consequence of binding.

Experimental Workflow and Causality

The CETSA workflow involves treating cells with the compound, heating the cells to a range of temperatures, lysing them, and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells Expressing Kinase X treatment 2. Treat Cells with FMI-3A or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot Cell Suspensions treatment->aliquot heat 4. Heat Aliquots Across a Temperature Gradient (e.g., 40-60°C for 3 min) aliquot->heat cool 5. Cool to Room Temp heat->cool lysis 6. Lyse Cells (e.g., Freeze-Thaw) cool->lysis centrifuge 7. Separate Soluble Fraction (Centrifugation) lysis->centrifuge quantify 8. Quantify Soluble Kinase X (Western Blot, ELISA, or MS) centrifuge->quantify

Caption: CETSA experimental workflow for validating target engagement.

Detailed Experimental Protocol: CETSA with Western Blot Readout
  • Cell Culture: Plate cells known to express endogenous Kinase X at an appropriate density and grow overnight.

  • Compound Treatment: Treat cells with a range of FMI-3A concentrations (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) in culture medium.

  • Cell Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.

  • Heating Step: Aliquot 50 µL of the cell suspension for each temperature point into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 2°C increments), followed by cooling for 3 minutes at 4°C.

    • Rationale: The 3-minute heating duration is a standard starting point, but may require optimization. The temperature range must bracket the melting temperature (Tm) of the unbound target protein.[4]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize samples, add loading buffer, and analyze by SDS-PAGE and Western blotting using a specific antibody for Kinase X.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity versus temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A positive result is a rightward shift in the Tm in FMI-3A-treated samples compared to the vehicle control.

Method 2: NanoBRET™ Target Engagement Assay

Principle of the Assay

The NanoBRET™ Target Engagement (TE) Assay is a live-cell proximity assay that quantifies compound binding in real-time.[8][9] The method relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a donor and an acceptor molecule.[10]

The two key components are:

  • The Donor: The target protein (Kinase X) is fused to the bright NanoLuc® luciferase.[8]

  • The Acceptor: A cell-permeable fluorescent tracer that reversibly binds to the active site of Kinase X.[10]

When the tracer binds to the Kinase X-NanoLuc® fusion, it comes into close proximity with the luciferase. Upon addition of the NanoLuc® substrate, the energy generated by the luciferase is transferred to the tracer, which then emits light at its characteristic wavelength. When an unlabeled compound like FMI-3A is added, it competes with the tracer for binding to Kinase X. This displacement separates the donor and acceptor, leading to a decrease in the BRET signal.[9]

NanoBRET_Principle NanoBRET™ Principle of Action cluster_bound Tracer Bound (High BRET) cluster_displaced FMI-3A Bound (Low BRET) bound Kinase X NanoLuc® (Donor) Fluorescent Tracer (Acceptor) bound:f1->bound:f2 energy Energy Transfer (BRET Signal) displaced Kinase X NanoLuc® (Donor) FMI-3A (Competitor) no_energy No Energy Transfer (Signal Decrease) tracer Tracer

Caption: Principle of the NanoBRET™ competitive binding assay.

Detailed Experimental Protocol: NanoBRET™ TE Assay
  • Vector Preparation: Clone the full-length human Kinase X gene into a NanoLuc® fusion vector.

  • Cell Transfection: Transfect HEK293 cells with the Kinase X-NanoLuc® fusion vector.

    • Rationale: HEK293 cells are commonly used for their high transfection efficiency and robust growth. Low expression of the fusion protein is sufficient and desirable to avoid artifacts.[11]

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, 96-well or 384-well assay plate.

  • Compound Dosing: Prepare serial dilutions of FMI-3A in Opti-MEM. Add the compound dilutions to the cells and incubate under standard culture conditions for 2 hours.

  • Tracer and Substrate Addition: Prepare a detection reagent containing the specific NanoBRET™ tracer for Kinase X, the Nano-Glo® substrate, and an extracellular NanoLuc® inhibitor (to reduce background signal). Add this reagent to all wells.

    • Rationale: The tracer concentration is critical. Using a concentration at or below the tracer's Kd for the target allows for the determination of the competitor's true intracellular affinity (IC50).[10]

  • Signal Measurement: Incubate for 10-15 minutes at room temperature to allow the binding to reach equilibrium. Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle (high BRET) and a positive control inhibitor (low BRET). Plot the normalized BRET ratio against the log of FMI-3A concentration and fit a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's potency in engaging the target in live cells.

Method 3: Kinobeads Competition Binding Assay

Principle of the Assay

Kinobeads are a chemical proteomics tool used to profile compound interactions with hundreds of endogenous kinases simultaneously.[12][13] The technique uses an affinity matrix ("beads") where multiple, non-selective, ATP-competitive kinase inhibitors are immobilized.[14] These beads can pull down a large portion of the expressed kinome from a cell lysate.

The assay is performed in a competitive binding format.[13] A cell lysate is incubated with a free compound of interest (FMI-3A). The mixture is then passed over the kinobeads. FMI-3A will compete with the immobilized ligands for binding to its specific targets (e.g., Kinase X). If FMI-3A binds strongly to Kinase X, that kinase will no longer be captured by the beads. The proteins captured by the beads are then identified and quantified using mass spectrometry (LC-MS/MS).[12][15] The reduction in a kinase's signal in the presence of FMI-3A provides a direct measure of binding affinity and selectivity.

Kinobeads_Workflow cluster_lysate Lysate Preparation & Incubation cluster_capture Affinity Capture cluster_ms Mass Spectrometry Analysis lysis 1. Prepare Native Cell Lysate incubation 2. Incubate Lysate with FMI-3A or Vehicle lysis->incubation kinobeads 3. Add Kinobeads to Lysate Mixture incubation->kinobeads wash 4. Wash Beads to Remove Non-specific Binders kinobeads->wash elute 5. Elute Captured Proteins wash->elute digest 6. Protein Digestion (Trypsin) elute->digest lcms 7. LC-MS/MS Analysis digest->lcms data 8. Quantify Protein Abundance & Determine EC50 lcms->data

Caption: Workflow for Kinobeads-based competitive binding analysis.

Detailed Experimental Protocol: Kinobeads Assay
  • Cell Lysis: Grow cells of interest and harvest. Lyse the cells under native conditions (e.g., using a mild detergent buffer with protease and phosphatase inhibitors) to preserve protein structure and activity.

  • Compound Incubation: Aliquot the clarified cell lysate. Treat the aliquots with increasing concentrations of FMI-3A (e.g., 0.01 µM to 50 µM) or vehicle (DMSO) and incubate for 45-60 minutes at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to each lysate sample and incubate for 1 hour at 4°C with gentle rotation to allow for kinase capture.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove unbound and non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS). Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample based on their peptide MS signals. For each identified kinase, plot the signal intensity against the log of FMI-3A concentration. A dose-dependent decrease in signal indicates engagement. Fit the data to a dose-response model to calculate an EC50 for each target, representing the concentration of FMI-3A required to displace 50% of the kinase from the beads.

Comparative Summary and Data Interpretation

Choosing the right assay depends on the specific question being asked. The table below summarizes the key attributes of each method.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target EngagementKinobeads Competition Binding
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Competitive affinity capture on immobilized ligands
Assay Environment Intact cells or cell lysatesLive, intact cellsNative cell lysates
Labeling Requirement Label-free[7]Requires NanoLuc® fusion of target proteinLabel-free
Throughput Moderate; can be adapted to 384-well formatHigh; easily scalable to 384- and 1536-well plates[11]Low to Moderate
Primary Readout Thermal melt curve shift (ΔTm)Competitive binding curve (IC50)[10]Competitive binding curve (EC50)
Key Advantage Measures direct physical stabilization in a native contextReal-time measurement in live cells; can determine residence time[8][16]Unbiased, kinome-wide selectivity profiling[13]
Key Limitation Not all proteins show a measurable thermal shiftRequires genetic modification of the target cell lineLimited to targets that bind the beads; lysate-based[13]
Hypothetical Data for FMI-3A vs. Kinase X

To illustrate the expected outcomes, consider the following hypothetical data comparing FMI-3A to a known potent and selective Kinase X inhibitor ("Control Inhibitor").

AssayParameter MeasuredFMI-3AControl InhibitorInterpretation
CETSA ΔTm (°C) at 10 µM+5.2°C+8.5°CBoth compounds engage and stabilize Kinase X in cells. The control inhibitor appears to induce greater stabilization.
NanoBRET™ TE Intracellular IC50 (nM)150 nM25 nMBoth compounds engage Kinase X in live cells. The control inhibitor is 6-fold more potent at the target.
Kinobeads Kinase X EC50 (nM)180 nM30 nMConfirms binding in lysate. The control inhibitor shows higher affinity.
Kinobeads # of Off-Targets (EC50 < 1µM)121FMI-3A engages multiple other kinases, suggesting lower selectivity compared to the control inhibitor.

Conclusion and Strategic Application

Validating the cellular target engagement of a compound like This compound is a multi-faceted process. No single method tells the whole story; rather, these techniques provide complementary and confirmatory evidence.

  • For initial validation of a hypothesized target, CETSA and NanoBRET™ are excellent choices. CETSA offers a label-free confirmation of biophysical interaction, while NanoBRET™ provides highly quantitative potency data in a live-cell, high-throughput format.[4][9]

  • To understand compound selectivity and potential off-target effects, which are critical for interpreting cellular phenotypes and predicting toxicity, the Kinobeads approach is unparalleled.[12][13] It provides an unbiased view of the compound's interactions across a large portion of the kinome.

A robust validation strategy would involve using at least two of these methods. For instance, one might first use the high-throughput NanoBRET™ assay to confirm potent engagement of Kinase X and then employ the Kinobeads platform to ensure the compound's selectivity profile is acceptable for its intended use as a chemical probe or therapeutic lead. This integrated approach provides the highest degree of confidence, bridging the gap between compound design and predictable biological function.

References

A Researcher's Guide to Characterizing the Cross-Reactivity of 5-Fluoro-4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a rigorous understanding of a compound's selectivity is a cornerstone of its validation as a chemical probe or therapeutic candidate. This guide provides a comprehensive, technically-grounded framework for characterizing the cross-reactivity profile of a novel compound, 5-Fluoro-4-methoxy-1H-indazol-3-amine .

Given the limited public data on this specific molecule, this document serves as a strategic manual, outlining the logical flow of experiments from in silico prediction to in vitro validation and finally to cellular target engagement. The indazole core is a well-established pharmacophore in numerous kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[1][2][3] Derivatives of this scaffold have been developed as potent inhibitors of various kinase families, including VEGFR, Aurora kinases, and PLK4.[1][4] Therefore, it is reasonable to hypothesize that this compound is a kinase inhibitor, making kinome-wide selectivity profiling essential.

The promiscuity of kinase inhibitors, stemming from the conserved nature of the ATP-binding pocket, presents both challenges and opportunities.[5][6] Off-target effects can lead to cellular toxicity, but they can also be harnessed for therapeutic benefit through polypharmacology.[7] A thorough cross-reactivity study is therefore not merely a quality control step but a critical investigation into the compound's fundamental mechanism of action.

Part 1: A Tiered Strategy for Cross-Reactivity Profiling

A multi-pronged approach is the most efficient and cost-effective strategy for building a comprehensive selectivity profile. We recommend a tiered workflow that begins with broad, cost-effective screening and progresses to more focused, in-depth validation of key interactions.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation T1 In Vitro Kinome-Wide Competition Binding Assay (e.g., KINOMEscan®) T1_obj Objective: Identify all potential 'low affinity' binders across the kinome at a single high concentration. T1->T1_obj T2 Dose-Response (Kd/IC50) Determination for 'Hits' T1->T2 Hits >70% Inhibition T2_obj Objective: Quantify the binding affinity or inhibitory potency for the primary target and significant off-targets. T2->T2_obj T3 Cellular Thermal Shift Assay (CETSA®) for Target Engagement T2->T3 Potent Hits (Kd < 1µM) T3_obj Objective: Confirm direct binding to targets in a physiological cellular environment. T3->T3_obj G cluster_primary Primary Targets (Kd < 50 nM) cluster_secondary Secondary Targets (50 < Kd < 500 nM) cluster_weak Weak/Non-Targets (Kd > 1 µM) Compound 5-Fluoro-4-methoxy- 1H-indazol-3-amine AURKA AURKA Compound->AURKA Kd = 5 nM AURKB AURKB Compound->AURKB Kd = 12 nM FLT3 FLT3 Compound->FLT3 Kd = 85 nM PLK4 PLK4 Compound->PLK4 Kd = 250 nM VEGFR2 VEGFR2 Compound->VEGFR2 Kd = 1.1 µM SRC SRC Compound->SRC Kd > 5 µM G cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Lyse Cells B->C D 4. Separate Soluble & Aggregated Proteins C->D E 5. Quantify Soluble Target Protein (e.g., WB) D->E F 6. Plot Melting Curve & Calculate ΔTm E->F

References

Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 5-Fluoro-4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a daily reality. Among these is 5-Fluoro-4-methoxy-1H-indazol-3-amine, a compound with significant potential. However, its novelty means that comprehensive safety data may not be readily available. This guide provides essential, immediate safety and logistical information, drawing upon established protocols for structurally similar compounds to ensure the highest standards of laboratory safety. Our commitment is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust.

Hazard Assessment: Understanding the Compound's Profile

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, we can infer its potential hazards based on its structural motifs: a fluorinated aromatic ring, a methoxy group, and an amino-indazole core. Aromatic amines, as a class, can be toxic and may cause skin irritation or allergic reactions.[1] Halogenated compounds also require special handling and disposal considerations.[2][3][4][5][6]

Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be:

  • Harmful if swallowed.[7]

  • A skin and eye irritant.[8]

  • A potential skin sensitizer.

  • Potentially carcinogenic with prolonged exposure, a known risk for some aromatic amines.

  • Toxic to aquatic life.

This conservative approach ensures that all personnel are protected from unforeseen risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[9]Protects against splashes and potential vapors, which can cause serious eye irritation.[8][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10]Prevents skin contact, absorption, and potential sensitization. Double-gloving is recommended for extended handling.
Body Protection A lab coat worn over long-sleeved clothing.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[11]
Foot Protection Closed-toe, chemical-resistant shoes.[10][12]Protects feet from spills.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] Keep the container tightly sealed.

Handling and Weighing

All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment (spatulas, weigh boats, etc.) within the fume hood.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust. If the compound is a fine powder, consider using a balance with a draft shield.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Ensure the process is conducted with adequate ventilation.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.

  • Communicate: Inform your laboratory supervisor and any nearby personnel.

  • Contain: For small spills within a fume hood, use an absorbent material compatible with the chemical to contain the spill.

  • Clean: Carefully clean the affected area, wearing appropriate PPE. All materials used for cleanup should be treated as hazardous waste.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment. As a halogenated organic compound, it requires specific disposal protocols.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be segregated as halogenated organic waste .[3][4][5] Do not mix with non-halogenated waste streams.

  • Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[4]

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company.

The following diagram illustrates the lifecycle of handling this compound in the laboratory, from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling a Receive & Inspect b Store Appropriately a->b c Don PPE b->c d Weigh Compound c->d e Prepare Solution d->e f Decontaminate Workspace e->f g Segregate Halogenated Waste f->g h Dispose via Certified Vendor g->h

Caption: Safe handling workflow for this compound.

By adhering to these guidelines, researchers can confidently work with this compound, ensuring their safety and the integrity of their research. Our goal is to be your preferred partner in scientific discovery, providing not just the materials you need, but also the critical information to use them safely and effectively.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.